IDX184
Beschreibung
Eigenschaften
IUPAC Name |
S-[2-[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-(benzylamino)phosphoryl]oxyethyl] 3-hydroxy-2,2-dimethylpropanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N6O9PS/c1-24(2,13-32)22(35)42-10-9-38-41(37,28-11-15-7-5-4-6-8-15)39-12-16-18(33)25(3,36)21(40-16)31-14-27-17-19(31)29-23(26)30-20(17)34/h4-8,14,16,18,21,32-33,36H,9-13H2,1-3H3,(H,28,37)(H3,26,29,30,34)/t16-,18-,21-,25-,41?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHMGRXAHIXTBM-TWFJNEQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(NCC4=CC=CC=C4)OCCSC(=O)C(C)(C)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(NCC4=CC=CC=C4)OCCSC(=O)C(C)(C)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N6O9PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901028050 | |
| Record name | IDX-184 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036915-08-8 | |
| Record name | 2′-C-Methylguanosine 5′-[2-[(3-hydroxy-2,2-dimethyl-1-oxopropyl)thio]ethyl N-(phenylmethyl)phosphoramidate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1036915-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | IDX-184 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1036915088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IDX-184 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IDX-184 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W44B4S9OC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of IDX184
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IDX184 was a clinical-stage, liver-targeted nucleotide prodrug developed for the treatment of hepatitis C virus (HCV) infection. Its mechanism of action centers on the potent and specific inhibition of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. As a prodrug of 2'-methylguanosine (2'-MeG), this compound was designed to efficiently deliver the active nucleoside monophosphate to hepatocytes, the primary site of HCV replication. This targeted delivery strategy aimed to maximize intracellular concentrations of the active triphosphate form, thereby enhancing antiviral efficacy while minimizing systemic exposure and potential off-target toxicities. Although its clinical development was discontinued, the pharmacological profile of this compound provides valuable insights into the development of liver-targeted antiviral therapies.
Introduction to this compound
This compound is a phosphoramidate (B1195095) prodrug of 2'-C-methylguanosine-5'-monophosphate.[1] The rationale behind its design was to overcome the often-inefficient initial phosphorylation step that can limit the intracellular activation of nucleoside analogue inhibitors.[2] By delivering the monophosphorylated nucleoside, this compound bypasses this rate-limiting step, leading to higher intracellular concentrations of the active triphosphate metabolite, 2'-methylguanosine-5'-triphosphate (2'-MeG-TP).[2][3]
Core Mechanism of Action: Inhibition of HCV NS5B Polymerase
The antiviral activity of this compound is mediated by its active metabolite, 2'-MeG-TP, which acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[2][4] This viral enzyme is responsible for synthesizing the new HCV RNA genome. 2'-MeG-TP mimics the natural substrate, guanosine (B1672433) triphosphate (GTP), and is incorporated into the nascent viral RNA strand.[5] Following incorporation, the 2'-methyl group on the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond, leading to premature chain termination and the cessation of viral RNA synthesis.[5]
Signaling Pathway of this compound Activation and Action
The following diagram illustrates the metabolic activation of this compound and its subsequent inhibition of the HCV NS5B polymerase.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its metabolites, including in vitro potency and clinical pharmacokinetic parameters.
Table 1: In Vitro Activity of this compound Active Metabolite
| Compound | Target | Assay | Value (µM) |
| 2'-MeG-TP | HCV NS5B Polymerase (Genotype 1b) | Enzyme Inhibition (IC50) | 7 - 13[6] |
Note: Specific EC50 values for this compound in HCV replicon assays were not publicly available in the searched literature, although it has been described as a potent inhibitor.[2][3]
Table 2: Pharmacokinetic Parameters of this compound and 2'-MeG in Healthy Subjects (Single Oral Dose)
| Dose (mg) | Analyte | Cmax (ng/mL) | Tmax (h) | AUC0-∞ (ng·h/mL) | t1/2 (h) |
| 5 | This compound | 1.1 | 0.5 | 1.2 | ~1 |
| 2'-MeG | 1.7 | 4.0 | 17.3 | 5.4 | |
| 10 | This compound | 1.6 | 0.8 | 2.5 | ~1 |
| 2'-MeG | 3.3 | 4.0 | 44.2 | 12.2 | |
| 25 | This compound | 4.0 | 1.0 | 6.7 | ~1 |
| 2'-MeG | 8.3 | 4.0 | 122 | 18.0 | |
| 50 | This compound | 6.4 | 1.0 | 11.2 | ~1 |
| 2'-MeG | 14.6 | 4.0 | 255 | 28.5 | |
| 75 | This compound | 10.3 | 1.0 | 16.5 | ~1 |
| 2'-MeG | 16.3 | 4.0 | 312 | 42.5 | |
| 100 | This compound | 17.0 | 1.0 | 22.7 | ~1 |
| 2'-MeG | 18.6 | 4.0 | 334 | 33.3 | |
| Data adapted from a Phase 1 clinical trial in healthy subjects.[2] |
Table 3: Antiviral Activity of this compound in HCV-Infected Patients (3-Day Monotherapy)
| Dose (mg) | Mean Change in HCV RNA (log10 IU/mL) |
| 25 | -0.5 |
| 50 | -0.7 |
| 75 | -0.6 |
| 100 | -0.7 |
| Data from a proof-of-concept study in treatment-naïve patients with genotype 1 chronic HCV infection.[1] |
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
This biochemical assay is designed to measure the direct inhibitory effect of the active triphosphate metabolite (2'-MeG-TP) on the enzymatic activity of purified HCV NS5B polymerase.
Objective: To determine the 50% inhibitory concentration (IC50) of 2'-MeG-TP against HCV NS5B polymerase.
Materials:
-
Purified, recombinant HCV NS5B polymerase (e.g., from genotype 1b).
-
RNA template/primer, such as poly(A)/oligo(U).
-
A mixture of ribonucleoside triphosphates (ATP, CTP, UTP, GTP).
-
Radioactively or fluorescently labeled UTP (e.g., [α-33P]UTP).
-
2'-MeG-TP (test inhibitor).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
Scintillation proximity assay (SPA) beads or filter plates for detection.
Methodology:
-
Reaction Setup: In a microplate, combine the assay buffer, RNA template/primer, and varying concentrations of 2'-MeG-TP.
-
Enzyme Addition: Add the purified NS5B polymerase to each well to initiate pre-incubation with the inhibitor.
-
Reaction Initiation: Start the polymerization reaction by adding the NTP mixture containing the labeled UTP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Quantify the incorporation of the labeled UTP into the newly synthesized RNA using an appropriate method (e.g., scintillation counting for SPA beads or phosphorimaging for filter plates).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of 2'-MeG-TP relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
HCV Replicon Assay
This cell-based assay measures the antiviral activity of a compound within a cellular context, accounting for cell permeability, metabolic activation, and potential cytotoxicity.
Objective: To determine the 50% effective concentration (EC50) of this compound in inhibiting HCV RNA replication.
Materials:
-
Huh-7 human hepatoma cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase).
-
Cell culture medium (e.g., DMEM with 10% FBS and G418 for selection).
-
This compound (test compound).
-
Luciferase assay reagent.
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo).
Methodology:
-
Cell Seeding: Plate the HCV replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and add them to the cells. Include appropriate controls (vehicle control, positive control inhibitor).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to the level of HCV RNA replication.
-
Cytotoxicity Assay: In a parallel plate, measure cell viability to assess the cytotoxicity of this compound.
-
Data Analysis: Normalize the luciferase signal to the vehicle control. Determine the EC50 value by plotting the percentage of replication inhibition against the drug concentration. The 50% cytotoxic concentration (CC50) is also determined from the cell viability data.
Clinical Development and Status
This compound underwent Phase I and Phase II clinical trials. A proof-of-concept study (NCT00807001) demonstrated its antiviral activity in HCV-infected patients.[1] However, in 2012, the U.S. Food and Drug Administration (FDA) placed a partial clinical hold on the development of this compound due to safety concerns related to a different nucleotide polymerase inhibitor that showed cardiotoxicity. While no cardiotoxic effects were observed with this compound itself, its clinical development was ultimately discontinued.
Conclusion
This compound exemplifies a rational drug design approach for targeting viral polymerases with nucleotide analogues. Its liver-targeting prodrug strategy was effective in delivering the active moiety to the site of HCV replication, leading to potent antiviral activity in preclinical models and in human clinical trials. The detailed understanding of its mechanism of action, from metabolic activation to the molecular inhibition of the NS5B polymerase, provides a valuable framework for the ongoing development of novel, targeted antiviral therapies. The challenges encountered during its clinical development also underscore the importance of thorough safety and toxicology assessments for this class of compounds.
References
- 1. Short-term monotherapy with this compound, a liver-targeted nucleotide polymerase inhibitor, in patients with chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short-Term Monotherapy with this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor, in Patients with Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Structure of Hepatitis C Virus Polymerase in Complex with Primer-Template RNA - PMC [pmc.ncbi.nlm.nih.gov]
IDX184: A Liver-Targeted Nucleotide Prodrug for Hepatitis C
An In-depth Technical Guide for Researchers and Drug Development Professionals
Cambridge, MA - IDX184, a novel, liver-targeted nucleotide prodrug of 2'-methyl guanosine (B1672433), was a promising candidate in the landscape of direct-acting antivirals for the treatment of Hepatitis C virus (HCV) infection. Developed by Idenix Pharmaceuticals, this compound was designed to selectively deliver its active metabolite to the liver, the primary site of HCV replication, thereby maximizing efficacy while potentially minimizing systemic side effects. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.
Core Concepts: Liver Targeting and Prodrug Strategy
This compound is a phosphoramidate (B1195095) prodrug of 2'-methylguanosine-5'-monophosphate (2'-MeG-MP).[1] This design aimed to overcome the limitations of early nucleoside analogs, which exhibited wide systemic exposure and inefficient phosphorylation to the active triphosphate form in the liver.[2] The liver-targeting technology of this compound facilitates the delivery of the nucleoside monophosphate directly to hepatocytes.[3] Once inside the liver cells, this compound is metabolized to 2'-MeG-MP, which is then efficiently converted by cellular kinases to the active antiviral agent, 2'-methylguanosine-5'-triphosphate (2'-MeG-TP).[1][2] This active triphosphate acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[2][3]
Preclinical Evaluation: Potent Antiviral Activity
This compound demonstrated significant antiviral activity in preclinical studies. In the HCV replicon assay system, a standard in vitro model for assessing HCV replication, this compound was found to be approximately 10-fold more potent than its parent nucleoside, 2'-methylguanosine (2'-MeG). In vivo studies in rats and monkeys showed that orally administered this compound was predominantly extracted by the liver (approximately 95%), resulting in low plasma levels of the parent drug and its nucleoside metabolite, 2'-MeG.[2]
In a notable preclinical study involving HCV-infected chimpanzees, once-daily oral administration of 10 mg/kg of this compound for four days resulted in a mean viral load reduction of 2.3 log10.
Table 1: Preclinical Antiviral Activity of this compound
| Experimental System | Parameter | Result | Reference |
| HCV Replicon Assay | Potency vs. 2'-MeG | ~10-fold more potent | |
| HCV-infected Chimpanzees | Viral Load Reduction | 2.3 log10 (at 10 mg/kg for 4 days) |
Clinical Development: Pharmacokinetics and Efficacy
This compound progressed through early-phase clinical trials, providing valuable data on its safety, tolerability, and pharmacokinetics in humans.
Pharmacokinetics in Healthy Volunteers
A single ascending dose study was conducted in healthy subjects with doses ranging from 5 mg to 100 mg. Following oral administration, this compound was rapidly absorbed and cleared from plasma, with a mean half-life of approximately 1 hour.[2] The appearance of the nucleoside metabolite, 2'-MeG, was gradual.[2] Consistent with the liver-targeting design, plasma exposures of both this compound and 2'-MeG were low and dose-related.[2]
Table 2: Pharmacokinetic Parameters of this compound and 2'-MeG in Healthy Subjects (Single Ascending Doses)
| Dose | Analyte | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |
| 5 mg | This compound | 1.1 | 1.2 | ~1 |
| 2'-MeG | 1.7 | 17.3 | - | |
| 10 mg | This compound | - | - | ~1 |
| 2'-MeG | - | - | - | |
| 25 mg | This compound | - | - | ~1 |
| 2'-MeG | - | - | 18-43 | |
| 50 mg | This compound | - | - | ~1 |
| 2'-MeG | - | - | 18-43 | |
| 75 mg | This compound | - | - | ~1 |
| 2'-MeG | - | - | 18-43 | |
| 100 mg | This compound | 17 | 22.7 | ~1 |
| 2'-MeG | 19 | 334 | 18-43 |
Data extracted from a single ascending dose study.[2]
Antiviral Activity in HCV-Infected Patients
This compound was evaluated in treatment-naïve patients with genotype 1 chronic HCV infection. In a 3-day monotherapy study, once-daily doses of 25, 50, 75, and 100 mg of this compound resulted in mean changes from baseline in HCV RNA levels of -0.5, -0.7, -0.6, and -0.7 log10 IU/mL, respectively.[4]
Interim data from a Phase IIb clinical trial combining this compound with pegylated interferon and ribavirin (B1680618) showed promising results. In a cohort of 31 patients, 100% of patients in the 100 mg arm (4/4) and 80% of patients in the 50 mg arm (4/5) who achieved an extended rapid virologic response went on to achieve a sustained virologic response four weeks after completing treatment (SVR4).[3]
Table 3: Clinical Efficacy of this compound in HCV-Infected Patients
| Trial Phase | Treatment Regimen | Duration | Patient Population | Key Finding | Reference |
| Monotherapy | This compound (25-100 mg QD) | 3 days | Genotype 1, treatment-naïve | Mean HCV RNA reduction of up to -0.7 log10 IU/mL | [4] |
| Phase IIb (interim) | This compound (50 or 100 mg QD) + PegIFN/RBV | 12 weeks + 12 weeks PegIFN/RBV | Genotype 1, treatment-naïve | SVR4 of 100% (100 mg) and 80% (50 mg) in eRVR patients | [3] |
Mechanism of Action: Inhibition of HCV NS5B Polymerase
The active form of this compound, 2'-MeG-TP, acts as a chain-terminating nucleoside analog inhibitor of the HCV NS5B polymerase. By mimicking the natural guanosine triphosphate substrate, 2'-MeG-TP is incorporated into the growing viral RNA strand. However, the 2'-methyl group on the ribose sugar sterically hinders the formation of the next phosphodiester bond, thereby terminating the elongation of the RNA chain and halting viral replication.
Experimental Protocols
Detailed experimental protocols for the studies cited are not publicly available. However, this section provides a generalized overview of the standard methodologies used for the types of experiments conducted during the development of this compound.
HCV Replicon Assay (Generalized Protocol)
The antiviral activity of this compound was likely assessed using an HCV subgenomic replicon system. This in vitro model utilizes human hepatoma cells (e.g., Huh-7) that harbor a self-replicating HCV RNA molecule (replicon).
-
Cell Culture: Huh-7 cells containing the HCV replicon are cultured in appropriate media.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (this compound) and control compounds.
-
Incubation: The treated cells are incubated for a defined period (e.g., 48-72 hours) to allow for HCV replication and the antiviral effect to occur.
-
Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV replicon RNA is quantified using a sensitive method such as quantitative real-time reverse transcription PCR (qRT-PCR).
-
Data Analysis: The concentration of the compound that inhibits HCV RNA replication by 50% (EC50) is calculated. Cell viability assays are also performed to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (CC50/EC50).
Cytochrome P450 Inhibition Assay (Generalized Protocol)
To assess the potential for drug-drug interactions, the inhibitory effect of this compound on major cytochrome P450 (CYP) isozymes would have been evaluated.
-
Incubation System: Human liver microsomes or recombinant human CYP enzymes are used as the enzyme source.
-
Substrate and Inhibitor: A specific probe substrate for each CYP isozyme is incubated with the enzyme source in the presence and absence of various concentrations of the test compound (this compound).
-
Reaction: The enzymatic reaction is initiated by the addition of a cofactor (e.g., NADPH) and incubated at 37°C for a specific time.
-
Metabolite Quantification: The reaction is stopped, and the formation of the specific metabolite of the probe substrate is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The concentration of the test compound that inhibits the enzyme activity by 50% (IC50) is determined.
Visualizations
Signaling Pathway: Metabolic Activation of this compound
Caption: Metabolic activation pathway of the this compound prodrug in the liver.
Experimental Workflow: HCV Replicon Assay
Caption: A generalized workflow for an HCV replicon assay.
Logical Relationship: Mechanism of Action of 2'-MeG-TP
Caption: Inhibition of HCV RNA replication by 2'-MeG-TP.
Clinical Hold and Discontinuation
Despite the promising early results, the clinical development of this compound was impacted by safety concerns. In August 2012, the U.S. Food and Drug Administration (FDA) placed a partial clinical hold on the this compound program.[3] This decision was prompted by a serious cardiac-related adverse event observed with a different nucleotide polymerase inhibitor being developed by a competitor.[3] Although no similar cardiotoxicity had been observed with this compound, the FDA requested further review of its safety data.[3] Subsequently, the development of this compound was discontinued.
Conclusion
This compound represented a significant effort in the development of liver-targeted therapies for HCV. Its prodrug design, aimed at maximizing hepatic concentrations of the active metabolite while minimizing systemic exposure, demonstrated potent antiviral activity in both preclinical and early clinical settings. The data gathered from the this compound program provided valuable insights into the potential of liver-targeted nucleoside inhibitors for the treatment of viral hepatitis. While its development was ultimately halted, the scientific principles and clinical findings associated with this compound have contributed to the broader understanding of antiviral drug development.
References
- 1. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short-term monotherapy with this compound, a liver-targeted nucleotide polymerase inhibitor, in patients with chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Idenix Pharmaceuticals Reports Positive Results With this compound From Interim Analysis of Phase IIa Hepatitis C Study [prnewswire.com]
- 4. fiercebiotech.com [fiercebiotech.com]
An In-depth Technical Guide to IDX184: A Nucleotide Prodrug Inhibitor of HCV NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hepatitis C Virus (HCV) infection remains a significant global health issue. The viral RNA-dependent RNA polymerase, Nonstructural Protein 5B (NS5B), is a cornerstone of the HCV replication machinery and a prime target for direct-acting antiviral (DAA) agents. IDX184 emerged as a promising, liver-targeted nucleotide prodrug of 2'-C-methylguanosine (2'-MeG) designed for potent, pan-genotypic inhibition of the NS5B polymerase. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical and clinical data, associated experimental protocols, and its development history. Despite demonstrating potent antiviral activity and a favorable early safety profile, the clinical development of this compound was ultimately halted due to a class-wide safety concern, a narrative that underscores the rigorous challenges of antiviral drug development.
Introduction to this compound and its Target: HCV NS5B Polymerase
The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome.[1][2] Unlike mammalian cells, which lack an equivalent enzyme, NS5B is an ideal and highly specific target for antiviral therapy.[3] NS5B inhibitors are broadly classified into two categories: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs). NIs, like this compound, mimic natural substrates and, upon incorporation into the growing viral RNA chain by the NS5B polymerase, act as chain terminators.[4][5]
This compound is a novel, liver-targeted phosphoramidate (B1195095) prodrug of 2'-methyl guanosine (B1672433) monophosphate.[6][7] This "prodrug" strategy was designed to efficiently deliver the nucleoside monophosphate to the liver, the primary site of HCV replication.[8] This approach aims to maximize the concentration of the active triphosphate form in hepatocytes, thereby enhancing efficacy while minimizing systemic exposure and potential side effects.[8][9]
Mechanism of Action: From Prodrug to Polymerase Inhibition
The mechanism of action of this compound involves intracellular activation to its triphosphate form, which then directly inhibits the NS5B polymerase.
-
Hepatic Uptake and Activation: As a liver-targeted prodrug, this compound is designed for high first-pass hepatic extraction.[9] Within the hepatocyte, it undergoes metabolic conversion to release 2'-methylguanosine monophosphate (2'-MeG-MP).[9]
-
Bypassing the Rate-Limiting Step: This direct delivery of the monophosphate form bypasses the initial, and often rate-limiting, phosphorylation step required by parent nucleoside analogues.
-
Conversion to Active Triphosphate: Cellular kinases subsequently phosphorylate 2'-MeG-MP to its active 5'-triphosphate form, 2'-MeG-TP.[9] In vitro studies demonstrated that this process is highly efficient, with this compound generating approximately 100-fold higher levels of 2'-MeG-TP in primary human hepatocytes compared to administration of the parent nucleoside 2'-MeG.[9]
-
NS5B Inhibition and Chain Termination: 2'-MeG-TP acts as a competitive inhibitor of the natural nucleotide substrates for the NS5B polymerase. Upon incorporation into the nascent viral RNA strand, it serves as a non-obligate chain terminator. The presence of the 2'-methyl group creates a steric clash that prevents the formation of the subsequent phosphodiester bond, thus halting viral RNA elongation.[5]
The HCV Replication Cycle
Understanding the HCV life cycle is critical to contextualizing the action of NS5B inhibitors. The process begins with the virus binding to host cell receptors, followed by endocytosis.[10][11] The viral RNA is then released into the cytoplasm, where it is translated into a single large polyprotein.[12] This polyprotein is cleaved by both viral (NS2, NS3/4A) and host proteases into structural and nonstructural (NS) proteins.[11][12] The NS proteins, including the NS5B polymerase, assemble into a replication complex on intracellular membranes, forming a "membranous web" where RNA replication occurs.[13] NS5B synthesizes a negative-strand RNA intermediate, which then serves as a template to produce new positive-strand viral genomes.[12] These new genomes can be used for further translation, replication, or be packaged into new virions that are released from the cell.[11]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical evaluations of this compound.
Table 1: In Vitro Antiviral Activity & Potency
| Parameter | Description | Result | Reference |
|---|---|---|---|
| Replicon Potency | HCV replicon assay | This compound was ~10-fold more potent than the parent nucleoside 2'-MeG. | [9] |
| Active Metabolite | Intracellular triphosphate formation | This compound produced ~100-fold higher levels of active 2'-MeG-TP in primary human hepatocytes compared to 2'-MeG. | [9] |
| Resistance Barrier | In vitro studies | Demonstrated a high barrier to resistance. |[14] |
Table 2: Clinical Efficacy - Viral Load Reduction in Genotype 1 Patients
| Study Phase | Dose & Duration | Combination | Mean HCV RNA Reduction (log₁₀ IU/mL) | Reference |
|---|---|---|---|---|
| Proof-of-Concept | 25 mg QD x 3 days | Monotherapy | -0.5 ± 0.6 | [15][16] |
| Proof-of-Concept | 50 mg QD x 3 days | Monotherapy | -0.7 ± 0.2 | [15][16] |
| Proof-of-Concept | 75 mg QD x 3 days | Monotherapy | -0.6 ± 0.3 | [15][16] |
| Proof-of-Concept | 100 mg QD x 3 days | Monotherapy | -0.7 ± 0.5 | [15][16] |
| Phase IIa | 50 mg QD x 14 days | + PegIFN/RBV | -2.7 ± 1.3 | [6] |
| Phase IIa | 50 mg BID x 14 days | + PegIFN/RBV | -4.0 ± 1.7 | [6] |
| Phase IIa | 100 mg QD x 14 days | + PegIFN/RBV | -4.2 ± 1.9 |[6] |
Table 3: Pharmacokinetics of this compound and Metabolite 2'-MeG in Healthy Subjects (Single Doses)
| Parameter | Dose Range (5-100 mg) | This compound | 2'-MeG (Metabolite) | Reference |
|---|---|---|---|---|
| Cₘₐₓ (ng/mL) | Mean Range | 1.1 - 17.3 | 1.7 - 19 | [9] |
| AUC₀₋∞ (ng·h/mL) | Mean Range | 1.2 - 22.7 | 17.3 - 334 | [9] |
| t₁/₂ (hours) | Mean | ~1 | 18 - 43 (at doses ≥25 mg) | [9] |
| Urinary Excretion | Mean Cumulative % of Dose | ~0.2% | 12 - 20% |[9] |
Table 4: Clinical Safety and Tolerability
| Finding | Description | Reference |
|---|---|---|
| Common Adverse Events | Most common AEs were mild to moderate: dizziness, headache, fatigue, diarrhea. | [6][9][15] |
| Safety Profile | Incidence of AEs and lab abnormalities was low and similar to placebo or PegIFN/RBV alone. | [9][15] |
| Serious Adverse Events | No serious adverse events (SAEs) or dose-limiting toxicities were observed in this compound-specific studies. | [9][15] |
| Clinical Hold | A partial clinical hold was placed by the FDA as a precaution due to a serious cardiac-related AE in a competitor's nucleotide polymerase inhibitor program. No evidence of cardiotoxicity was seen with this compound itself. |[8][14] |
Detailed Experimental Protocols
Reproducibility in drug evaluation is paramount. The following sections detail generalized protocols for the key assays used to characterize NS5B inhibitors like this compound.
HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay directly quantifies a compound's ability to inhibit the enzymatic activity of purified NS5B polymerase.
-
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound's active form (e.g., 2'-MeG-TP) against HCV NS5B.
-
Materials:
-
Purified, recombinant HCV NS5B protein (e.g., from genotype 1b).[17]
-
RNA template/primer (e.g., heteropolymeric RNA).[3]
-
Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³³P]GTP or a fluorescently labeled UTP) for detection.[3][17]
-
Test compound (triphosphate form of the nucleoside inhibitor).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT).[3]
-
Detection system (e.g., Scintillation proximity assay (SPA) beads or filter-based capture).[17]
-
-
Methodology:
-
The NS5B enzyme is pre-incubated with serially diluted concentrations of the test compound in assay buffer in a multi-well plate.
-
The polymerization reaction is initiated by the addition of the RNA template/primer and the rNTP mix.
-
The reaction proceeds at a controlled temperature (e.g., 30°C) for a defined period.
-
The reaction is terminated (e.g., by adding EDTA).
-
The amount of incorporated labeled rNTP into the newly synthesized RNA strand is quantified. For SPA, this involves capturing the RNA product on beads that emit light when in proximity to the radiolabel.
-
The IC₅₀ value, the concentration of inhibitor that reduces enzyme activity by 50% compared to a no-inhibitor control, is calculated from the dose-response curve.
-
HCV Replicon Assay
This cell-based assay measures a compound's ability to inhibit HCV RNA replication within a human hepatoma cell line.
-
Objective: To determine the 50% effective concentration (EC₅₀) of the test compound (prodrug form, e.g., this compound) in a cellular context.
-
Materials:
-
Human hepatoma cell line (e.g., Huh-7) stably expressing an HCV subgenomic replicon.[17] These replicons are self-replicating viral RNAs that often contain a reporter gene, such as firefly luciferase, for simplified quantification.
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
Luciferase assay reagent or reagents for quantitative reverse transcription PCR (qRT-PCR).[17]
-
-
Methodology:
-
HCV replicon-harboring cells are seeded into multi-well plates and allowed to adhere.
-
Cells are then treated with a serial dilution of the test compound.
-
Plates are incubated for a period that allows for multiple rounds of replication (typically 48-72 hours).[17]
-
The level of HCV RNA replication is assessed. If using a luciferase reporter, cells are lysed and the luciferase substrate is added. The resulting luminescence, which is proportional to replicon RNA levels, is measured on a luminometer.
-
The EC₅₀ value is calculated as the compound concentration that causes a 50% reduction in reporter signal (or RNA levels by qRT-PCR) compared to untreated control cells.
-
Cytotoxicity Assay
This assay is run in parallel with the replicon assay to ensure that the observed antiviral activity is not due to toxicity to the host cells.
-
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the test compound.
-
Materials:
-
The same host cell line used in the replicon assay (e.g., Huh-7).
-
Test compound (this compound).
-
Reagent for measuring cell viability (e.g., MTT, MTS, or a reagent measuring ATP content like CellTiter-Glo®).
-
-
Methodology:
-
Cells are seeded and treated with a serial dilution of the test compound, mirroring the replicon assay setup.
-
Following an identical incubation period (e.g., 72 hours), cell viability is measured.
-
For an MTT assay, the MTT reagent is added and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[17]
-
The formazan is solubilized, and the absorbance is read on a spectrophotometer.
-
The CC₅₀ value is calculated as the compound concentration that causes a 50% reduction in cell viability compared to untreated controls.
-
The Selectivity Index (SI) is then calculated as CC₅₀ / EC₅₀ . A high SI value is desirable, indicating that the compound is much more potent against the virus than it is toxic to the host cell.
-
Resistance Profile
A high barrier to resistance is a critical attribute for an effective antiviral. Nucleoside inhibitors targeting the highly conserved active site of the NS5B polymerase generally have a higher genetic barrier to resistance than non-nucleoside inhibitors that bind to more variable allosteric sites.
-
In Vitro: this compound was characterized as having a high barrier to resistance in preclinical studies.[14]
-
Clinical: In a 3-day monotherapy proof-of-concept study in HCV-infected patients, sequence analysis of the NS5B coding region was performed. No resistance mutations associated with this compound treatment were detected at the end of treatment or during the follow-up period.[15][16]
Conclusion and Development Perspective
This compound represented a thoughtfully designed therapeutic candidate, leveraging a liver-targeted prodrug approach to optimize the delivery and activation of a potent 2'-C-methylguanosine nucleotide inhibitor against the HCV NS5B polymerase. Early clinical data were promising, demonstrating significant, dose-dependent antiviral activity in genotype 1 HCV-infected patients with a favorable safety and tolerability profile.[6][15] The compound showed pan-genotypic potential and a high barrier to resistance, key features for a successful HCV therapeutic.
However, the development of this compound was halted in 2012 following a partial clinical hold instituted by the FDA.[8] This action was not prompted by safety signals from this compound trials but was a class-wide precaution after a serious cardiac adverse event occurred with a different company's nucleotide polymerase inhibitor.[8] This event highlights the inherent risks in drug development, where concerns about one compound can impact an entire class of molecules with similar mechanisms. While this compound itself did not proceed, the principles of its design—liver targeting and potent chain termination—have contributed to the broader knowledge base that led to the highly effective and curative DAA regimens available today.
References
- 1. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 2. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 5. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Idenix Pharmaceuticals Reports Positive Results With this compound From Interim Analysis of Phase IIa Hepatitis C Study [prnewswire.com]
- 7. Design, synthesis and antiviral evaluation of 2'-C-methyl branched guanosine pronucleotides: the discovery of this compound, a potent liver-targeted HCV polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleotide polymerase inhibitors for the treatment of hepatitis C virus: this compound clinical development Program - Xagena [xagena.it]
- 9. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hepatitis C virus - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Idenix reports positive interim trial data for hepatitis C drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Short-term monotherapy with this compound, a liver-targeted nucleotide polymerase inhibitor, in patients with chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
IDX184: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDX184 is a liver-targeted phosphoramidate (B1195095) prodrug of 2'-C-methylguanosine, developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1] Although its clinical development for HCV was discontinued (B1498344) after Phase IIb trials, this compound continues to be a subject of research interest for its potential activity against other viral pathogens. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to this compound.
Chemical Structure and Properties
This compound is systematically named S-[2-{[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-(benzylamino)phosphoryl}oxyethyl] 3-hydroxy-2,2-dimethylpropanethioate. Its chemical structure is presented below.
Table 1: Chemical Identifiers and Synonyms for this compound
| Identifier | Value |
| IUPAC Name | S-[2-{[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-(benzylamino)phosphoryl}oxyethyl] 3-hydroxy-2,2-dimethylpropanethioate |
| CAS Number | 1036915-08-8 |
| Synonyms | IDX-184, 2'-C-Methylguanosine phosphoramidate prodrug |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Source |
| Molecular Formula | C25H35N6O9PS | Wikipedia |
| Molar Mass | 626.62 g/mol | Wikipedia |
| LogP | -2.036 | [2] |
| Electron Affinity | -5.616 eV | [2] |
| Molar Refractivity | 97.136 cm³ | [2] |
| Solvent-Accessible Surface Area | 440.056 Ų | [2] |
| Plasma Half-life (t½) | ~1 hour | [1][3] |
| Mean Cmax (5-100 mg single dose) | 1.12 - 17.3 ng/mL | [3] |
| Mean AUC₀-∞ (5-100 mg single dose) | 1.19 - 22.7 ng·h/mL | [3] |
| Urinary Excretion (unchanged) | ~0.2% of administered dose | [1][3] |
| Active Metabolite | 2'-C-methylguanosine triphosphate (2'-MeG-TP) | [3][4] |
| Metabolite (2'-MeG) Half-life | 18 - 43 hours (for doses ≥ 25 mg) | [1][3] |
Mechanism of Action and Metabolism
This compound is a liver-targeted prodrug designed to efficiently deliver its active metabolite, 2'-C-methylguanosine monophosphate (2'-MeG-MP), to hepatocytes.[3][4] This targeting strategy bypasses the often rate-limiting initial phosphorylation step required by nucleoside analogs. Once inside the liver cells, this compound is metabolized to 2'-MeG-MP, which is then further phosphorylated by cellular kinases to the active triphosphate form, 2'-MeG-TP.[3] This active triphosphate acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis.[1]
The metabolic activation of this compound is a critical step for its antiviral activity. The following diagram illustrates the proposed metabolic pathway.
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
This protocol describes a standard method for determining the in vitro inhibitory activity of compounds against HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B protein
-
Poly(A) template and oligo(U) primer
-
[³H]-UTP (radiolabeled uridine (B1682114) triphosphate)
-
Unlabeled UTP, ATP, CTP, GTP
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 50 mM NaCl)
-
Test compound (this compound's active triphosphate form, 2'-MeG-TP)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, poly(A) template, and oligo(U) primer.
-
Add varying concentrations of the test inhibitor (2'-MeG-TP) to the reaction mixture.
-
Initiate the reaction by adding the HCV NS5B enzyme and the nucleotide mix (containing [³H]-UTP and unlabeled nucleotides).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Precipitate the newly synthesized radiolabeled RNA onto a filter membrane.
-
Wash the filter to remove unincorporated [³H]-UTP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
In Vitro Metabolism Study Workflow
The following workflow outlines a general procedure to investigate the metabolism of a compound like this compound in vitro.
Objective: To identify the metabolic pathways and major metabolites of this compound.
Systems:
-
Human liver microsomes (for Phase I metabolism, e.g., CYP450-mediated)
-
Human hepatocytes (for both Phase I and Phase II metabolism)
-
Recombinant human CYP enzymes (to identify specific CYP isozymes involved)
Procedure:
-
Incubation: Incubate this compound at various concentrations with the selected in vitro system (microsomes, hepatocytes, or recombinant enzymes) in the presence of necessary cofactors (e.g., NADPH for CYP enzymes).
-
Time-course Sampling: Collect samples at different time points to monitor the disappearance of the parent compound and the formation of metabolites.
-
Sample Preparation: Quench the reaction (e.g., with acetonitrile) and process the samples (e.g., centrifugation, protein precipitation) to extract the analytes.
-
LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
Data Interpretation: Compare the metabolic profiles across different systems to elucidate the metabolic pathways. For example, metabolism in microsomes suggests CYP involvement, while the use of specific recombinant CYPs can pinpoint the responsible isozymes.
Potential Signaling Pathway Interactions
Direct studies on the specific signaling pathways modulated by this compound are limited. However, as a prodrug of a 2'-C-methylguanosine analog, its active metabolite may interact with pathways sensitive to guanosine (B1672433) levels. Guanosine has been shown to exert neuroprotective effects through the modulation of several signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[5][6] These pathways are crucial for cell survival and proliferation. The following diagram illustrates a potential, hypothetical interaction based on the known signaling of guanosine.
Conclusion
This compound represents a significant effort in the development of liver-targeted nucleotide prodrugs for the treatment of HCV. While its clinical journey for hepatitis C has concluded, the wealth of data generated on its chemical properties, pharmacokinetics, and mechanism of action provides a valuable resource for the scientific community. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers investigating this compound and other similar compounds for potential therapeutic applications against a range of viral diseases. Further research into its metabolic fate and potential off-target effects on cellular signaling will continue to enhance our understanding of this class of antiviral agents.
References
- 1. Design, synthesis and antiviral evaluation of 2'-C-methyl branched guanosine pronucleotides: the discovery of this compound, a potent liver-targeted HCV polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IDX-184 is a superior HCV direct-acting antiviral drug: a QSAR study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lessons from the physiological role of guanosine in neurodegeneration and cancer: Toward a multimodal mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ricerca.unich.it [ricerca.unich.it]
The Discovery and Development of IDX184: A Liver-Targeted HCV Polymerase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
IDX184 emerged as a promising liver-targeted nucleotide prodrug for the treatment of Hepatitis C Virus (HCV) infection. This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of this compound. By employing a strategic prodrug approach, this compound was designed to efficiently deliver its active triphosphate form to the liver, the primary site of HCV replication, thereby maximizing antiviral efficacy while minimizing systemic exposure and potential side effects. This guide details the experimental methodologies, presents key quantitative data in structured tables, and illustrates the underlying biological pathways and developmental workflows through diagrams.
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV RNA-dependent RNA polymerase, NS5B, is a crucial enzyme for viral replication and a key target for direct-acting antiviral (DAA) agents. Nucleoside/nucleotide analogs are a class of NS5B inhibitors with a high barrier to resistance. However, early development of these analogs was often hampered by inefficient phosphorylation to the active triphosphate form and systemic side effects.
This compound was developed to overcome these limitations. It is a phosphoramidate (B1195095) prodrug of 2’-C-methylguanosine (2'-MeG), designed to be preferentially taken up and metabolized in the liver to its active triphosphate metabolite, 2'-MeG-TP.[1] This liver-targeting strategy aimed to increase the intracellular concentration of the active antiviral agent at the site of infection, leading to enhanced potency and an improved safety profile.
Discovery and Preclinical Development
The discovery of this compound stemmed from the evaluation of 2'-C-methyl branched guanosine (B1672433) pronucleotides as potential HCV polymerase inhibitors.[2] The rationale was that ribonucleoside analogs with a methyl group at the 2' position of the ribose are potent inhibitors of the HCV NS5B polymerase.[2]
In Vitro Antiviral Activity
The anti-HCV activity of this compound was primarily evaluated using cell-based HCV replicon assays. These systems allow for the study of HCV RNA replication in cultured human hepatoma cells (e.g., Huh-7).
-
Cell Line: Human hepatoma cell line Huh-7 and its derivatives, which are highly permissive for HCV replication.
-
Replicon Constructs: Subgenomic HCV replicons, typically derived from genotype 1b, containing the HCV non-structural proteins (NS3 to NS5B) necessary for RNA replication. These replicons often include a selectable marker, such as the neomycin phosphotransferase gene, and a reporter gene, like luciferase, for quantifying viral replication.
-
Methodology:
-
Huh-7 cells are electroporated with in vitro-transcribed HCV replicon RNA.
-
The cells are then treated with serial dilutions of the test compound (this compound).
-
After a defined incubation period (e.g., 72 hours), the level of HCV RNA replication is quantified. This can be done by measuring the activity of the reporter gene (e.g., luciferase assay) or by quantifying HCV RNA levels using real-time reverse transcription-polymerase chain reaction (RT-PCR).
-
The 50% effective concentration (EC50), the concentration of the compound that inhibits 50% of HCV replication, is then calculated.
-
In these replicon assays, this compound demonstrated potent inhibition of HCV replication.[1] Notably, the formation of the active triphosphate, 2'-MeG-TP, was found to be approximately 100-fold higher in primary human and animal hepatocytes exposed to this compound compared to those exposed to the parent nucleoside 2'-MeG.[1] This enhanced formation of the active metabolite correlated with increased anti-HCV activity, with this compound being about 10-fold more potent than 2'-MeG in inhibiting HCV replication in the replicon system.[1]
Preclinical Animal Studies
The efficacy and pharmacokinetics of this compound were evaluated in animal models, including rats, monkeys, and chimpanzees, the latter being the only recognized animal model for HCV infection.[1][3]
-
Animal Model: Chronically HCV genotype 1-infected chimpanzees.
-
Study Design: A proof-of-concept study to evaluate the antiviral activity of this compound.
-
Dosing Regimen: Once-daily oral administration of this compound. A study reported a dose of 10 mg/kg.[4]
-
Endpoints:
-
Primary: Change in serum HCV RNA levels from baseline. Viral load is typically quantified using a validated real-time RT-PCR assay.
-
Secondary: Safety and tolerability, assessed through clinical observations and monitoring of liver function tests (e.g., ALT, AST). Pharmacokinetic analysis of this compound and its metabolite 2'-MeG in plasma.
-
-
Methodology:
-
Chimpanzees with chronic HCV infection were administered this compound orally once daily for a specified duration (e.g., 4 days).[4]
-
Blood samples were collected at baseline and at various time points during and after treatment.
-
Serum HCV RNA levels were quantified to determine the change in viral load.
-
Plasma concentrations of this compound and 2'-MeG were measured to assess pharmacokinetics.
-
The animals were monitored for any adverse events.
-
In HCV-infected chimpanzees, once-daily oral administration of 10 mg/kg of this compound resulted in a mean viral load reduction of 2.3 log10 after four days of dosing.[4] In vivo studies in rats and monkeys demonstrated that orally administered this compound was largely extracted by the liver (approximately 95%), leading to low plasma levels of the nucleoside metabolite 2'-MeG.[3]
Mechanism of Action
This compound acts as a chain terminator of HCV RNA synthesis.
As depicted in the diagram above, orally administered this compound is absorbed and preferentially taken up by hepatocytes.[1] Within the liver cells, it undergoes metabolic conversion to 2'-methylguanosine monophosphate (2'-MeG-MP), bypassing the often rate-limiting initial phosphorylation step required by nucleoside analogs.[1] Cellular kinases then further phosphorylate 2'-MeG-MP to its active triphosphate form, 2'-MeG-TP.[1] 2'-MeG-TP acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[2] When incorporated into the nascent viral RNA chain, it leads to chain termination, thereby halting HCV replication.
Clinical Development
This compound progressed through Phase I and Phase II clinical trials to evaluate its safety, pharmacokinetics, and antiviral activity in humans.
Phase I Clinical Trial in Healthy Volunteers
A randomized, double-blind, placebo-controlled, single-ascending-dose study was conducted in healthy subjects to assess the safety, tolerability, and pharmacokinetics of this compound.[1]
-
Participants: Healthy adult male and female volunteers.
-
Study Design: Single-center, randomized, double-blind, placebo-controlled, single-dose escalation.
-
Dosing: Single oral doses of 5, 10, 25, 50, 75, and 100 mg of this compound or placebo.[1]
-
Primary Endpoints: Safety and tolerability, assessed by monitoring adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
-
Secondary Endpoint: Pharmacokinetics of this compound and its metabolite 2'-MeG in plasma and urine.
-
Methodology:
-
Cohorts of healthy subjects were administered single ascending oral doses of this compound or placebo.
-
Blood and urine samples were collected over a period of 120 hours post-dose.[1]
-
Plasma and urine concentrations of this compound and 2'-MeG were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic parameters such as Cmax (maximum concentration), AUC (area under the curve), and t1/2 (half-life) were calculated.
-
Safety and tolerability were monitored throughout the study.
-
Table 1: Summary of Mean Pharmacokinetic Parameters of this compound and 2'-MeG in Healthy Subjects (Single Ascending Doses)
| Dose (mg) | Analyte | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |
| 5 | This compound | 1.1 | 1.2 | ~1 |
| 2'-MeG | 1.7 | 17.3 | - | |
| 10 | This compound | 2.0 | 2.5 | ~1 |
| 2'-MeG | 3.1 | 38.9 | - | |
| 25 | This compound | 4.3 | 5.8 | ~1 |
| 2'-MeG | 5.9 | 94.1 | 18-43 | |
| 50 | This compound | 8.7 | 11.5 | ~1 |
| 2'-MeG | 10.2 | 189 | 18-43 | |
| 75 | This compound | 12.0 | 16.2 | ~1 |
| 2'-MeG | 13.5 | 254 | 18-43 | |
| 100 | This compound | 17.0 | 22.7 | ~1 |
| 2'-MeG | 19.0 | 334 | 18-43 | |
| Data adapted from a study in healthy subjects.[1] Cmax and AUC values are approximated from published data. t1/2 for 2'-MeG was reported for doses of 25 mg and above. |
The study found that this compound was safe and well-tolerated, with no serious adverse events or dose-limiting toxicities.[1] Plasma exposure to both this compound and 2'-MeG was low and dose-proportional, consistent with the liver-targeting design.[1]
Phase Ib/IIa Clinical Trials in HCV-Infected Patients
Following the favorable results in healthy volunteers, studies were initiated in treatment-naïve patients with chronic HCV genotype 1 infection.
A proof-of-concept study evaluated this compound as monotherapy for 3 days.[3]
-
Participants: Treatment-naïve patients with chronic HCV genotype 1 infection.
-
Study Design: Randomized, double-blind, placebo-controlled, ascending-dose.
-
Dosing: 25, 50, 75, and 100 mg of this compound or placebo once daily for 3 days.[3]
-
Primary Endpoint: Change in plasma HCV RNA levels from baseline to the end of treatment.
-
Secondary Endpoints: Safety, tolerability, and pharmacokinetics.
Table 2: Antiviral Activity of this compound Monotherapy for 3 Days in HCV-Infected Patients
| Dose (mg) | Mean Change in HCV RNA (log10 IU/mL) |
| 25 | -0.5 |
| 50 | -0.7 |
| 75 | -0.6 |
| 100 | -0.7 |
| Placebo | -0.05 |
| Data adapted from a 3-day monotherapy study.[5] |
This compound demonstrated significant antiviral activity with dose-related reductions in HCV RNA.[3] The drug was well-tolerated with no serious adverse events.[3]
Subsequent Phase IIa trials evaluated this compound in combination with the then-standard-of-care, pegylated interferon (Peg-IFN) and ribavirin (B1680618) (RBV).[6]
-
Participants: Treatment-naïve patients with chronic HCV genotype 1 infection.
-
Study Design: Randomized, double-blind, placebo-controlled, sequential dose-escalation.
-
Dosing: this compound (50 mg to 200 mg daily) or placebo in combination with Peg-IFN and ribavirin for 14 days.[6]
-
Primary Endpoints: Antiviral activity (change in HCV RNA), safety, and tolerability.
Table 3: Antiviral Activity of this compound in Combination with Peg-IFN/RBV for 14 Days
| Treatment Group | Mean Change in HCV RNA (log10 IU/mL) |
| Placebo + Peg-IFN/RBV | -1.2 |
| 50 mg this compound + Peg-IFN/RBV | -2.7 |
| 100 mg this compound + Peg-IFN/RBV | -4.2 |
| Data from a Phase IIa study.[7] |
The combination of this compound with Peg-IFN/RBV resulted in potent, dose-dependent antiviral activity and was generally well-tolerated.[7]
Phase IIb Clinical Trial and Discontinuation
A Phase IIb trial was initiated to further evaluate the efficacy and safety of this compound in combination with Peg-IFN and ribavirin.[8] However, in August 2012, the U.S. Food and Drug Administration (FDA) placed a partial clinical hold on the this compound program.[8] This decision was prompted by a serious cardiac-related adverse event observed with a competitor's nucleotide polymerase inhibitor, BMS-986094, which raised safety concerns for the entire class of 2'-methylguanosine nucleotide prodrugs.[9] Although no similar cardiac toxicity had been observed with this compound, the clinical hold remained in place, leading Idenix Pharmaceuticals to discontinue the development of this compound and another similar compound, IDX19368.[9]
Conclusion
This compound represented a well-designed, liver-targeted nucleotide prodrug that demonstrated potent anti-HCV activity in preclinical and early-phase clinical studies. Its development showcased a rational approach to drug design aimed at maximizing efficacy at the site of viral replication while minimizing systemic toxicity. The pharmacokinetic and antiviral data from clinical trials were promising. However, the development of this compound was ultimately halted due to a class-wide safety concern related to cardiotoxicity observed with a similar compound, highlighting the challenges and risks inherent in drug development, even for promising candidates. The story of this compound remains a valuable case study in the development of targeted antiviral therapies.
References
- 1. Activity of a Potent Hepatitis C Virus Polymerase Inhibitor in the Chimpanzee Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Short-Term Monotherapy with this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor, in Patients with Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short-term monotherapy with this compound, a liver-targeted nucleotide polymerase inhibitor, in patients with chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antiviral evaluation of 2'-C-methyl branched guanosine pronucleotides: the discovery of this compound, a potent liver-targeted HCV polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Idenix Pharmaceuticals Reports Positive Results With this compound From Interim Analysis of Phase IIa Hepatitis C Study [prnewswire.com]
- 9. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Metabolic Activation Pathway of IDX184
For Researchers, Scientists, and Drug Development Professionals
Abstract
IDX184 is a liver-targeted phosphoramid-ate prodrug of 2'-C-methylguanosine (2'-MeG), a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Its design as a prodrug facilitates efficient delivery to hepatocytes and subsequent conversion to the pharmacologically active triphosphate form. This guide provides a comprehensive overview of the metabolic activation pathway of this compound, detailing the enzymatic steps, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the pathway and workflows.
Introduction
Hepatitis C is a liver disease caused by the hepatitis C virus (HCV), which can lead to chronic liver disease, cirrhosis, and hepatocellular carcinoma. Direct-acting antivirals (DAAs) have revolutionized HCV treatment. Nucleoside/nucleotide analogues are a critical class of DAAs that target the viral NS5B polymerase, a key enzyme in HCV replication. This compound was developed as a liver-targeted nucleotide prodrug to overcome the limitations of early nucleoside analogues, such as inefficient phosphorylation and systemic side effects. By delivering the monophosphate form of 2'-MeG directly to the liver, this compound bypasses the often rate-limiting initial phosphorylation step, leading to higher intracellular concentrations of the active triphosphate metabolite.[1][2]
The Metabolic Activation Pathway of this compound
The metabolic activation of this compound is a multi-step process that occurs predominantly within hepatocytes. It is designed to efficiently generate the active antiviral agent, 2'-C-methylguanosine triphosphate (2'-MeG-TP), at the site of HCV replication. The pathway can be broadly divided into two main stages:
-
Conversion of this compound to 2'-MeG Monophosphate (2'-MeG-MP): This initial stage involves the cleavage of the phosphoramidate (B1195095) prodrug moiety.
-
Phosphorylation of 2'-MeG-MP to 2'-MeG-TP: This stage involves the sequential phosphorylation of the monophosphate to the di- and finally the triphosphate form by host cellular kinases.
In vitro studies have shown that the metabolism of this compound to 2'-MeG-MP involves both cytochrome P450 (CYP450)-dependent and -independent pathways.[1] While the specific enzymes involved in this compound metabolism have not been fully elucidated in the available literature, a putative pathway can be constructed based on the metabolism of similar phosphoramidate prodrugs, such as those with a SATE (S-acyl-2-thioethyl) promoiety.
Putative Enzymatic Conversion of this compound to 2'-MeG-MP
The chemical structure of this compound is an O-[S-(hydroxyl)pivaloyl-2-thioethyl] N-benzylamine phosphoramidate diester derivative of 2'-C-methylguanosine. The cleavage of this complex moiety likely involves a sequence of enzymatic reactions:
-
Step 1: Ester Cleavage (CYP450-Independent Pathway): The pivaloyl ester is likely hydrolyzed by cellular esterases, such as carboxylesterases (CES), which are abundant in the liver. This would generate a thiol intermediate. For similar ProTide prodrugs, cathepsin A and CES1 have been implicated in this initial ester hydrolysis.
-
Step 2: Thiol Ester Cleavage and Cyclization: The resulting thiol may facilitate the cleavage of the thioethyl group, leading to a cyclization reaction.
-
Step 3: Phosphoramidate Bond Cleavage: The P-N bond of the phosphoramidate is then cleaved. This step is likely catalyzed by a phosphoramidase, such as a phosphodiesterase or a specific phosphoramidase. This cleavage releases the 2'-MeG-MP.
-
CYP450-Dependent Pathway: The role of CYP450 enzymes in the metabolism of this compound is less clear but may involve oxidation of the prodrug moiety, potentially creating a more labile intermediate that is more readily cleaved by other enzymes. The specific CYP450 isozymes involved have not been identified.
Phosphorylation of 2'-MeG-MP to 2'-MeG-TP
Once 2'-MeG-MP is formed, it enters the cellular nucleotide phosphorylation pathway. Host cell kinases, which are not specific to the drug but are part of the normal cellular machinery for nucleotide metabolism, carry out the subsequent phosphorylations:
-
Step 4: Monophosphate to Diphosphate (B83284): Guanylate kinase (GK) likely phosphorylates 2'-MeG-MP to 2'-C-methylguanosine diphosphate (2'-MeG-DP).
-
Step 5: Diphosphate to Triphosphate: Nucleoside diphosphate kinases (NDPKs) then catalyze the final phosphorylation step, converting 2'-MeG-DP to the active 2'-MeG-TP.
The resulting 2'-MeG-TP acts as a competitive inhibitor of the HCV NS5B polymerase, terminating the growing RNA chain and thus inhibiting viral replication.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| EC50 | ~10-fold more potent than 2'-MeG | HCV Replicon Assay | [1] |
| 2'-MeG-TP Formation | ~100-fold higher than with 2'-MeG | Primary Human and Animal Hepatocytes | [1] |
Table 2: Pharmacokinetic Parameters of this compound and 2'-MeG in Healthy Subjects (Single Ascending Doses)
| Dose (mg) | Analyte | Cmax (ng/mL) | AUC0-last (ng·h/mL) | t1/2 (h) |
| 5 | This compound | 1.1 ± 0.4 | 1.2 ± 0.4 | 0.9 ± 0.3 |
| 2'-MeG | 1.7 ± 0.5 | 17.3 ± 5.0 | 12.3 ± 10.1 | |
| 10 | This compound | 1.6 ± 0.8 | 1.9 ± 0.8 | 1.0 ± 0.3 |
| 2'-MeG | 2.5 ± 0.6 | 32.1 ± 9.0 | 14.1 ± 10.2 | |
| 25 | This compound | 4.0 ± 1.6 | 5.0 ± 1.8 | 1.0 ± 0.2 |
| 2'-MeG | 4.8 ± 1.2 | 80.8 ± 21.0 | 18.4 ± 5.6 | |
| 50 | This compound | 6.8 ± 3.4 | 9.0 ± 4.5 | 1.0 ± 0.3 |
| 2'-MeG | 8.2 ± 2.0 | 150 ± 39.4 | 26.5 ± 11.0 | |
| 75 | This compound | 11.2 ± 5.1 | 15.0 ± 6.9 | 1.1 ± 0.3 |
| 2'-MeG | 13.0 ± 3.3 | 239 ± 66.2 | 29.5 ± 12.0 | |
| 100 | This compound | 17.0 ± 8.0 | 22.7 ± 10.7 | 1.1 ± 0.3 |
| 2'-MeG | 19.0 ± 4.8 | 334 ± 92.9 | 43.1 ± 22.3 |
Data are presented as mean ± standard deviation. Source: Adapted from a study in healthy subjects.[1]
Table 3: Antiviral Activity of this compound Monotherapy in HCV-Infected Patients (3 days of dosing)
| Dose (mg) | Mean Change in HCV RNA from Baseline (log10 IU/mL) |
| 25 | -0.5 |
| 50 | -0.7 |
| 75 | -0.6 |
| 100 | -0.7 |
Source: Adapted from a proof-of-concept study.[2]
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the metabolic activation and antiviral activity of this compound.
In Vitro Antiviral Activity - HCV Replicon Assay
Objective: To determine the 50% effective concentration (EC50) of a compound required to inhibit HCV RNA replication.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are used. These replicons contain the HCV nonstructural proteins necessary for replication and often a reporter gene (e.g., luciferase) for quantification.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Plates are incubated for a defined period (e.g., 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.
-
Quantification of Replication:
-
Luciferase Assay: If a luciferase reporter is used, cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luminescence indicates inhibition of replication.
-
RT-qPCR: Alternatively, total RNA is extracted from the cells, and HCV RNA levels are quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Quantification of Intracellular 2'-MeG-TP
Objective: To measure the concentration of the active triphosphate metabolite in cells.
Methodology:
-
Cell Culture and Treatment: Primary hepatocytes or hepatoma cell lines are incubated with the test compound (e.g., this compound) for various time points and at different concentrations.
-
Cell Lysis and Extraction: Cells are washed to remove extracellular compound and then lysed. Intracellular metabolites are extracted, often using a cold methanol-based solution, and proteins are precipitated.
-
Sample Preparation: The extracts are then processed to remove interfering cellular components. This may involve solid-phase extraction (SPE).
-
LC-MS/MS Analysis: The prepared samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatography: An appropriate LC column (e.g., a C18 or anion-exchange column) is used to separate the triphosphate metabolite from other cellular nucleotides.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used for sensitive and specific detection and quantification of the target metabolite using multiple reaction monitoring (MRM).
-
-
Quantification: A standard curve is generated using a known concentration of the analytical standard (2'-MeG-TP) to quantify the metabolite in the cellular extracts. The results are typically normalized to the number of cells or total protein content.
Visualizations
Diagram 1: Putative Metabolic Activation Pathway of this compound
Caption: Putative metabolic activation pathway of this compound in hepatocytes.
Diagram 2: Experimental Workflow for HCV Replicon Assay
Caption: Workflow for determining the in vitro antiviral activity of this compound.
Diagram 3: Workflow for Intracellular 2'-MeG-TP Quantificationdot
References
- 1. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short-Term Monotherapy with this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor, in Patients with Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Intracellular Phosphorylation of IDX184: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the intracellular phosphorylation of IDX184, a liver-targeted nucleotide prodrug developed as an inhibitor of the hepatitis C virus (HCV) polymerase. This compound was designed to efficiently deliver the active antiviral agent, 2'-methylguanosine triphosphate (2'-MeG-TP), to hepatocytes, the primary site of HCV replication. This document summarizes the metabolic pathway, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the core concepts.
Introduction to this compound and its Mechanism of Action
This compound is a phosphoramidate (B1195095) prodrug of 2'-methylguanosine-5'-monophosphate (2'-MeG-MP).[1] Its design as a liver-targeted agent aims to maximize the concentration of the active metabolite in the liver while minimizing systemic exposure.[2][3] This approach is intended to enhance antiviral efficacy and reduce the potential for off-target side effects.[2] The core mechanism of action of this compound relies on the intracellular conversion to its active triphosphate form, 2'-MeG-TP, which then acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[4]
The Intracellular Phosphorylation Pathway
The intracellular activation of this compound is a multi-step process that begins after the prodrug enters the hepatocytes.
-
Initial Metabolism to the Monophosphate: Once inside the liver cells, this compound undergoes metabolic conversion to 2'-MeG-MP.[3][4][5][6] This initial step is crucial as it bypasses the often rate-limiting first phosphorylation step that many nucleoside analogue drugs must undergo.[4] In vitro experiments have indicated that this conversion is predominantly a hepatic process and involves both cytochrome P450 (CYP)-dependent and -independent pathways.[4][5]
-
Sequential Phosphorylation by Cellular Kinases: Following the formation of 2'-MeG-MP, cellular kinases within the hepatocyte catalyze two subsequent phosphorylation events. The first of these converts 2'-MeG-MP to 2'-methylguanosine diphosphate (B83284) (2'-MeG-DP). The second phosphorylation step then converts 2'-MeG-DP to the pharmacologically active 2'-methylguanosine triphosphate (2'-MeG-TP).[4]
The diagram below illustrates this intracellular phosphorylation cascade.
Caption: Intracellular phosphorylation pathway of this compound in hepatocytes.
Quantitative Analysis of Phosphorylation Efficiency
A key advantage of the prodrug approach of this compound is the significantly enhanced formation of the active triphosphate metabolite compared to the administration of the parent nucleoside, 2'-methylguanosine (2'-MeG). While specific kinetic parameters such as Km and Vmax for the cellular kinases involved in the phosphorylation of 2'-MeG-MP and 2'-MeG-DP are not publicly available, in vitro studies have provided a critical quantitative comparison.
| Comparison | Fold Increase in 2'-MeG-TP Formation | Cell System |
| This compound vs. 2'-MeG | ~100-fold | Primary Human and Animal Hepatocytes |
| Data sourced from in vitro experiments.[4] |
This substantial increase in the formation of the active triphosphate is associated with enhanced antiviral activity.[4] In HCV replicon systems, this compound demonstrated approximately 10-fold greater potency in inhibiting HCV replication compared to 2'-MeG.[4]
Experimental Protocols for Assessing Intracellular Phosphorylation
The following provides a generalized methodology for the in vitro assessment of this compound phosphorylation in a laboratory setting. This protocol is based on the types of experiments referenced in the available literature.
Objective: To quantify the intracellular formation of 2'-MeG-MP, 2'-MeG-DP, and 2'-MeG-TP in primary human hepatocytes following incubation with this compound.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium and supplements
-
This compound compound stock solution (in DMSO)
-
2'-MeG as a comparator compound
-
Cell lysis buffer (e.g., 70% methanol)
-
Phosphate buffered saline (PBS)
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Analytical standards for 2'-MeG-MP, 2'-MeG-DP, and 2'-MeG-TP
Procedure:
-
Cell Culture: Plate primary human hepatocytes in collagen-coated multi-well plates and culture according to the supplier's recommendations until a confluent monolayer is formed.
-
Compound Incubation: Prepare working solutions of this compound and 2'-MeG in culture medium at various concentrations. Remove the culture medium from the cells and add the compound-containing medium. Incubate for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Harvest and Lysis: At each time point, aspirate the medium and wash the cell monolayer with ice-cold PBS. Add ice-cold cell lysis buffer to the wells and incubate on ice to precipitate proteins and extract the intracellular metabolites.
-
Sample Preparation: Scrape the plates to collect the cell lysate. Centrifuge the lysate at high speed to pellet the cellular debris. Collect the supernatant containing the phosphorylated metabolites.
-
Analytical Quantification: Analyze the supernatant using a validated HPLC or LC-MS/MS method to separate and quantify the intracellular concentrations of 2'-MeG-MP, 2'-MeG-DP, and 2'-MeG-TP. Use the analytical standards to generate a standard curve for accurate quantification.
-
Data Analysis: Normalize the quantified metabolite concentrations to the amount of total protein or the number of cells per well. Plot the intracellular concentration of each metabolite over time for each tested concentration of this compound and 2'-MeG.
The workflow for this experimental protocol is visualized below.
Caption: A generalized experimental workflow for analyzing this compound phosphorylation.
Clinical Relevance and Pharmacokinetics
Clinical studies in healthy subjects and HCV-infected patients have supported the liver-targeting properties of this compound.[3][4][5][6] Following oral administration, this compound is rapidly absorbed and largely extracted by the liver, with estimates of approximately 95% first-pass hepatic extraction.[5] This results in low systemic plasma exposure of both the parent prodrug and its nucleoside metabolite, 2'-MeG.[4][5][6][7] The plasma levels of 2'-MeG can serve as a surrogate marker for the extent of liver metabolism and the formation of the intracellular active triphosphate.[1]
Conclusion
This compound exemplifies a targeted prodrug strategy designed to overcome the limitations of earlier nucleoside analogues for the treatment of HCV. By delivering 2'-MeG-MP directly to hepatocytes, this compound bypasses the inefficient initial phosphorylation step, leading to a significantly higher intracellular concentration of the active antiviral agent, 2'-MeG-TP. This efficient intracellular phosphorylation is a key determinant of its potent anti-HCV activity. The methodologies described provide a framework for the continued study and development of such targeted antiviral therapies.
References
- 1. Pharmacokinetics of this compound, a liver-targeted oral prodrug of 2'-methylguanosine-5'-monophosphate, in the monkey and formulation optimization for human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleotide polymerase inhibitors for the treatment of hepatitis C virus: this compound clinical development Program - Xagena [xagena.it]
- 3. Short-Term Monotherapy with this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor, in Patients with Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Short-term monotherapy with this compound, a liver-targeted nucleotide polymerase inhibitor, in patients with chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and pharmacokinetics of this compound, a liver-targeted nucleotide polymerase inhibitor of hepatitis C virus, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to IDX184: A 2'-Methylguanosine Monophosphate Prodrug
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IDX184 is a liver-targeted phosphoramidate (B1195095) prodrug of 2'-methylguanosine monophosphate, developed as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. By delivering the monophosphate form of the active nucleoside analog directly to the liver, this compound is designed to bypass the rate-limiting initial phosphorylation step that often hinders the efficacy of nucleoside-based antiviral therapies. This targeted approach aims to maximize the intracellular concentration of the active triphosphate metabolite in hepatocytes, the primary site of HCV replication, thereby enhancing antiviral activity while minimizing systemic exposure and potential off-target toxicities. This guide provides a comprehensive overview of the mechanism of action, in vitro and in vivo pharmacology, clinical evaluation, and resistance profile of this compound.
Mechanism of Action and Metabolic Activation
This compound is administered as an inactive prodrug that undergoes intracellular metabolism to its active triphosphate form, 2'-methylguanosine triphosphate (2'-MeG-TP). This active metabolite acts as a competitive inhibitor of the HCV NS5B polymerase, a critical enzyme for the replication of the viral RNA genome. Upon incorporation into the nascent RNA chain, 2'-MeG-TP leads to chain termination, thereby halting viral replication.
The metabolic activation of this compound is a multi-step enzymatic process that occurs predominantly within hepatocytes. While the complete metabolic pathway of this compound has not been fully elucidated, it is understood to involve both cytochrome P450 (CYP450)-dependent and -independent processes[1]. Based on the metabolism of similar phosphoramidate prodrugs, the activation cascade is proposed as follows:
-
Ester Hydrolysis: Initial hydrolysis of a carboxyl ester moiety by intracellular esterases, such as Cathepsin A (CatA) and Carboxylesterase 1 (CES1).
-
Phosphoramidate Bond Cleavage: Subsequent cleavage of the phosphoramidate bond by an enzyme like Histidine Triad Nucleotide-binding Protein 1 (HINT1), releasing the 2'-methylguanosine monophosphate (2'-MeG-MP).
-
Phosphorylation to Diphosphate (B83284): The monophosphate is then phosphorylated to the diphosphate form (2'-MeG-DP) by guanylate kinase.
-
Phosphorylation to Triphosphate: Finally, nucleoside diphosphate kinase catalyzes the formation of the active triphosphate metabolite, 2'-MeG-TP.
This intracellular activation pathway is depicted in the following diagram:
In Vitro Pharmacology
The antiviral activity and selectivity of this compound have been characterized in various in vitro assays.
Quantitative In Vitro Activity Data
| Assay Type | Parameter | Value | Cell Line/Enzyme | Genotype | Reference |
| HCV Polymerase Inhibition | IC50 | 0.31 µM | Recombinant NS5B | - | [2][3] |
| Ki | 52.3 nM | Recombinant NS5B | - | [2][3] | |
| HCV Replicon Assay | EC50 | 0.3 - 0.45 µM | Huh-7 | 1b | [2] |
| JFH-1 Infectious System | EC50 | 0.06 - 0.11 µM | Huh-7 | 2a | [2] |
| Cytotoxicity | CC50 | >100 µM | Various | - | [2] |
Experimental Protocols
Objective: To determine the 50% inhibitory concentration (IC50) of the active triphosphate form of this compound (2'-MeG-TP) against recombinant HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B protein (genotype 1b).
-
Homopolymeric RNA template/primer (e.g., poly(A)/oligo(dT)).
-
Nucleoside triphosphates (ATP, CTP, UTP, and GTP), including a radiolabeled or fluorescently labeled GTP.
-
Assay buffer containing appropriate salts (e.g., MgCl2 or MnCl2) and a buffering agent (e.g., HEPES).
-
Serial dilutions of 2'-MeG-TP.
Procedure:
-
The recombinant NS5B enzyme is pre-incubated with varying concentrations of 2'-MeG-TP in the assay buffer in a 96-well plate.
-
The polymerization reaction is initiated by the addition of the RNA template/primer and the NTP mixture.
-
The reaction is incubated at a controlled temperature (e.g., 30-37°C) for a defined period (e.g., 60-120 minutes).
-
The reaction is stopped by the addition of a quenching solution (e.g., EDTA).
-
The newly synthesized radiolabeled or fluorescently labeled RNA is captured (e.g., on a filter plate).
-
The amount of incorporated labeled NTP is quantified using a suitable detector (e.g., scintillation counter or fluorescence plate reader).
-
The percentage of inhibition for each concentration of 2'-MeG-TP is calculated relative to a no-inhibitor control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HCV RNA replication in a cell-based assay.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase).
-
Cell culture medium and supplements.
-
Serial dilutions of this compound.
-
Luciferase assay reagent.
Procedure:
-
HCV replicon-harboring Huh-7 cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cell culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
The cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the compound to manifest.
-
After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol.
-
The percentage of inhibition of HCV replication is calculated based on the reduction in luciferase signal in treated cells compared to untreated control cells.
-
The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed to determine the 50% cytotoxic concentration (CC50) and assess the selectivity of the compound.
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in both animal models and humans.
Pharmacokinetic Parameters in Healthy Human Subjects (Single Ascending Doses)
| Dose | This compound Cmax (ng/mL) | This compound AUC0-∞ (ng·h/mL) | 2'-MeG Cmax (ng/mL) | 2'-MeG AUC0-∞ (ng·h/mL) | 2'-MeG t1/2 (h) |
| 5 mg | 1.12 | 1.19 | 1.7 | 17.3 | - |
| 10 mg | 2.1 | 2.6 | 2.9 | 38.6 | - |
| 25 mg | 4.3 | 6.0 | 5.3 | 91.3 | 18 |
| 50 mg | 8.8 | 12.3 | 9.9 | 185 | 28 |
| 75 mg | 13.1 | 18.2 | 14.8 | 276 | 35 |
| 100 mg | 17.3 | 22.7 | 19.0 | 334 | 43 |
Data are presented as mean values.[4][5][6]
Upon oral administration, this compound is rapidly absorbed and disappears from plasma with a mean half-life of approximately 1 hour[4][5][6]. The nucleoside metabolite, 2'-MeG, appears gradually in the plasma and has a much longer half-life, ranging from 18 to 43 hours for doses of 25 mg and above[4][5][6]. The plasma exposure of both this compound and 2'-MeG is low and dose-proportional, which is consistent with the liver-targeting design of the prodrug[4][5][6]. In vivo studies in monkeys demonstrated that over 90% of the absorbed dose of this compound was subject to hepatic extraction[1].
Clinical Evaluation
This compound has been evaluated in Phase I and Phase II clinical trials in both healthy volunteers and patients with chronic HCV infection.
Summary of Clinical Trial Results
| Trial Phase | Population | Treatment Regimen | Key Findings | Reference |
| Phase I | Healthy Volunteers | Single ascending doses (5-100 mg) | Safe and well-tolerated; no serious adverse events. Favorable pharmacokinetic profile supporting once-daily dosing. | [4][5][7] |
| Phase IIa (Monotherapy) | Treatment-naïve, Genotype 1 HCV | 25, 50, 75, 100 mg once daily for 3 days | Significant antiviral activity. Mean HCV RNA reduction from baseline of -0.5 to -0.7 log10 IU/mL. No resistance mutations detected. | [6][8][9][10] |
| Phase IIa (Combination) | Treatment-naïve, Genotype 1 HCV | 50-100 mg once or twice daily + PegIFN/RBV for 14 days | Potent dose-dependent antiviral activity. Mean viral load reduction of up to 4.2 log10 IU/mL at day 14. | [2] |
| Phase IIb (Combination) | Treatment-naïve, Genotype 1 HCV | 50 or 100 mg once daily + PegIFN/RBV for 12 weeks | High rates of rapid virologic response. In the 100 mg arm, 73% of patients achieved a rapid virologic response. | [8] |
In a Phase IIb trial, after 12 weeks of treatment with this compound in combination with pegylated interferon and ribavirin, 100% of patients in the 100 mg arm who achieved an extended rapid virologic response and completed an additional 12 weeks of PegIFN/RBV therapy achieved a sustained virologic response four weeks after treatment completion[11].
Development of this compound was placed on a partial clinical hold by the FDA due to concerns about potential cardiac-related adverse events observed with a competitor's nucleotide polymerase inhibitor[11].
Resistance Profile
A key advantage of nucleoside inhibitors of the HCV NS5B polymerase is a high genetic barrier to resistance. In a short-term monotherapy study with this compound, no resistance mutations were detected[6][10]. While specific resistance studies on this compound are limited, the resistance profile of other 2'-C-methylguanosine analogs and NS5B nucleoside inhibitors has been investigated. The S282T mutation in the NS5B polymerase is a known resistance-associated substitution for some nucleoside inhibitors, but it often results in reduced viral fitness. The high barrier to resistance for this class of compounds is a significant advantage over other classes of direct-acting antivirals.
Conclusion
This compound is a liver-targeted 2'-methylguanosine monophosphate prodrug that has demonstrated potent in vitro anti-HCV activity and a favorable pharmacokinetic and safety profile in early-phase clinical trials. Its mechanism of action, which involves intracellular conversion to the active triphosphate that inhibits the HCV NS5B polymerase, and its liver-targeting properties, make it a promising candidate for the treatment of chronic hepatitis C. While its clinical development was halted, the data generated from the this compound program provide valuable insights for the continued development of next-generation nucleoside and nucleotide prodrugs for the treatment of viral diseases.
References
- 1. brieflands.com [brieflands.com]
- 2. Idenix Pharmaceuticals Reports Positive Results With this compound From Interim Analysis of Phase IIa Hepatitis C Study [prnewswire.com]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Distribution of naturally -occurring NS5B resistance-associated substitutions in Egyptian patients with chronic Hepatitis C | PLOS One [journals.plos.org]
- 6. Short-term monotherapy with this compound, a liver-targeted nucleotide polymerase inhibitor, in patients with chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Idenix reports positive interim trial data for hepatitis C drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. dovepress.com [dovepress.com]
- 10. journals.asm.org [journals.asm.org]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Antiviral Activity of IDX184 Against HCV Genotypes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IDX184 is a liver-targeted nucleotide prodrug of 2'-methylguanosine monophosphate developed for the treatment of Hepatitis C Virus (HCV) infection. As a nucleoside analog, it targets the highly conserved active site of the HCV NS5B RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This mechanism confers a pangenotypic activity profile and a high barrier to resistance. This guide provides a comprehensive overview of the antiviral activity of this compound, detailing its mechanism of action, in vitro and clinical efficacy against various HCV genotypes, resistance profile, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound is designed for targeted delivery to the liver, the primary site of HCV replication. As a prodrug, it undergoes intracellular metabolic activation to its pharmacologically active triphosphate form, 2'-methylguanosine triphosphate (2'-MeG-TP).
The activation pathway is as follows:
-
Hepatic Uptake: Orally administered this compound is absorbed and preferentially taken up by hepatocytes.
-
Intracellular Conversion: Within the liver cells, this compound is metabolized to 2'-methylguanosine monophosphate (2'-MeG-MP), bypassing the often rate-limiting initial phosphorylation step required by nucleoside analogs.
-
Phosphorylation: Cellular kinases further phosphorylate 2'-MeG-MP to the diphosphate (B83284) and subsequently to the active 2'-methylguanosine triphosphate (2'-MeG-TP).
-
NS5B Polymerase Inhibition: The active 2'-MeG-TP acts as a competitive inhibitor of the natural nucleotide substrate for the HCV NS5B polymerase. Its incorporation into the nascent viral RNA chain results in immediate chain termination, thereby halting viral replication. This is classified as non-obligate chain termination, where the presence of the 2'-methyl group sterically hinders the addition of the next nucleotide.[1][2]
Antiviral Activity
In Vitro Activity
The antiviral potency of this compound has been evaluated in vitro using HCV replicon assays. These cell-based systems allow for the quantification of HCV RNA replication and are a standard tool for assessing the efficacy of direct-acting antivirals (DAAs). While specific EC50 values across a wide range of genotypes are not extensively published, this compound has been described as a pangenotypic inhibitor.
| Parameter | HCV Genotype | Result | Reference |
| Activity Profile | Genotypes 1-6 | Pangenotypic activity | [3] |
| Potency vs. 2'-MeG | Genotype 1b Replicon | ~10-fold more potent than the parent nucleoside 2'-methylguanosine | [4] |
Clinical Antiviral Activity
Clinical trials have demonstrated the dose-dependent antiviral activity of this compound in patients with chronic HCV infection.
Table 1: Summary of this compound Clinical Trial Antiviral Efficacy
| Trial Phase | HCV Genotype | Treatment Regimen | Duration | Mean Max. HCV RNA Reduction (log10 IU/mL) | Reference |
| Phase Ib (Monotherapy) | Genotype 1 | 25 mg QD | 3 days | -0.5 ± 0.6 | [5][6] |
| 50 mg QD | 3 days | -0.7 ± 0.2 | [5][6] | ||
| 75 mg QD | 3 days | -0.6 ± 0.3 | [5][6] | ||
| 100 mg QD | 3 days | -0.7 ± 0.5 | [4][5][6] | ||
| Phase IIa (Combination) | Genotype 1 | 50 mg QD + PegIFN/RBV | 14 days | -2.7 ± 1.3 | [7] |
| 50 mg BID + PegIFN/RBV | 14 days | -4.0 ± 1.7 | [7] | ||
| 100 mg QD + PegIFN/RBV | 14 days | -4.2 ± 1.9 | [7] |
QD: Once daily; BID: Twice daily; PegIFN/RBV: Pegylated Interferon and Ribavirin.
In a Phase Ib study, this compound monotherapy for 3 days resulted in significant, dose-related reductions in HCV RNA levels in treatment-naïve patients with genotype 1 infection.[5][6] Patients with genotypes 1a and 1b responded similarly.[5][6] A subsequent Phase IIa trial evaluating this compound in combination with the then-standard of care (PegIFN/RBV) showed potent, dose-dependent antiviral activity, with a mean viral load reduction of up to 4.2 log10 IU/mL by day 14.[7]
Resistance Profile
A key advantage of nucleoside/nucleotide inhibitors targeting the NS5B active site is a high genetic barrier to resistance. The active site is highly conserved across all HCV genotypes, making mutations in this region often detrimental to viral fitness.
The primary resistance-associated substitution (RAS) for the 2'-C-methylnucleoside class of inhibitors is S282T in the NS5B polymerase.[8] However, this mutation confers a significant fitness cost to the virus.[8][9]
Table 2: Resistance Profile of this compound
| Parameter | Finding | Context | Reference |
| Primary RAS | S282T | Associated with 2'-C-methyl nucleoside class | [8][9] |
| Clinical Observation | No S282T mutation detected | In patients treated with this compound monotherapy or combination therapy | [4][5][6] |
| In Vitro Activity | Active against variants with protease and non-nucleoside inhibitor resistance mutations | Demonstrates a distinct resistance profile from other DAA classes | [3] |
Notably, throughout the clinical development of this compound, the S282T mutation was not detected in treated patients.[4][5][6] This suggests a high barrier to the development of resistance in vivo. Furthermore, this compound retains its activity against viral variants that are resistant to other classes of HCV drugs, such as protease inhibitors and non-nucleoside NS5B inhibitors.[3]
Experimental Protocols
In Vitro Efficacy: HCV Replicon Assay
The primary method for determining the in vitro antiviral activity of compounds like this compound is the HCV replicon assay. This cell-based assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA molecule (replicon) capable of autonomous replication.[10][11]
Protocol Outline:
-
Cell Culture: Stably transfected Huh-7 cells containing an HCV replicon (e.g., from genotype 1b) are cultured in 96-well plates.[10] The replicon often contains a reporter gene, such as Firefly or Renilla luciferase, which allows for easy quantification of viral replication.[10][11][12]
-
Compound Application: Serial dilutions of this compound are added to the cell culture wells. Controls include a vehicle (e.g., DMSO) and a known HCV inhibitor.
-
Incubation: The plates are incubated for 48-72 hours to allow for HCV replication and the antiviral compound to take effect.[10]
-
Quantification of Replication:
-
Luciferase Assay: Cells are lysed, and luciferase substrate is added. The resulting luminescence, which is proportional to the level of replicon RNA, is measured using a luminometer.[10][12]
-
RT-qPCR: Alternatively, total cellular RNA is extracted, and HCV RNA levels are quantified using real-time reverse transcription polymerase chain reaction.
-
-
Cytotoxicity Assessment: A parallel assay (e.g., MTS or CellTiter-Glo) is performed to measure the cytotoxicity of the compound (CC50) to ensure that the reduction in HCV replication is not due to cell death.[10]
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of replication inhibition against the drug concentration.
Resistance Analysis
To identify resistance-associated substitutions, population or clonal sequencing of the NS5B coding region is performed on samples from patients who experience virologic breakthrough during treatment.
Protocol Outline:
-
Sample Collection: Collect plasma samples from patients at baseline and at the time of virologic failure.
-
RNA Extraction: Isolate HCV RNA from the plasma samples.
-
RT-PCR: Reverse transcribe the HCV RNA to cDNA and amplify the NS5B region using specific primers.
-
Sequencing: Sequence the amplified PCR product using methods like Sanger sequencing or next-generation sequencing (NGS) to identify amino acid substitutions compared to the baseline sequence.
-
Phenotypic Analysis: Introduce the identified mutations into a wild-type HCV replicon via site-directed mutagenesis. Perform the HCV replicon assay described above to determine the fold-change in EC50 for the mutant replicon compared to the wild-type, confirming the resistance phenotype.
Conclusion
This compound is a potent, liver-targeted nucleotide inhibitor of the HCV NS5B polymerase. Its mechanism of action as a chain terminator provides activity against all HCV genotypes. Clinical studies have confirmed its significant antiviral effect in genotype 1-infected patients, both as a monotherapy and in combination regimens. A key feature of this compound is its high barrier to resistance, with the clinically relevant S282T mutation not being detected in treated patients. This comprehensive profile highlights the therapeutic potential of liver-targeted nucleotide prodrugs in the treatment of HCV.
References
- 1. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 3. medscape.com [medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. Short-term monotherapy with this compound, a liver-targeted nucleotide polymerase inhibitor, in patients with chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short-Term Monotherapy with this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor, in Patients with Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Idenix Pharmaceuticals Reports Positive Results With this compound From Interim Analysis of Phase IIa Hepatitis C Study [prnewswire.com]
- 8. General catalytic deficiency of hepatitis C virus RNA polymerase with an S282T mutation and mutually exclusive resistance towards 2'-modified nucleotide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. benchchem.com [benchchem.com]
- 11. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A comprehensive analysis of the nucleotide prodrug IDX184, detailing its established mechanism of action, pharmacokinetic profile, and safety data derived from its development for Hepatitis C Virus (HCV). This whitepaper further explores the theoretical underpinnings for its potential, though currently unproven, application in coronavirus research.
Executive Summary
This compound is a liver-targeted nucleotide prodrug of 2'-methylguanosine, initially developed for the treatment of Hepatitis C Virus (HCV) infection. Extensive clinical research in the context of HCV has elucidated its mechanism of action as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp). While no direct experimental evidence currently exists for the efficacy of this compound against coronaviruses, including SARS-CoV-2, its mode of action presents a compelling theoretical basis for its potential as a broad-spectrum antiviral agent. This document provides a detailed technical overview of this compound, summarizing all available quantitative data, experimental protocols from its HCV clinical development, and visual representations of its metabolic activation pathway. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound and similar nucleotide analogs for future coronavirus research.
Introduction to this compound
This compound was designed as a liver-targeted prodrug to efficiently deliver the active triphosphate metabolite, 2'-methylguanosine triphosphate (2'-MeG-TP), to hepatocytes, the primary site of HCV replication.[1][2][3][4][5] This targeted delivery is intended to maximize the intracellular concentration of the active compound at the site of viral replication while minimizing systemic exposure and potential off-target toxicity.[1] The core of its antiviral activity lies in the inhibition of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral genome replication.[1][6]
Mechanism of Action
The antiviral activity of this compound is a multi-step process that begins with its oral administration and culminates in the inhibition of viral RNA synthesis.
-
Oral Administration and Absorption: this compound is administered orally in capsule form.[1][7]
-
Liver Targeting and Metabolism: Following absorption, this compound is designed to be preferentially taken up by the liver.[1][7] Inside hepatocytes, it undergoes metabolic conversion to 2'-methylguanosine monophosphate (2'-MeG-MP).[1][3] This conversion bypasses the often rate-limiting first phosphorylation step that many nucleoside analogs require.[1] Subsequent phosphorylation by cellular kinases leads to the formation of the active triphosphate metabolite, 2'-MeG-TP.[1]
-
Inhibition of RNA-Dependent RNA Polymerase (RdRp): 2'-MeG-TP acts as a competitive inhibitor of the natural nucleotide substrates for the viral RdRp.[1][6] Upon incorporation into the nascent viral RNA chain, it leads to chain termination, thus halting viral replication.
Metabolic activation and mechanism of action of this compound.
Quantitative Data from HCV Studies
The following tables summarize the pharmacokinetic and antiviral activity data for this compound from studies conducted in healthy volunteers and HCV-infected patients.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolite 2'-MeG in Healthy Subjects (Single Ascending Doses)[1][2][4]
| Dose (mg) | Analyte | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |
| 5 | This compound | 1.1 | 1.2 | ~1 |
| 2'-MeG | 1.7 | 17.3 | - | |
| 10 | This compound | 2.1 | 2.5 | ~1 |
| 2'-MeG | 2.9 | 36.8 | - | |
| 25 | This compound | 4.3 | 6.5 | ~1 |
| 2'-MeG | 5.5 | 104 | 18 - 43 | |
| 50 | This compound | 8.2 | 12.1 | ~1 |
| 2'-MeG | 9.8 | 198 | 18 - 43 | |
| 75 | This compound | 12.5 | 18.2 | ~1 |
| 2'-MeG | 14.2 | 276 | 18 - 43 | |
| 100 | This compound | 17.0 | 22.7 | ~1 |
| 2'-MeG | 19.0 | 334 | 18 - 43 |
Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; t1/2: Half-life. Data are presented as mean values.
Table 2: Antiviral Activity of this compound in Treatment-Naïve HCV Genotype 1 Patients (3-Day Monotherapy)[3][7]
| Dose (mg/day) | Mean Change in HCV RNA (log10 IU/mL) |
| 25 | -0.5 ± 0.6 |
| 50 | -0.7 ± 0.2 |
| 75 | -0.6 ± 0.3 |
| 100 | -0.7 ± 0.5 |
| Placebo | -0.05 ± 0.3 |
Data are presented as mean ± standard deviation.
Experimental Protocols from HCV Clinical Trials
The following are generalized experimental protocols based on the methodologies described in the clinical trials of this compound for HCV.
Single Ascending Dose Study in Healthy Subjects
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single oral doses of this compound.
-
Study Design: A single-center, randomized, double-blind, placebo-controlled, dose-escalation study.[1]
-
Participants: Healthy male and female subjects.
-
Dosing: Sequential cohorts received single oral doses of 5, 10, 25, 50, 75, and 100 mg of this compound or a matching placebo.[1][2][4] Each cohort typically consisted of 8 subjects, randomized in a 6:2 active-to-placebo ratio.[1]
-
Pharmacokinetic Sampling: Plasma and urine samples were collected at predefined time points over a period of 120 hours post-dose.[1][2]
-
Bioanalytical Method: Plasma and urine concentrations of this compound and its nucleoside metabolite, 2'-MeG, were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Safety Monitoring: Included monitoring of adverse events, clinical laboratory tests (hematology, chemistry, urinalysis), vital signs, and electrocardiograms (ECGs).[1][2]
Proof-of-Concept Study in HCV-Infected Patients
-
Objective: To assess the antiviral activity, safety, and pharmacokinetics of short-term this compound monotherapy.
-
Study Design: A randomized, double-blind, placebo-controlled, ascending-dose study.[3][7]
-
Participants: Treatment-naïve patients with chronic HCV genotype 1 infection.[3][7]
-
Dosing: Sequential cohorts of patients received 25, 50, 75, or 100 mg of this compound or placebo once daily for 3 days.[3][7]
-
Efficacy Assessment: The primary efficacy endpoint was the change in plasma HCV RNA levels from baseline to the end of the 3-day treatment period. HCV RNA was quantified using a real-time PCR-based assay.[3][7]
-
Pharmacokinetic and Safety Assessments: Similar to the study in healthy subjects.
Workflow for the HCV proof-of-concept study.
Theoretical Potential for Coronavirus Research
While this compound was developed for HCV, its fundamental mechanism of action as a nucleotide analog targeting a viral RdRp holds theoretical promise for activity against other RNA viruses, including coronaviruses.
-
Conserved Target: Coronaviruses, like HCV, rely on an RdRp for the replication and transcription of their RNA genome. This enzyme is a validated target for antiviral drugs, as exemplified by the success of remdesivir (B604916) in treating COVID-19.
-
Broad-Spectrum Potential: Nucleotide and nucleoside analogs are a class of antivirals known for their potential to exhibit broad-spectrum activity against a range of viruses that utilize polymerases for replication.
-
Favorable Pharmacokinetic Profile: The liver-targeting mechanism of this compound, while optimized for HCV, could still offer advantages in terms of achieving high intracellular concentrations of the active metabolite in a key metabolic organ. However, the primary site of SARS-CoV-2 replication is the respiratory tract, and the efficiency of this compound in reaching these tissues is unknown.
It is crucial to emphasize that the potential of this compound for coronavirus research is purely speculative at this stage and would require extensive preclinical in vitro and in vivo studies to be validated.
Safety and Tolerability
In clinical trials involving healthy subjects and HCV-infected patients, this compound was generally safe and well-tolerated at doses up to 100 mg.[1][2][3][7] No serious adverse events or dose-limiting toxicities were observed.[1][2] The most common adverse events were mild to moderate and included headache, fatigue, diarrhea, and dizziness, with a similar incidence between the this compound and placebo groups.[1][7] Notably, Idenix Pharmaceuticals announced in 2012 that the FDA had placed a partial clinical hold on the this compound program following a serious cardiac-related adverse event with a different company's nucleotide polymerase inhibitor.[5]
Conclusion
This compound is a well-characterized liver-targeted nucleotide prodrug with a proven mechanism of action against the HCV RdRp. While its development for HCV was halted, the extensive data gathered from its clinical trials provide a valuable foundation for understanding its properties. The theoretical potential for its application in coronavirus research stems from its classification as a nucleotide analog targeting a conserved viral enzyme. However, the absence of any direct experimental data necessitates a cautious and evidence-driven approach. Future research efforts should focus on in vitro screening of this compound against various coronaviruses, including SARS-CoV-2, to empirically determine its antiviral activity and potential as a candidate for further development.
References
- 1. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and pharmacokinetics of this compound, a liver-targeted nucleotide polymerase inhibitor of hepatitis C virus, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short-term monotherapy with this compound, a liver-targeted nucleotide polymerase inhibitor, in patients with chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Nucleotide polymerase inhibitors for the treatment of hepatitis C virus: this compound clinical development Program - Xagena [xagena.it]
- 6. researchgate.net [researchgate.net]
- 7. Short-Term Monotherapy with this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor, in Patients with Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetics of IDX184: A Liver-Targeted Nucleotide Prodrug
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDX184 is a phosphoramidate (B1195095) prodrug of 2'-methylguanosine-5'-monophosphate developed for the treatment of Hepatitis C Virus (HCV) infection.[1] As a liver-targeted nucleotide, this compound is designed to efficiently deliver the active antiviral agent to the primary site of HCV replication, thereby maximizing efficacy while minimizing systemic exposure and potential off-target side effects. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound in key animal models, focusing on its absorption, distribution, metabolism, and excretion (ADME) properties.
Core Pharmacokinetic Profile
Preclinical studies in rats and monkeys have been instrumental in elucidating the pharmacokinetic profile of this compound. A key characteristic of this prodrug is its extensive first-pass hepatic extraction, a direct consequence of its liver-targeting design.[1][2]
Upon oral administration, this compound is absorbed from the gastrointestinal tract and rapidly cleared from the systemic circulation, with a significant portion being taken up by the liver. In both rat and monkey models, it has been demonstrated that a substantial fraction of the absorbed dose is extracted by the liver.[1][2] This efficient hepatic uptake is crucial for the subsequent conversion of this compound to its pharmacologically active triphosphate form.
Systemic exposure to the parent compound, this compound, is consequently low. The primary circulating metabolite is 2'-methylguanosine (2'-MeG), which serves as a surrogate marker for the intracellular concentration of the active 2'-methylguanosine triphosphate in the liver.[1]
Data Presentation: Pharmacokinetic Parameters
Due to the limited availability of specific quantitative data in the public domain, the following tables provide a summary of the observed pharmacokinetic characteristics of this compound and its primary metabolite, 2'-MeG, in preclinical models.
Table 1: Pharmacokinetic Parameters of this compound in Monkeys (Oral Administration)
| Parameter | Value | Reference |
| Absorption | Relatively low systemic absorption. | [1] |
| First-Pass Effect | >90% of the absorbed dose undergoes hepatic extraction. | [1] |
| Systemic Exposure (this compound) | Low | [1] |
| Primary Metabolite | 2'-methylguanosine (2'-MeG) | [1] |
| 2'-MeG as a Surrogate | Systemic levels of 2'-MeG are used to estimate liver levels of the active triphosphate. | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Reference |
| Hepatic Extraction | Approximately 95% of the absorbed dose is extracted by the liver. | |
| Systemic Exposure (this compound) | Low | |
| Primary Metabolite | 2'-methylguanosine (2'-MeG) |
Experimental Protocols
The preclinical evaluation of this compound pharmacokinetics involved a series of key experiments designed to understand its ADME properties.
Pharmacokinetic Studies in Portal Vein-Cannulated Monkeys
Objective: To directly measure the extent of first-pass hepatic extraction of this compound.
Methodology:
-
Animal Model: Portal vein-cannulated monkeys.
-
Drug Administration: Oral administration of this compound.
-
Sample Collection: Simultaneous blood samples were collected from the portal vein and a peripheral vein over a specified time course.
-
Analysis: Plasma concentrations of this compound and 2'-MeG were determined using a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Analysis: The difference in the area under the concentration-time curve (AUC) between the portal vein and the peripheral circulation was used to calculate the hepatic extraction ratio.
Mass Balance Study with Radiolabeled this compound in Monkeys
Objective: To determine the routes and extent of excretion of this compound and its metabolites.
Methodology:
-
Test Article: Radiolabeled ([14C] or [3H]) this compound.
-
Animal Model: Monkeys.
-
Drug Administration: A single oral dose of radiolabeled this compound.
-
Sample Collection: Urine and feces were collected at predetermined intervals until the radioactivity levels returned to baseline. Blood samples were also collected to determine the pharmacokinetic profile of total radioactivity.
-
Analysis: Total radioactivity in all samples was measured by liquid scintillation counting. Metabolite profiling in plasma, urine, and feces was conducted using techniques like HPLC with radiometric detection and mass spectrometry.
Bioanalytical Method for this compound and 2'-MeG in Plasma
Objective: To accurately quantify the concentrations of this compound and its major metabolite, 2'-MeG, in biological matrices.
Methodology:
-
Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: Protein precipitation or solid-phase extraction of plasma samples.
-
Chromatography: Reversed-phase HPLC with a suitable column and mobile phase gradient to separate this compound and 2'-MeG from endogenous plasma components.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions for this compound and 2'-MeG are monitored for quantification.
-
Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic activation and disposition of this compound.
Experimental Workflow for Preclinical Pharmacokinetic Study
Caption: Typical workflow for a preclinical pharmacokinetic study.
References
- 1. Pharmacokinetics of this compound, a liver-targeted oral prodrug of 2'-methylguanosine-5'-monophosphate, in the monkey and formulation optimization for human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Journey of IDX184: An In-Depth Analysis of its Hepatocyte Uptake and Activation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IDX184 is a liver-targeted phosphoramidate (B1195095) prodrug of 2'-methylguanosine (2'-MeG), developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Its design facilitates selective delivery to and activation within hepatocytes, the primary site of HCV replication. This targeted approach aims to maximize antiviral efficacy at the site of infection while minimizing systemic exposure and potential off-target toxicities. This technical guide provides a comprehensive overview of the cellular uptake and activation mechanism of this compound, summarizing key quantitative data, detailing experimental methodologies where available, and visualizing the involved pathways. While the precise transporters for initial cell entry remain to be fully elucidated in publicly available literature, the overall mechanism involves efficient first-pass hepatic extraction followed by intracellular metabolic activation.
The Liver-Targeting Strategy of this compound
This compound is designed as a nucleotide prodrug to bypass the rate-limiting initial phosphorylation step that often hinders the activation of nucleoside analogs.[1][2] By delivering the 5'-monophosphate form of 2'-MeG (2'-MeG-MP) directly into hepatocytes, this compound ensures high intracellular concentrations of the precursor to the active antiviral agent, 2'-MeG-triphosphate (2'-MeG-TP).[1][2]
In vivo studies in animal models have demonstrated the high efficiency of this liver-targeting strategy. In rats and monkeys, oral administration of this compound resulted in approximately 95% of the absorbed dose being extracted by the liver.[2] This high first-pass hepatic extraction is a cornerstone of its mechanism, leading to low plasma levels of both the parent compound and its nucleoside metabolite, 2'-MeG.[2]
Cellular Uptake and Intracellular Activation Pathway
The journey of this compound from administration to its active form within the hepatocyte is a multi-step process involving passive diffusion and/or carrier-mediated transport, followed by enzymatic conversion.
Entry into the Hepatocyte
The precise mechanism by which this compound crosses the hepatocyte membrane has not been definitively detailed in the available literature. As a phosphoramidate prodrug, this compound is designed to have increased lipophilicity compared to its parent nucleoside, which is intended to facilitate its passage across the cell membrane. This suggests that passive diffusion may play a significant role in its uptake.
However, the liver is equipped with a host of solute carrier (SLC) transporters, such as Organic Anion Transporting Polypeptides (OATPs) and Organic Cation Transporters (OCTs), which are responsible for the uptake of a wide range of xenobiotics. It is plausible that this compound may also be a substrate for one or more of these transporters, contributing to its efficient hepatic uptake. Further studies with transporter-overexpressing cell lines and specific inhibitors would be required to elucidate the exact contribution of carrier-mediated transport to the cellular entry of this compound.
Intracellular Metabolism and Activation
Once inside the hepatocyte, this compound undergoes a series of metabolic conversions to yield the active antiviral agent, 2'-MeG-TP. This process is central to its liver-targeted design.
In vitro experiments have shown that the metabolism of this compound to 2'-MeG-MP occurs predominantly in liver cells.[1][2] This initial conversion is a critical step and is reported to involve both cytochrome P450 (CYP450)-dependent and -independent enzymatic pathways.[1][2] The involvement of liver-specific enzymes in this activation step is a key feature of the "HepDirect" prodrug approach.
Following its formation, 2'-MeG-MP is then efficiently phosphorylated by cellular kinases to the diphosphate (B83284) (2'-MeG-DP) and subsequently to the active triphosphate (2'-MeG-TP).[1][2] This active triphosphate then acts as a potent and specific inhibitor of the HCV NS5B RNA-dependent RNA polymerase, terminating viral RNA replication.
The enhanced formation of the active triphosphate from this compound compared to the parent nucleoside has been demonstrated in vitro. In primary human and animal hepatocytes, exposure to this compound resulted in approximately 100-fold higher levels of 2'-MeG-TP compared to exposure to 2'-MeG.[2] This increased intracellular concentration of the active metabolite is associated with enhanced anti-HCV activity, with this compound being about 10-fold more potent than 2'-MeG in HCV replicon assays.[2]
Quantitative Data from Pharmacokinetic Studies
Clinical studies in healthy volunteers and HCV-infected patients have provided valuable quantitative data on the pharmacokinetics of this compound and its primary metabolite, 2'-MeG.
Table 1: Summary of Pharmacokinetic Parameters of this compound and 2'-MeG in Healthy Subjects (Single Ascending Doses)
| Dose (mg) | Analyte | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) |
| 5 | This compound | 1.12 | 1.19 |
| 2'-MeG | 1.7 | 17.3 | |
| 10 | This compound | 2.5 | 2.9 |
| 2'-MeG | 3.1 | 37.9 | |
| 25 | This compound | 4.9 | 6.5 |
| 2'-MeG | 5.9 | 108 | |
| 50 | This compound | 8.7 | 11.4 |
| 2'-MeG | 10.2 | 195 | |
| 75 | This compound | 13.1 | 17.2 |
| 2'-MeG | 14.5 | 265 | |
| 100 | This compound | 17.3 | 22.7 |
| 2'-MeG | 19.0 | 334 |
Data extracted from Zhou et al., 2011.[1]
Upon oral administration, this compound is rapidly absorbed and then quickly disappears from plasma, with a mean half-life of approximately 1 hour.[2] Concurrently, plasma concentrations of the nucleoside metabolite 2'-MeG gradually increase.[2] The plasma exposure to both this compound and 2'-MeG is low and dose-proportional.[1]
Experimental Methodologies
Detailed experimental protocols for the pivotal in vitro studies on the cellular uptake and metabolism of this compound are not fully available in the public domain, with some key findings attributed to unpublished data. However, based on the published clinical trial information, the following methodologies were employed for pharmacokinetic analysis.
Pharmacokinetic Analysis in Human Subjects
-
Study Design: Single-center, randomized, double-blind, placebo-controlled, single-dose-escalation studies were conducted in healthy male and female subjects.[1]
-
Dosing: Single oral doses of this compound (ranging from 5 mg to 100 mg) or placebo were administered.[1]
-
Sample Collection: Blood samples were collected in EDTA-containing tubes at various time points up to 120 hours post-dose. Plasma was separated by centrifugation and stored at -80°C until analysis.[1]
-
Analytical Method: Plasma concentrations of this compound and 2'-MeG were determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[2]
Visualizing the Pathways
Proposed Cellular Uptake and Activation Pathway of this compound
Caption: Proposed pathway of this compound cellular uptake and activation in hepatocytes.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for the pharmacokinetic analysis of this compound in clinical trials.
Conclusion
This compound represents a sophisticated approach to antiviral therapy, employing a liver-targeted prodrug strategy to maximize the delivery of its active moiety to the site of HCV replication. While the precise transporters involved in its initial entry into hepatocytes are not fully defined in the public literature, the overall mechanism, characterized by high hepatic extraction and efficient intracellular conversion to the active triphosphate form, is well-supported by preclinical and clinical data. The quantitative pharmacokinetic data underscores the success of this strategy in achieving low systemic exposure while presumably reaching high concentrations of the active drug in the liver. Further research into the specific transporters involved in this compound uptake could provide valuable insights for the design of future liver-targeted therapies.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of IDX184
For Researchers, Scientists, and Drug Development Professionals
Abstract
IDX184 is a liver-targeted prodrug of 2'-C-methylguanosine monophosphate, developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2] Its targeted delivery mechanism is designed to maximize efficacy within hepatocytes while minimizing systemic side effects.[3] This document provides a detailed overview of the synthesis and purification protocols for this compound, intended to guide researchers in the replication and optimization of this process. The protocols are based on established scalable methods that yield high-purity this compound.[1]
Introduction
This compound is a phosphoramidate (B1195095) prodrug that, once intracellularly metabolized, is converted to its active triphosphate form. This active metabolite acts as a chain terminator, inhibiting the RNA-dependent RNA polymerase (NS5B) of the hepatitis C virus and thereby preventing viral replication.[4][5] The synthesis of this compound presents a unique challenge due to the requirement of a 1:1 diastereomeric mixture at the phosphorus center, which precludes the use of traditional crystallization for purification.[1] The following protocols detail a robust and scalable synthesis and a novel purification method that circumvents this issue.
Mechanism of Action
The following diagram illustrates the intracellular conversion of this compound to its active triphosphate form, which subsequently inhibits the HCV NS5B polymerase.
Caption: Intracellular activation pathway of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the protection of the 2'-C-methylguanosine, followed by phosphoramidation and deprotection. A key feature of the described scalable synthesis is the transient protection of the 2',3'-hydroxyl groups of 2'-C-methylguanosine using phenylboronic acid under mild conditions.[1]
Materials:
-
2'-C-methylguanosine
-
Phenylboronic acid
-
O-[S-(hydroxyl)pivaloyl-2-thioethyl] N-benzylamine phosphoramidate precursor
-
Coupling agents (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or similar)
-
Anhydrous solvents (e.g., pyridine, dichloromethane)
-
Reagents for deprotection
Procedure:
-
Protection: React 2'-C-methylguanosine with phenylboronic acid in an anhydrous solvent to form a transient 2',3'-O-phenylboronate ester. This protects the cis-diol of the ribose moiety.
-
Phosphoramidation: In the same pot, couple the protected 2'-C-methylguanosine with the O-[S-(hydroxyl)pivaloyl-2-thioethyl] N-benzylamine phosphoramidate precursor using a suitable coupling agent. The reaction is typically carried out at room temperature until completion.
-
Deprotection: Remove the phenylboronic acid protecting group under mild aqueous conditions to yield crude this compound.
-
Work-up: Perform an initial aqueous work-up to remove water-soluble impurities and byproducts.
The following diagram outlines the general workflow for the synthesis of this compound.
Caption: Chemical synthesis workflow of this compound.
Purification of this compound
Due to the formation of a 1:1 diastereomeric mixture, traditional crystallization is not a viable method for the purification of this compound.[1] A dual liquid-liquid extraction protocol has been developed to effectively remove both non-polar and polar impurities while preserving the desired diastereomeric ratio.[1]
Materials:
-
Crude this compound solution
-
Immiscible organic solvents (e.g., ethyl acetate, hexane)
-
Aqueous buffer solutions of varying pH
Procedure:
-
Non-polar Impurity Removal: Perform a liquid-liquid extraction of the crude this compound solution with a non-polar organic solvent (e.g., hexane) to remove non-polar impurities.
-
Polar Impurity Removal: Adjust the pH of the aqueous layer containing this compound and perform a subsequent liquid-liquid extraction with a more polar organic solvent (e.g., ethyl acetate) to remove polar impurities.
-
Phase Separation and Concentration: Carefully separate the aqueous layer containing the purified this compound. Concentrate the solution under reduced pressure to obtain the final product.
-
Purity Analysis: The purity of the final product and the diastereomeric ratio can be confirmed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).[5]
The following diagram illustrates the purification workflow for this compound.
Caption: Purification workflow for this compound.
Data Presentation
The scalable synthesis and purification protocol for this compound has been shown to produce a significant quantity of high-purity drug substance.[1] The key quantitative outcomes are summarized in the table below.
| Parameter | Value | Reference |
| Batch Size | 20 kg | [1] |
| Overall Yield | 59% | [1] |
| Purity | >99% | [1] |
| Diastereomeric Ratio | 1:1 | [1] |
| Genotoxic Impurity (Ethylene sulfide) | <10 ppm | [1] |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis and purification of this compound. The described methods are scalable and yield a high-purity product with the desired 1:1 diastereomeric ratio, making them suitable for producing material for research and preclinical development. The innovative dual liquid-liquid extraction purification method effectively overcomes the challenges associated with the purification of this diastereomeric mixture.
References
- 1. researchgate.net [researchgate.net]
- 2. Short-term monotherapy with this compound, a liver-targeted nucleotide polymerase inhibitor, in patients with chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleotide polymerase inhibitors for the treatment of hepatitis C virus: this compound clinical development Program - Xagena [xagena.it]
- 4. Design, synthesis and antiviral evaluation of 2'-C-methyl branched guanosine pronucleotides: the discovery of this compound, a potent liver-targeted HCV polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of IDX184 and its Metabolites by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDX184 is a novel, liver-targeted nucleotide prodrug developed for the treatment of Hepatitis C Virus (HCV) infection.[1] As a prodrug, this compound is designed to selectively deliver the 5'-monophosphate of 2'-methylguanosine (2'-MeG) into hepatocytes, the primary site of HCV replication.[2] This targeted delivery bypasses the rate-limiting initial phosphorylation step, leading to efficient conversion to the active antiviral agent, 2'-methylguanosine triphosphate (2'-MeG-TP).[2][3] Accurate and sensitive quantification of this compound and its key metabolites in biological matrices is crucial for pharmacokinetic (PK) studies, dose-escalation trials, and overall clinical development. This application note provides a detailed protocol for the simultaneous quantification of this compound and its primary nucleoside metabolite, 2'-MeG, in human plasma and urine using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Metabolic Pathway of this compound
This compound is a prodrug that undergoes metabolic activation primarily within liver cells to exert its antiviral effect. The metabolism of this compound to 2'-MeG monophosphate (2'-MeG-MP) involves both cytochrome P450 (CYP450)-dependent and -independent pathways.[2][3] Following its formation, 2'-MeG-MP is efficiently phosphorylated by cellular kinases to the active triphosphate form, 2'-MeG-TP, which acts as a potent inhibitor of the HCV NS5B polymerase.[3] For pharmacokinetic monitoring in plasma and urine, the parent drug (this compound) and its stable nucleoside metabolite (2'-MeG) are the primary analytes measured.[2][3]
Caption: Metabolic activation of this compound in hepatocytes.
Experimental Protocols
This section details the validated methodologies for the extraction and quantification of this compound and 2'-MeG from human plasma and urine samples.[3]
Materials and Reagents
-
This compound and 2'-MeG analytical standards
-
¹³CD₃-IDX184 and D₃-2'-MeG as internal standards (IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Water (HPLC grade)
-
Human plasma and urine (blank)
-
Solid-phase extraction (SPE) 96-well plates (e.g., Bond Elut PBA, 100 mg)
Sample Preparation
The following workflow outlines the solid-phase extraction (SPE) procedure for plasma and urine samples.
Caption: Solid-phase extraction workflow for biological samples.
Protocol for Plasma Samples:
-
To 200 µL of plasma (calibration standards, quality controls, or unknown samples), add 25 µL of the internal standard working solution containing 16 ng/mL ¹³CD₃-IDX184 and 8 ng/mL D₃-2'-MeG.[3]
-
Dilute the mixture with 1 mL of a 100 mM ammonium acetate solution.[3]
-
Load the diluted sample onto a preconditioned 96-well SPE plate.[3]
-
Wash the SPE plate sequentially with acetonitrile and water.[3]
-
Elute the analytes with 0.8 mL of 5% formic acid in methanol.[3]
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 200 µL of acetonitrile.[3]
Protocol for Urine Samples:
-
To 100 µL of urine (calibration standards, quality controls, or unknown samples), add 25 µL of the internal standard working solution containing 40 ng/mL ¹³CD₃-IDX184 and D₃-2'-MeG.[3]
-
Dilute the mixture with 0.5 mL of a 100 mM ammonium acetate solution.[3]
-
Follow steps 3-7 from the plasma protocol.
HPLC-MS/MS Conditions
Chromatographic Separation:
| Parameter | Condition |
| HPLC System | Agilent Technologies or equivalent |
| Column | Zorbax 300-SCX, 50 mm x 3 mm, 5 µm particle size |
| Injection Volume | 25 µL |
| Mobile Phase A | To be optimized based on system performance (e.g., aqueous buffer) |
| Mobile Phase B | To be optimized based on system performance (e.g., organic solvent) |
| Flow Rate | To be optimized (a typical starting point is 0.5 - 1.0 mL/min) |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Retention Time | Approx. 1.4 min for this compound, 1.0 min for 2'-MeG |
Mass Spectrometric Detection:
| Parameter | Condition |
| Mass Spectrometer | PE Sciex API 5000 triple quadrupole mass analyzer or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: 627.2 → 316.1 m/z |
| ¹³CD₃-IDX184 (IS): 631.2 → 320.1 m/z | |
| 2'-MeG: 298.2 → 152.1 m/z | |
| D₃-2'-MeG (IS): 301.2 → 152.1 m/z |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound and its metabolite 2'-MeG in healthy subjects following single ascending oral doses.[3][4]
Table 1: Mean Pharmacokinetic Parameters of this compound in Plasma
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC₀-∞ (ng·h/mL) | t₁/₂ (h) |
| 5 | 1.1 | 1.0 | 1.2 | ~1 |
| 10 | 1.8 | 1.0 | 2.5 | ~1 |
| 25 | 3.9 | 1.5 | 5.8 | ~1 |
| 50 | 7.5 | 1.5 | 11.2 | ~1 |
| 75 | 12.1 | 2.0 | 18.5 | ~1 |
| 100 | 17.0 | 2.0 | 22.7 | ~1 |
Table 2: Mean Pharmacokinetic Parameters of 2'-MeG in Plasma
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC₀-∞ (ng·h/mL) | t₁/₂ (h) |
| 5 | 1.7 | 4.0 | 17.3 | - |
| 10 | 3.2 | 4.0 | 45.8 | - |
| 25 | 6.5 | 6.0 | 110.0 | 18-43 |
| 50 | 10.8 | 6.0 | 198.0 | 18-43 |
| 75 | 15.5 | 8.0 | 289.0 | 18-43 |
| 100 | 19.0 | 8.0 | 334.0 | 18-43 |
Data adapted from a single-dose escalation study in healthy subjects.[3][4]
Method Validation and Performance
The described HPLC-MS/MS method was validated for the simultaneous measurement of this compound and 2'-MeG.
Lower Limit of Quantitation (LOQ):
-
Plasma: 0.1 ng/mL for this compound and 0.2 ng/mL for 2'-MeG.[3]
-
Urine: 1 ng/mL for both this compound and 2'-MeG.[3]
Extraction Recovery:
-
Plasma: Average recovery was 76% for this compound and 79% for 2'-MeG.[3]
-
Urine: Average recovery was 59% for this compound and 69% for 2'-MeG.[3]
Dose Proportionality:
The plasma exposure (Cmax and AUC₀-∞) of both this compound and 2'-MeG was found to be dose-related across the studied dose range of 5 to 100 mg.[3]
Conclusion
The HPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the simultaneous quantification of this compound and its primary metabolite, 2'-MeG, in human plasma and urine. This methodology is well-suited for supporting clinical pharmacokinetic studies and is essential for the continued development and evaluation of this compound as a therapeutic agent for HCV infection. The low plasma exposure of both the parent drug and its metabolite is consistent with a liver-targeting prodrug strategy.[2]
References
- 1. Nucleotide polymerase inhibitors for the treatment of hepatitis C virus: this compound clinical development Program - Xagena [xagena.it]
- 2. Short-Term Monotherapy with this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor, in Patients with Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and pharmacokinetics of this compound, a liver-targeted nucleotide polymerase inhibitor of hepatitis C virus, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for IDX184 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction to IDX184
This compound is an investigational, liver-targeted nucleotide prodrug of 2'-methylguanosine monophosphate.[1] It is designed to selectively deliver the active antiviral agent to the liver, the primary site of Hepatitis C Virus (HCV) replication.[2][3] This targeted approach aims to maximize the concentration of the active triphosphate form of the drug in hepatocytes while minimizing systemic exposure and potential side effects.[4][5]
Mechanism of Action:
This compound is a prodrug that, after oral administration, is primarily taken up by the liver.[6] Inside hepatocytes, it is metabolized to its active triphosphate form, 2'-methylguanosine triphosphate (2'-MeG-TP). This active metabolite acts as a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][7] By inhibiting this enzyme, 2'-MeG-TP terminates the synthesis of viral RNA, thereby suppressing HCV replication.[4] Preclinical studies have shown that this liver-targeting technology leads to significantly higher concentrations of the active triphosphate in liver cells compared to the parent nucleoside, resulting in enhanced antiviral activity.[4][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleotide polymerase inhibitors for the treatment of hepatitis C virus: this compound clinical development Program - Xagena [xagena.it]
- 3. Idenix Pharmaceuticals Reports Positive Results With this compound From Interim Analysis of Phase IIa Hepatitis C Study [prnewswire.com]
- 4. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Short-Term Monotherapy with this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor, in Patients with Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in combination with pegylated interferon-α2a and ribavirin for 2 weeks in treatment-naive patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Idenix Pharmaceuticals, Inc. Presents Positive Preclinical Data on HCV Programs - BioSpace [biospace.com]
Application Notes: Synergistic Antiviral Effect of IDX184 and Interferon against Hepatitis C Virus
Application Notes and Protocols for IDX184 Administration in Murine Models
Disclaimer: Publicly available scientific literature and patent databases lack specific details regarding the dosing and administration of IDX184 in mice. The following application notes and protocols have been compiled from general knowledge of preclinical studies with similar nucleoside prodrugs and should be considered as a starting point for research. All protocols require extensive validation and optimization by the end-user.
Introduction
Data Presentation
Due to the absence of specific public data on this compound dosing in mice, the following table provides a general overview based on preclinical studies of other liver-targeted nucleoside prodrugs. These values are illustrative and not validated for this compound.
| Parameter | Illustrative Information | Source/Rationale |
| Animal Model | Immunocompromised mice (e.g., SCID, Rag2-/-) with human liver xenografts for HCV efficacy studies. Wild-type mice for toxicity and pharmacokinetic studies. | General practice for testing HCV drugs in vivo. |
| Administration Route | Oral gavage | Common route for preclinical evaluation of orally bioavailable drugs. |
| Potential Dosing Range | 10-100 mg/kg/day | Inferred from toxicity studies of similar compounds and the need to achieve therapeutic concentrations in the liver. |
| Dosing Frequency | Once or twice daily | Dependent on the pharmacokinetic profile of the active metabolite. |
| Formulation Vehicle | Aqueous solution or suspension (e.g., in 0.5% methylcellulose) | Common formulation for oral administration in preclinical studies. |
Experimental Protocols
The following are generalized protocols that would need to be adapted and optimized for specific experimental needs.
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the mice to be treated.
-
Accurately weigh the this compound powder using an analytical balance.
-
In a sterile microcentrifuge tube, add the appropriate volume of the vehicle.
-
Gradually add the this compound powder to the vehicle while vortexing to ensure a homogenous suspension.
-
Visually inspect the suspension for any clumps and continue to vortex until a uniform suspension is achieved.
-
Prepare fresh on each day of dosing to ensure stability.
Protocol 2: Oral Gavage Administration of this compound in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch curved)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Weigh each mouse to determine the precise volume of the this compound suspension to be administered.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.
-
Measure the distance from the oral cavity to the xiphoid process to estimate the correct depth for gavage needle insertion.
-
Draw the calculated volume of the this compound suspension into the syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the esophagus. The needle should pass with minimal resistance. Caution: Incorrect placement can lead to tracheal administration and is fatal.
-
Slowly dispense the suspension.
-
Gently remove the gavage needle.
-
Monitor the mouse for any signs of distress immediately after the procedure and periodically throughout the study.
Visualizations
Signaling Pathway of this compound
Caption: Intracellular activation of this compound to its active triphosphate form.
Experimental Workflow for Efficacy Study
References
- 1. Idenix reports positive interim trial data for hepatitis C drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Design, synthesis and antiviral evaluation of 2'-C-methyl branched guanosine pronucleotides: the discovery of this compound, a potent liver-targeted HCV polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short-Term Monotherapy with this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor, in Patients with Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Using IDX184
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDX184 is a second-generation, liver-targeted nucleotide prodrug developed as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a prodrug of 2'-methylguanosine (2'-MeG), this compound is designed for enhanced delivery to hepatocytes, the primary site of HCV replication. Within the liver cells, this compound is metabolized to its active triphosphate form, 2'-methylguanosine triphosphate (2'-MeG-TP). This active metabolite acts as a chain terminator when incorporated into the nascent viral RNA strand by the NS5B polymerase, thereby halting viral replication. This mechanism provides a high genetic barrier to resistance. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel inhibitors of HCV NS5B polymerase.
Mechanism of Action
This compound is a phosphoramidate (B1195095) prodrug that efficiently delivers 2'-MeG monophosphate into hepatocytes, bypassing the rate-limiting initial phosphorylation step that often hinders the efficacy of nucleoside analogues.[1] Once inside the hepatocyte, cellular kinases readily convert the monophosphate to the active triphosphate metabolite, 2'-MeG-TP. This active form competes with the natural guanosine (B1672433) triphosphate (GTP) for incorporation into the growing HCV RNA chain. The presence of the 2'-methyl group on the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond, leading to premature chain termination and inhibition of viral replication.[1]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and its active triphosphate form, as well as typical high-throughput screening assay parameters.
Table 1: In Vitro Activity of this compound and its Active Metabolite
| Compound | Assay Type | Target | Potency | Reference |
| This compound | HCV Replicon (Standard) | HCV Replication | EC50: 0.3-0.45 µM | [1] |
| This compound | HCV Replicon (JFH-1) | HCV Replication | EC50: 0.06-0.11 µM | [1] |
| This compound | Cytotoxicity (various cell lines) | Cell Viability | CC50: >100 µM | [1] |
| 2'-MeG-TP | Biochemical | HCV NS5B Polymerase | IC50: 0.31 µM | [1] |
| 2'-MeG-TP | Biochemical | HCV NS5B Polymerase | Ki: 52.3 nM | [1] |
Table 2: Typical High-Throughput Screening Parameters
| Parameter | Biochemical Assay | Cell-Based Replicon Assay |
| Plate Format | 384-well or 1536-well | 384-well or 1536-well |
| Positive Control | This compound-TP or other known NS5B inhibitor | This compound |
| Negative Control | DMSO | DMSO |
| Readout | Fluorescence Polarization, TR-FRET, Luminescence | Luminescence (Luciferase) |
| Z' Factor | Typically > 0.5 | Typically > 0.5 |
Experimental Protocols
The following are detailed protocols for high-throughput screening assays to identify and characterize inhibitors of the HCV NS5B polymerase, using this compound as a reference compound.
Biochemical Assay: HCV NS5B Polymerase Inhibition (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the RNA elongation activity of recombinant HCV NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase (genotype 1b, ΔC21)
-
Fluorescently labeled RNA primer/template duplex
-
Nucleoside triphosphates (NTPs)
-
This compound triphosphate (this compound-TP) as a positive control
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA
-
384-well, low-volume, black plates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and this compound-TP in 100% DMSO. Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well plate. Also, include wells with DMSO only for negative controls (100% activity) and a high concentration of this compound-TP for positive controls (0% activity).
-
Enzyme Addition: Dilute the recombinant HCV NS5B polymerase to the desired final concentration (e.g., 10 nM) in assay buffer. Add 5 µL of the diluted enzyme solution to all wells of the assay plate.
-
Pre-incubation: Centrifuge the plates briefly to mix and incubate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Prepare a substrate mix containing the fluorescently labeled RNA primer/template duplex and NTPs in assay buffer. Add 5 µL of the substrate mix to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Fluorescence Polarization Reading: Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO and positive controls. Determine the IC₅₀ value for each compound by fitting the dose-response curve using a four-parameter logistic model. The Z' factor should be calculated for each plate to ensure assay quality (Z' > 0.5 is considered an excellent assay).
Cell-Based Assay: HCV Replicon Luciferase Reporter Assay
This assay measures the inhibition of HCV RNA replication in a cellular context using a stable Huh-7 cell line containing a subgenomic HCV replicon with a luciferase reporter gene.
Materials:
-
Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) with a luciferase reporter gene
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, non-essential amino acids, and penicillin-streptomycin
-
G418 for maintaining selection pressure of the replicon cell line (used during routine culture, but not in the assay)
-
This compound as a positive control
-
384-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and resuspend the HCV replicon cells in complete DMEM without G418. Adjust the cell density and dispense 40 µL of the cell suspension into each well of a 384-well plate (e.g., 4,000 cells/well).
-
Cell Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of test compounds and this compound in DMSO. Transfer 100 nL of the compound solutions to the corresponding wells of the cell plate using a liquid handler. Include DMSO-only wells as a negative control (100% replication).
-
Incubation with Compounds: Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
Luciferase Assay: Equilibrate the cell plate and the luciferase assay reagent to room temperature. Add 20 µL of the luciferase assay reagent to each well.
-
Signal Stabilization: Incubate for 10 minutes at room temperature to allow for cell lysis and stabilization of the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the EC₅₀ value for each compound by fitting the dose-response curve. A parallel cytotoxicity assay (e.g., CellTiter-Glo®) should be performed to determine the CC₅₀ and ensure that the observed inhibition of replication is not due to cellular toxicity. The Z' factor should be calculated for each plate to validate the assay performance.
Conclusion
This compound is a valuable tool for the study of HCV replication and serves as an excellent positive control for high-throughput screening campaigns aimed at discovering novel HCV NS5B polymerase inhibitors. The protocols outlined in these application notes describe robust and reliable biochemical and cell-based assays that can be readily adapted to HTS platforms. The quantitative data provided for this compound can be used to benchmark the performance of newly identified compounds. Careful assay optimization and validation, including the consistent monitoring of the Z' factor, are critical for the successful identification of promising lead candidates for the development of new anti-HCV therapeutics.
References
Application Notes: Determining the Cytotoxicity of IDX184, a Nucleotide Analog Antiviral
Introduction
IDX184 is a liver-targeted nucleotide prodrug of 2'-methyl guanosine (B1672433), developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2][3] As a nucleoside analog, it is designed to be delivered selectively to hepatocytes, where it is converted to its active triphosphate form.[4][5] This active metabolite is then incorporated into the replicating viral RNA, causing chain termination and inhibiting viral replication.[6] While designed for targeted antiviral efficacy, it is crucial to characterize the potential cytotoxic effects of this compound on host cells to establish a therapeutic window. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using established cell-based assays.
Recommended Cell Lines
Given that this compound is a liver-targeted prodrug, the most relevant cell lines for cytotoxicity assessment are of hepatic origin.[4][6]
-
Huh-7: A human hepatoma cell line commonly used for HCV research.
-
HepG2: A human liver cancer cell line that retains many characteristics of hepatocytes.
-
Primary Human Hepatocytes: Provide the most physiologically relevant model, though they are more challenging to culture.
For general cytotoxicity screening, other cell lines such as Vero cells (monkey kidney) can also be utilized due to their widespread use in antiviral research.[7]
Experimental Protocols
A comprehensive assessment of cytotoxicity should involve multiple assays that measure different cellular endpoints. Here, we detail protocols for evaluating cell viability (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Annexin V and TUNEL assays).
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.[9][10]
Materials:
-
Selected cell line (e.g., Huh-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated cell control (medium only).[8]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8][10]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against this compound concentration to determine the 50% cytotoxic concentration (CC50).
Protocol 2: Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[12][13][14]
Materials:
-
Cells cultured and treated with this compound as described in the MTT assay protocol.
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, or similar).
-
Lysis buffer (usually included in the kit) for maximum LDH release control.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Prepare Controls: In separate wells of the this compound-treated plate, prepare:
-
Supernatant Collection: After the desired incubation period with this compound, centrifuge the plate at 600 x g for 10 minutes.[14] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7][15]
-
Stop Reaction: Add 50 µL of stop solution (if required by the kit) to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Protocol 3: Apoptosis Detection
Nucleoside analogs can induce apoptosis, or programmed cell death.[7] Detecting apoptosis is a key component of a comprehensive cytotoxicity profile.
During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[16][17]
Materials:
-
Cells cultured and treated with this compound.
-
Annexin V-FITC (or other fluorophore conjugate) Apoptosis Detection Kit.
-
Propidium Iodide (PI) or a similar viability dye to distinguish necrotic cells.[16]
-
Flow cytometer.
Procedure:
-
Cell Harvesting: After treatment with this compound, collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.[16]
-
Washing: Wash the cells twice with cold PBS and centrifuge at approximately 700 x g for 5 minutes.[16]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry immediately. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[16]
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[7][]
Materials:
-
Cells cultured on coverslips or chamber slides and treated with this compound.
-
TUNEL assay kit.
-
4% Paraformaldehyde for fixation.
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).[7]
-
DAPI or other nuclear counterstain.
-
Fluorescence microscope.
Procedure:
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde, followed by permeabilization.[7]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains the TdT enzyme and fluorescently labeled dUTP, as per the kit's instructions.[7]
-
Staining and Mounting: Wash the cells and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.[7]
-
Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence from the incorporated labeled dUTP.[7]
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound as measured by MTT Assay
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.22 | 0.07 | 97.6 |
| 10 | 1.15 | 0.09 | 92.0 |
| 50 | 0.88 | 0.06 | 70.4 |
| 100 | 0.65 | 0.05 | 52.0 |
| 200 | 0.35 | 0.04 | 28.0 |
Table 2: Cytotoxicity of this compound as measured by LDH Release Assay
| This compound Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous) | 0.21 | 0.02 | 0 |
| 1 | 0.23 | 0.03 | 2.5 |
| 10 | 0.28 | 0.04 | 8.8 |
| 50 | 0.45 | 0.05 | 30.0 |
| 100 | 0.62 | 0.06 | 51.3 |
| 200 | 0.85 | 0.07 | 80.0 |
| Max Release (Lysis) | 1.01 | 0.08 | 100 |
Table 3: Apoptosis Profile of Cells Treated with this compound (Flow Cytometry Data)
| This compound Concentration (µM) | Healthy Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle Control) | 95.2 | 3.1 | 1.7 |
| 50 | 75.8 | 18.5 | 5.7 |
| 100 | 50.1 | 35.2 | 14.7 |
| 200 | 25.4 | 45.3 | 29.3 |
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Hypothetical pathway of this compound-induced cytotoxicity.
References
- 1. Nucleotide polymerase inhibitors for the treatment of hepatitis C virus: this compound clinical development Program - Xagena [xagena.it]
- 2. Idenix reports positive interim trial data for hepatitis C drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Design, synthesis and antiviral evaluation of 2'-C-methyl branched guanosine pronucleotides: the discovery of this compound, a potent liver-targeted HCV polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short-Term Monotherapy with this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor, in Patients with Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 14. tiarisbiosciences.com [tiarisbiosciences.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. scispace.com [scispace.com]
- 17. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Measuring the Active Moiety of IDX184: A Detailed Protocol for Quantifying IDX184 Triphosphate in Hepatocytes
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
IDX184 is a liver-targeted nucleotide prodrug developed for the treatment of Hepatitis C Virus (HCV) infection. As a prodrug, this compound is metabolized within hepatocytes to its active form, 2'-C-methylguanosine triphosphate (2'-MeG-TP), which acts as a potent inhibitor of the HCV NS5B polymerase.[1][2][3][4][5] The targeted delivery to the liver is designed to maximize the concentration of the active triphosphate at the site of viral replication while minimizing systemic exposure.[1][4][6] Accurate measurement of intracellular 2'-MeG-TP levels in hepatocytes is therefore critical for understanding the pharmacokinetic-pharmacodynamic (PK/PD) relationship of this compound and for evaluating its therapeutic potential.
This document provides a detailed protocol for the quantification of this compound triphosphate (2'-MeG-TP) in hepatocytes, employing a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol covers cell culture, sample preparation, and the analytical procedure.
Signaling Pathway and Experimental Workflow
The metabolic activation of this compound to its active triphosphate form is a multi-step intracellular process. The following diagram illustrates this pathway.
References
- 1. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Overcoming stability challenges in the quantification of tissue nucleotides: determination of 2'-C-methylguanosine triphosphate concentration in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short-Term Monotherapy with this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor, in Patients with Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of this compound, a liver-targeted oral prodrug of 2'-methylguanosine-5'-monophosphate, in the monkey and formulation optimization for human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Transcription Assays with IDX184-TP
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDX184 is a liver-targeted nucleotide prodrug developed for the treatment of Hepatitis C Virus (HCV) infection.[1] As a prodrug, this compound is metabolized within hepatocytes to its active triphosphate form, 2'-C-methylguanosine triphosphate (2'-MeG-TP), also referred to as this compound-TP.[1][2] This active metabolite functions as a potent and specific inhibitor of the HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome.[2][3] Nucleoside/nucleotide inhibitors (NIs) like this compound-TP are a critical class of direct-acting antivirals (DAAs) that act as chain terminators during viral RNA synthesis.[4][5]
These application notes provide a comprehensive overview and detailed protocols for performing in vitro transcription assays to evaluate the inhibitory activity of this compound-TP against the HCV NS5B polymerase.
Mechanism of Action
This compound is designed to efficiently deliver the guanosine (B1672433) nucleotide analog monophosphate into liver cells, bypassing the often inefficient initial phosphorylation step that can limit the efficacy of nucleoside analogs.[1][2] Once inside the hepatocyte, cellular kinases further phosphorylate the monophosphate to the active triphosphate, this compound-TP. This active form then competes with the natural nucleotide GTP for incorporation into the nascent viral RNA chain by the NS5B polymerase.[6] Upon incorporation, the 2'-C-methyl group on the ribose sugar sterically hinders the formation of the next phosphodiester bond, leading to premature chain termination and inhibition of viral replication.[3]
Data Presentation
The inhibitory activity of nucleotide analogs against the HCV NS5B polymerase is typically quantified by determining the half-maximal inhibitory concentration (IC50) in biochemical assays. While specific IC50 values for this compound-TP from in vitro transcription assays are not widely published, data for structurally related 2'-C-methylated nucleotide analogs demonstrate potent inhibition. For context, the IC50 value for a related 2'-C-methylated diaminopurine ribonucleoside triphosphate against HCV genotype 1b NS5B polymerase is presented below.
| Compound | Target | Assay Type | IC50 (µM) | HCV Genotype |
| 2'-C-methyl-DAPN-TP | HCV NS5B Polymerase | In Vitro RNA Polymerization | 3.4 ± 1.1 | 1b |
Table 1: Inhibitory activity of a 2'-C-methylated nucleotide analog triphosphate against HCV NS5B polymerase. Data sourced from a study on ribonucleoside analog inhibitors.[7]
Signaling Pathway and Experimental Workflow
Caption: Metabolic activation of this compound and inhibition of HCV NS5B polymerase.
Caption: Workflow for an in vitro HCV NS5B polymerase inhibition assay.
Experimental Protocols
Protocol 1: HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (Radioactive)
This protocol describes a standard biochemical assay to determine the IC50 value of this compound-TP against purified HCV NS5B polymerase using a radioactive readout.
Materials:
-
Purified recombinant HCV NS5B protein (genotype 1b)
-
RNA template/primer (e.g., poly(rA)/oligo(dT) or a biotinylated template)
-
Nucleoside triphosphates (NTPs): ATP, CTP, GTP, UTP solution
-
Radiolabeled NTP (e.g., [α-³²P]UTP or [³H]UTP)
-
This compound-TP
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 25 mM KCl, 0.01% (v/v) Triton X-100
-
RNase inhibitor
-
Stop Solution: 50 mM EDTA
-
Scintillation cocktail or filter mats for precipitation
-
96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound-TP in the assay buffer. The final concentration should typically range from low nanomolar to high micromolar to generate a full dose-response curve. Also, prepare a vehicle control (assay buffer without inhibitor).
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer
-
RNase inhibitor (final concentration as recommended by the manufacturer)
-
HCV NS5B polymerase (e.g., 10-50 nM final concentration)
-
This compound-TP dilution or vehicle control
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 20-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a reaction initiation mix containing the RNA template/primer, unlabeled NTPs, and the radiolabeled NTP in assay buffer. Add this mix to each well to start the polymerization reaction. Final concentrations should be optimized, for example: 10 µg/ml poly(rA), 250 nM oligo(dT), 1 µM UTP, and 0.5 µCi [³H]UTP.
-
Incubation: Incubate the reaction at 30°C or 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding the Stop Solution to each well.
-
Detection:
-
Filter-based method: Spot the reaction mixture onto DE81 filter mats. Wash the filters multiple times with a sodium phosphate (B84403) buffer to remove unincorporated NTPs. Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
SPA-based method: If using a biotinylated template, add streptavidin-coated SPA beads. The proximity of the radiolabel incorporated into the newly synthesized RNA to the bead will generate a signal that can be measured on a suitable plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound-TP concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: HCV NS5B RdRp Inhibition Assay (Non-Radioactive, Fluorescence-based)
This protocol provides an alternative, non-radioactive method using a fluorescent dye that intercalates with the newly synthesized double-stranded RNA product.
Materials:
-
Purified recombinant HCV NS5B protein (genotype 1b)
-
RNA template (e.g., poly(C) RNA)
-
rGTP (or a mix of all four NTPs depending on the template)
-
This compound-TP
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 2.5 mM MnCl₂, 5 mM DTT, 0.01% BSA
-
RNase inhibitor
-
Stop Solution: 50 mM EDTA
-
dsRNA-specific fluorescent dye (e.g., PicoGreen)
-
96-well black plates suitable for fluorescence measurements
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound-TP in the assay buffer as described in Protocol 1.
-
Reaction Setup: In a 96-well black plate, add the assay buffer, RNase inhibitor, HCV NS5B polymerase, and this compound-TP dilutions or vehicle control.
-
Pre-incubation: Incubate at 30°C for 30 minutes.
-
Reaction Initiation: Add the RNA template (e.g., 10 µg/mL poly(C)) and rGTP (e.g., 250 µM) to each well to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.[8]
-
Reaction Termination: Stop the reaction by adding the Stop Solution.
-
Detection: Dilute the dsRNA-specific fluorescent dye in a suitable buffer (e.g., TE buffer) according to the manufacturer's instructions. Add the diluted dye to each well and incubate for a few minutes, protected from light. Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition based on the fluorescence signal for each this compound-TP concentration relative to the vehicle control. Determine the IC50 value as described in Protocol 1.
Conclusion
The in vitro transcription assays detailed here provide robust and reproducible methods for characterizing the inhibitory activity of this compound-TP against the HCV NS5B polymerase. These protocols can be adapted for high-throughput screening of other potential NS5B inhibitors and for mechanistic studies of polymerase inhibition. The liver-targeting strategy of this compound, leading to high intracellular concentrations of the active triphosphate form, underscores the importance of potent and specific NS5B inhibition in the development of effective HCV therapies.
References
- 1. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 2. Comparative In Vitro Anti-Hepatitis C Virus Activities of a Selected Series of Polymerase, Protease, and Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. IDX-184 is a superior HCV direct-acting antiviral drug: a QSAR study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Characterization of the Active Anti-Hepatitis C Virus Metabolites of 2,6-Diaminopurine Ribonucleoside Prodrug Compared to Sofosbuvir and BMS-986094 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Analysis of Novel Inhibitors against NS3 Helicase and NS5B RNA-Dependent RNA Polymerase from Hepatitis C Virus 1b (Con1) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Cell Line Development in IDX184 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDX184 is a liver-targeted nucleotide prodrug developed for the treatment of Hepatitis C Virus (HCV) infection.[1][2] It is designed to efficiently deliver the monophosphate of 2'-methylguanosine (2'-MeG) into hepatocytes.[2] This bypasses the often rate-limiting initial phosphorylation step required for the activation of nucleoside analogues.[2] Once inside the liver cells, 2'-MeG monophosphate is rapidly converted by cellular kinases into its active triphosphate form, 2'-MeG-TP.[2] This active metabolite acts as a potent and specific inhibitor of the HCV nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome.[2][3] The liver-targeting nature of this compound aims to maximize its antiviral effect at the site of infection while minimizing systemic exposure and potential side effects.[2][3]
The study of this compound and other direct-acting antivirals (DAAs) relies heavily on robust in vitro systems that can accurately model HCV replication. Stable cell lines, particularly those harboring HCV replicons, are indispensable tools for the discovery, characterization, and preclinical development of these antiviral agents. These cell lines provide a consistent and reproducible platform for assessing the potency of inhibitors, studying mechanisms of action, and selecting for and analyzing drug-resistant variants.
This document provides detailed application notes and protocols for the development and utilization of stable HCV replicon cell lines for the study of this compound.
Data Presentation
The antiviral potency of an inhibitor is typically quantified by its 50% effective concentration (EC50), which is the concentration of the compound that reduces viral replication by 50%. It is also crucial to assess the compound's cytotoxicity to the host cells, measured as the 50% cytotoxic concentration (CC50). The ratio of CC50 to EC50 provides the selectivity index (SI), a measure of the compound's therapeutic window.
| Compound | Parameter | Genotype 1b | Genotype 2a | Genotype 3a | Genotype 4a | Cell Line |
| This compound | IC50 (µM) | 0.31 | N/A | N/A | N/A | Purified NS5B Polymerase |
| Sofosbuvir (Illustrative) | EC50 (nM) | 40 | 100 | 50 | 40 | Huh-7 based replicon |
| Sofosbuvir (Illustrative) | CC50 (µM) | >100 | >100 | >100 | >100 | Huh-7 |
| Sofosbuvir (Illustrative) | Selectivity Index (SI) | >2500 | >1000 | >2000 | >2500 | - |
N/A: Not Available. The data for Sofosbuvir is illustrative to demonstrate the format of data presentation.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Inhibition of HCV Replication
The following diagram illustrates the intracellular activation of this compound and the subsequent inhibition of the HCV RNA replication complex.
Caption: Intracellular activation of this compound and inhibition of HCV NS5B polymerase.
Experimental Workflow for Stable HCV Replicon Cell Line Development
This diagram outlines the major steps involved in generating a stable cell line that harbors a self-replicating HCV replicon.
Caption: Workflow for generating a stable HCV replicon cell line.
Experimental Protocols
Protocol 1: Generation of a Stable HCV Replicon-Harboring Huh-7 Cell Line
This protocol details the steps for creating a stable human hepatoma (Huh-7) cell line that continuously replicates a subgenomic HCV replicon, which includes a selectable marker (neomycin phosphotransferase, neo).
Materials:
-
Huh-7 human hepatoma cell line
-
HCV replicon plasmid (subgenomic, containing a neo gene)
-
High-fidelity DNA polymerase and restriction enzymes
-
In vitro transcription kit (e.g., T7 RiboMAX™)
-
RNase-free water, tubes, and pipette tips
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Non-essential amino acids (NEAA)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Electroporation cuvettes (0.4 cm gap)
-
Electroporator (e.g., Bio-Rad Gene Pulser)
-
Geneticin (G418), sterile solution
-
Cell culture flasks, plates, and dishes
Methodology:
-
Preparation of Replicon RNA:
-
Linearize the HCV replicon plasmid DNA downstream of the 3' NTR using an appropriate restriction enzyme.
-
Purify the linearized DNA template.
-
Synthesize replicon RNA in vitro using a T7 RNA polymerase-based transcription kit, following the manufacturer's instructions.
-
Treat the transcription reaction with DNase to remove the DNA template.
-
Purify the RNA transcripts and verify their integrity and concentration.
-
-
Cell Culture and Transfection:
-
Culture Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA at 37°C in a 5% CO₂ incubator.
-
On the day of transfection, harvest logarithmically growing Huh-7 cells and resuspend them in ice-cold, sterile PBS to a concentration of 1 x 10⁷ cells/mL.
-
Mix 10 µg of the in vitro transcribed replicon RNA with 400 µL of the Huh-7 cell suspension.
-
Transfer the RNA-cell mixture to a 0.4 cm gap electroporation cuvette.
-
Deliver a single electrical pulse (e.g., 270 V, 960 µF).[4]
-
After electroporation, let the cells rest at room temperature for 10 minutes.
-
Gently resuspend the cells in 10 mL of pre-warmed complete culture medium and transfer to a 10 cm culture dish.
-
-
Selection of Stable Replicon Cells:
-
24 hours post-transfection, replace the medium with fresh complete culture medium containing G418. The optimal concentration of G418 should be predetermined through a kill curve for the parental Huh-7 cells (typically 0.5-1.0 mg/mL).
-
Continue to culture the cells for 3-4 weeks, replacing the G418-containing medium every 3-4 days.
-
Monitor the plates for the death of non-transfected cells and the emergence of G418-resistant colonies.
-
-
Isolation and Expansion of Clonal Cell Lines:
-
When distinct colonies are visible, wash the plate with sterile PBS.
-
Use cloning cylinders or a sterile pipette tip to isolate individual colonies.
-
Transfer each colony to a separate well of a 24-well plate containing G418 selection medium.
-
Expand the clonal populations by progressively passaging them into larger culture vessels.
-
-
Characterization and Banking:
-
Confirm the presence and replication of HCV RNA in the expanded clones using RT-qPCR.
-
Verify the expression of HCV non-structural proteins (e.g., NS5B) by Western blotting or immunofluorescence.
-
Select clones with high and stable levels of replicon replication for use in antiviral assays.
-
Cryopreserve early-passage cells of the selected clones to create a master cell bank.
-
Protocol 2: Antiviral Potency (EC50) and Cytotoxicity (CC50) Assay
This protocol describes a luciferase-based assay to determine the EC50 of this compound in the stable HCV replicon cell line and the CC50 in the parental Huh-7 cell line. This protocol assumes the use of a replicon construct that includes a luciferase reporter gene.
Materials:
-
Stable HCV replicon-luciferase Huh-7 cell line
-
Parental Huh-7 cell line
-
Complete culture medium (with and without G418)
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Methodology:
-
Cell Seeding:
-
Harvest the stable HCV replicon-luciferase cells and resuspend them in complete culture medium without G418 to a density that allows for logarithmic growth over the assay period (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
In a separate plate for the cytotoxicity assay, seed the parental Huh-7 cells at the same density.
-
Incubate the plates for 18-24 hours at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and non-toxic (e.g., ≤0.5%).
-
Include appropriate controls: "cells + medium with DMSO" (vehicle control, 0% inhibition) and "cells + medium with a known potent HCV inhibitor" (positive control).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the serially diluted this compound or control solutions to the respective wells.
-
-
Incubation:
-
Incubate both the antiviral and cytotoxicity plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Luminescence Reading:
-
For the Antiviral (EC50) Plate:
-
Equilibrate the plate to room temperature.
-
Prepare and add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer. The signal is proportional to the level of HCV replication.
-
-
For the Cytotoxicity (CC50) Plate:
-
Equilibrate the plate to room temperature.
-
Prepare and add the cell viability reagent (e.g., CellTiter-Glo®) to each well. This reagent measures ATP levels, an indicator of cell health.
-
Measure the luminescence using a luminometer.
-
-
-
Data Analysis:
-
EC50 Calculation:
-
Normalize the luciferase readings to the vehicle control (100% replication) and a background control (0% replication).
-
Calculate the percentage of replication inhibition for each this compound concentration.
-
Plot the percent inhibition against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response curve and determine the EC50 value.
-
-
CC50 Calculation:
-
Normalize the cell viability readings to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the drug concentration.
-
Use a non-linear regression model to determine the CC50 value.
-
-
Selectivity Index (SI) Calculation:
-
Calculate the SI by dividing the CC50 value by the EC50 value (SI = CC50 / EC50).
-
-
References
- 1. This compound | HCV Protease | TargetMol [targetmol.com]
- 2. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short-Term Monotherapy with this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor, in Patients with Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Potency of IDX184 In Vitro
Welcome to the technical support center for IDX184. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to the in vitro potency of this compound, a liver-targeted nucleotide prodrug inhibitor of the hepatitis C virus (HCV) NS5B polymerase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a phosphoramidate (B1195095) prodrug of 2'-C-methylguanosine monophosphate (2'-MeG-MP). It is designed to be preferentially taken up by liver cells, where it is metabolized into its active form, 2'-C-methylguanosine triphosphate (2'-MeG-TP).[1][2][3][4] This active metabolite acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thereby inhibiting viral replication.[3] A key feature of this compound is that it bypasses the often rate-limiting initial phosphorylation step required by many nucleoside analogs.[1][3][4]
Q2: What is the primary in vitro assay for determining the potency of this compound?
A2: The primary in vitro method for assessing the antiviral activity of this compound is the HCV replicon assay.[2][5] This cell-based assay utilizes human hepatoma cell lines, most commonly Huh-7 cells, which contain a subgenomic or full-length HCV RNA that replicates autonomously.[5][6] The potency of this compound is typically expressed as the 50% effective concentration (EC50), which is the concentration of the compound that reduces HCV replication by 50%.[5]
Q3: What are the expected EC50 values for this compound in HCV replicon assays?
A3: While specific EC50 values can vary depending on the HCV genotype and the specific replicon system used, this compound is known to be a potent inhibitor of HCV replication. It has demonstrated activity against HCV genotypes 1, 2, 3, and 4.[7] As a point of reference, in HCV replicon assays, this compound has been shown to be approximately 10-fold more potent than its parent nucleoside, 2'-C-methylguanosine (2'-MeG).[3]
Q4: Is this compound known to be susceptible to resistance mutations?
A4: Yes, the S282T substitution in the HCV NS5B polymerase has been reported to confer resistance to the 2'-C-methylribonucleoside class of inhibitors, which includes this compound.[1] While complete inhibition of S282T mutant replicons can still be achieved, a higher concentration of the drug is required.[1]
Troubleshooting Guides for Low Potency of this compound
Observing a higher than expected EC50 value for this compound in your in vitro experiments can be attributed to several factors. The following guides will help you systematically troubleshoot potential issues.
Guide 1: Issues Related to Compound Integrity and Handling
An incorrect EC50 value may not be due to the experimental setup but rather to the compound itself.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | This compound is a phosphoramidate prodrug and may be susceptible to hydrolysis. Prepare fresh stock solutions in DMSO for each experiment. Avoid repeated freeze-thaw cycles. Assess the stability of this compound in your cell culture medium over the course of the assay (e.g., 48-72 hours). |
| Incorrect Concentration | Verify the concentration of your stock solution. If possible, use a validated method such as HPLC to confirm the concentration and purity of your this compound supply. |
| Improper Storage | Store this compound stock solutions at -20°C or -80°C in small aliquots to minimize degradation. |
Guide 2: Issues Related to Cell Culture and Replicon System
The health and characteristics of your cell line and the specifics of your replicon system are critical for obtaining accurate potency data.
| Potential Cause | Troubleshooting Step |
| Cell Line Health and Passage Number | Use low-passage Huh-7 cells (ideally below passage 20) for your experiments. High passage numbers can lead to genetic drift and altered cellular phenotypes, which can affect HCV replication and drug metabolism.[5][8] Regularly monitor cell morphology and viability. |
| Mycoplasma Contamination | Mycoplasma contamination can significantly impact cell health and metabolism, leading to variable and unreliable results.[5] Regularly test your cell cultures for mycoplasma. |
| Suboptimal Cell Line for Metabolism | The metabolic activation of this compound to its active triphosphate form is more efficient in primary human hepatocytes than in hepatoma cell lines like Huh-7 or HepG2.[3][9][10] This is due to differences in the expression levels of metabolizing enzymes, including cytochrome P450s.[3][9][10] If consistently low potency is observed, consider using a more metabolically active Huh-7 subclone or primary hepatocytes if feasible. |
| Replicon Genotype and Adaptive Mutations | The potency of antiviral compounds can vary between different HCV genotypes and even between different replicon constructs of the same genotype.[11][12][13] Ensure you are using the appropriate replicon for your research question. Some replicons require adaptive mutations to replicate efficiently in cell culture; confirm the presence of these mutations if necessary.[12][13] |
Guide 3: Issues Related to Assay Protocol and Execution
Minor variations in your experimental protocol can have a significant impact on the final EC50 value.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Over-confluent or under-confluent cells can lead to variability in replication and drug response. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth.[5] To mitigate this, avoid using the outer wells for experimental data or ensure proper humidification in the incubator. |
| Inaccurate Pipetting | Calibrate your pipettes regularly to ensure accurate serial dilutions of the compound. |
| Incubation Time | A standard incubation time for HCV replicon assays is 48 to 72 hours.[5] Ensure this is consistent across experiments. |
| Reporter Gene Assay Issues | If using a luciferase-based reporter, ensure the substrate is not degraded and that the luminometer is functioning correctly. Run appropriate controls to validate the assay readout. |
Data Presentation
The following table provides a template for summarizing your experimental data, which can be helpful for identifying trends and inconsistencies.
Table 1: Example Data Summary for this compound Potency and Cytotoxicity
| Parameter | HCV Genotype 1b Replicon (Huh-7 cells) | HCV Genotype 1a Replicon (Huh-7 cells) | Control (e.g., Sofosbuvir) |
| EC50 (nM) | [Your Value] | [Your Value] | [Reference Value] |
| CC50 (µM) in Huh-7 cells | [Your Value] | [Your Value] | [Reference Value] |
| Selectivity Index (SI = CC50/EC50) | [Calculated Value] | [Calculated Value] | [Reference Value] |
Experimental Protocols
Protocol 1: HCV Replicon Assay for EC50 Determination
This protocol outlines the key steps for determining the EC50 of this compound in a luciferase-based HCV replicon assay.
-
Cell Seeding:
-
Trypsinize and resuspend HCV replicon-containing Huh-7 cells in complete DMEM.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well.
-
Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.[8]
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in complete DMEM. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Remove the medium from the cells and add the diluted compound. Include a vehicle control (DMSO only).
-
-
Incubation:
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression model to determine the EC50 value.
-
Protocol 2: Cytotoxicity Assay (MTS/MTT)
It is crucial to assess the cytotoxicity of this compound in parallel to ensure that the observed antiviral effect is not due to cell death.
-
Cell Seeding:
-
Seed Huh-7 cells in a 96-well clear plate at the same density as the replicon assay.
-
Incubate for 16-24 hours.
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the cells, mirroring the concentrations used in the antiviral assay.
-
-
Incubation:
-
Incubate for the same duration as the antiviral assay (48-72 hours).
-
-
MTS/MTT Addition and Measurement:
-
Add the MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
-
Data Analysis:
-
Calculate the percent cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration to determine the 50% cytotoxic concentration (CC50).
-
Visualizations
This compound Metabolic Activation Pathway
Caption: Metabolic activation pathway of this compound to its active triphosphate form.
Troubleshooting Workflow for Low this compound Potency
Caption: A logical workflow for troubleshooting low in vitro potency of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-Term Monotherapy with this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor, in Patients with Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Similarities and Differences in the Expression of Drug-Metabolizing Enzymes between Human Hepatic Cell Lines and Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative analysis of phase I and II enzyme activities in 5 hepatic cell lines identifies Huh-7 and HCC-T cells with the highest potential to study drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 13. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing IDX184 Solubility for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with IDX184 in a cell culture setting. Our goal is to provide practical solutions to ensure the successful and reproducible application of this compound in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a liver-targeted nucleotide prodrug of 2'-methylguanosine (2'-MeG).[1][2][3] It is designed to efficiently deliver the active antiviral agent, 2'-MeG monophosphate, to hepatocytes.[1] Once inside the liver cells, it is converted to its active triphosphate form, 2'-methylguanosine triphosphate (2'-MeG-TP).[1] This active form acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1][2] By inhibiting this polymerase, this compound effectively halts the replication of the HCV genome.
Q2: I'm observing a precipitate after adding my this compound stock solution to the cell culture medium. What could be the cause?
Precipitation of this compound in cell culture media is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: Like many nucleoside analogs, this compound has inherently limited solubility in aqueous solutions such as cell culture media.
-
"Solvent Shock": If a highly concentrated this compound stock solution in an organic solvent (like DMSO) is rapidly diluted into the aqueous medium, the compound can crash out of solution.
-
High Final Concentration: The intended final concentration of this compound in your experiment may exceed its maximum solubility in the specific cell culture medium being used.
-
Interaction with Media Components: Components within the cell culture medium, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.
-
pH and Temperature: The pH and temperature of the media can influence the solubility of this compound.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%. However, the tolerance to DMSO can vary between different cell lines. It is crucial to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and optimize the solubility of this compound for your cell culture experiments.
Problem: Precipitate Formation Upon Addition to Media
Initial Checks:
-
Visual Inspection: Carefully observe the media after adding the this compound stock solution. Note the timing and nature of the precipitate (e.g., fine particles, crystalline structures).
-
Microscopic Examination: Examine a sample of the media under a microscope to confirm the presence of a precipitate and distinguish it from other potential artifacts.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting this compound precipitation in cell culture media.
Data Presentation
While specific quantitative solubility data for this compound is not publicly available, the following table provides a qualitative summary of solubility for guanosine (B1672433) analogs in common solvents. This can be used as a general guideline for this compound.
| Solvent | Expected Solubility | Recommendations |
| DMSO | High | Recommended for preparing high-concentration stock solutions. Use anhydrous, cell culture grade. |
| Ethanol | Moderate | Can be used as an alternative to DMSO, but may have higher cytotoxicity. |
| PBS (pH 7.4) | Very Low | Not recommended for preparing stock solutions. |
| Cell Culture Media | Very Low | Direct dissolution is not feasible. Dilute from a concentrated DMSO stock. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
Methodology:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolve: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To empirically determine the highest concentration of this compound that remains in solution in your specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm (for turbidity)
Methodology:
-
Prepare Serial Dilutions: In the 96-well plate, prepare a series of dilutions of your this compound stock solution in your cell culture medium. Ensure the final DMSO concentration is constant and below 0.5% in all wells. Include a vehicle control (medium with DMSO only).
-
Incubate: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your experiment (e.g., 24 hours).
-
Visual Inspection: After incubation, visually inspect the wells for any signs of precipitation.
-
Turbidity Measurement: Measure the absorbance of each well at a wavelength between 500-600 nm. An increase in absorbance compared to the vehicle control indicates the formation of a precipitate.
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that does not show a significant increase in absorbance is considered the maximum soluble concentration under your experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
HCV Replication Cycle and Inhibition by this compound
Caption: The HCV replication cycle within a hepatocyte and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: A typical experimental workflow for evaluating the cytotoxicity of this compound.
Logical Relationship for Solubility Optimization
Caption: A logical decision-making process for optimizing the solubility of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Design, synthesis and antiviral evaluation of 2'-C-methyl branched guanosine pronucleotides: the discovery of this compound, a potent liver-targeted HCV polymerase inhibitor [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for the generation of pancreatic and hepatic progenitors from human pluripotent stem cells for gene regulatory assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting IDX184 Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cytotoxicity issues observed with the investigational hepatitis C virus (HCV) inhibitor, IDX184, and related nucleoside analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a liver-targeted phosphoramidate (B1195095) prodrug of 2'-C-methylguanosine monophosphate. As a nucleoside analog, its primary antiviral mechanism involves the inhibition of the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication. After administration, this compound is metabolized to its active triphosphate form, which acts as a chain terminator when incorporated into the nascent viral RNA strand.
Q2: High cytotoxicity is observed in my cell line after treatment with a nucleoside analog like this compound. What are the potential causes?
High cytotoxicity from nucleoside analogs in cell culture can stem from several factors:
-
Mitochondrial Toxicity: A primary cause of cytotoxicity for many nucleoside analogs is the off-target inhibition of human mitochondrial DNA polymerase gamma (Pol γ). This inhibition can lead to mitochondrial DNA (mtDNA) depletion, impaired oxidative phosphorylation, increased production of reactive oxygen species (ROS), and ultimately, cell death through apoptosis.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. For instance, rapidly dividing cells or cells with a high mitochondrial load may be more susceptible. Hepatoma cell lines like Huh7 and HepG2 are commonly used for HCV research and can display different metabolic and sensitivity profiles.
-
Compound Concentration: The concentration of the compound may be too high for the specific cell line being used. It is crucial to perform a dose-response curve to determine the 50% cytotoxic concentration (CC50).
-
Solvent Toxicity: If the compound is dissolved in a solvent like DMSO, the final concentration of the solvent in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
-
Compound Purity and Stability: Impurities in the compound or degradation over time can contribute to unexpected cytotoxicity.
Q3: How can I determine if the observed cytotoxicity is specific to the compound or a general cytotoxic effect?
To differentiate between a specific antiviral effect and general cytotoxicity, it is essential to determine the Selectivity Index (SI) . The SI is the ratio of the CC50 to the 50% effective concentration (EC50) against the virus (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, where the compound is effective against the virus at concentrations that are not toxic to the host cells.
Data Presentation: Cytotoxicity of a 2'-C-Methylguanosine Analog (BMS-986094)
While specific CC50 values for this compound in publicly available literature are limited, data for a closely related 2'-C-methylguanosine nucleotide analog, BMS-986094, can provide an indication of the potential cytotoxicity in relevant cell lines.
| Cell Line | Compound | Assay Duration | CC50 (µM) | Reference |
| Huh7 | BMS-986094 | Up to 19 days | ≥10 µM (no mitochondrial DNA changes) | [1] |
| HepG2 | BMS-986094 | 5 days | >2 µM (decrease in cell viability observed at 2 µM) | [2] |
| HepG2 | BMS-986094 | 14 days | ~1 µM (marked reduction in cell viability) | [2] |
| hiPSC-CM | BMS-986094 | 3 days | ≥10 µM (reduced mitochondrial respiration) | [2] |
Note: The cytotoxicity of nucleoside analogs can be time-dependent. Longer exposure times may result in lower CC50 values.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound or other nucleoside analog
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the nucleoside analog in culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound or other nucleoside analog
-
LDH cytotoxicity assay kit
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation: Incubate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
Signaling Pathways and Experimental Workflows
Signaling Pathway of Nucleoside Analog-Induced Mitochondrial Toxicity
The following diagram illustrates the key events in the signaling pathway leading to cell death induced by the mitochondrial toxicity of nucleoside analogs.
Caption: Signaling pathway of nucleoside analog-induced mitochondrial toxicity.
Experimental Workflow for Troubleshooting Cytotoxicity
This workflow provides a logical sequence of experiments to investigate and troubleshoot unexpected cytotoxicity.
Caption: Experimental workflow for troubleshooting cytotoxicity.
References
IDX184 Clinical Trial Discontinuation: A Technical Overview
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the discontinuation of the clinical trial for IDX184, a former investigational hepatitis C virus (HCV) nucleotide polymerase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the this compound clinical trial?
The development of this compound was terminated after the U.S. Food and Drug Administration (FDA) placed the program on clinical hold.[1] This decision was prompted by concerns over potential cardiotoxicity, a risk identified with another drug in the same class.[1][2][3] Specifically, Bristol-Myers Squibb's BMS-986094, a similar 2'-methyl guanosine (B1672433) nucleotide prodrug, was linked to cardiac adverse events in its clinical trials.[1][2] Although Idenix Pharmaceuticals, the developer of this compound, had not observed severe cardiac findings with their compound, the FDA's class-wide safety concern led to the clinical hold and the subsequent discontinuation of the this compound development program.[1]
Q2: Was this compound showing promise as an antiviral agent before its discontinuation?
Yes, prior to the clinical hold, this compound demonstrated potent antiviral activity against the hepatitis C virus.[4] It was designed as a liver-targeted nucleotide prodrug of 2'-methyl guanosine, which aimed to maximize efficacy in the liver while minimizing systemic side effects.[5][6] Clinical trial data indicated that this compound was effective in reducing viral loads in HCV-infected patients.[7]
Q3: Were there any other safety concerns associated with this compound?
Earlier in its development, in September 2010, this compound was placed on a partial clinical hold by the FDA due to elevated liver function tests observed in healthy volunteers.[6][8] This occurred during a drug-drug interaction study where this compound was administered in combination with another investigational HCV protease inhibitor, IDX320.[6][8] However, this partial clinical hold was later removed in February 2012 after Idenix provided data suggesting the toxicity was likely caused by IDX320.[6] Apart from this and the subsequent cardiotoxicity concerns, single-agent studies of this compound reported it to be generally well-tolerated, with most adverse events being mild to moderate.[9]
Troubleshooting and Experimental Design
Issue: Understanding the timeline of events leading to the discontinuation of this compound.
To clarify the sequence of events, the following logical workflow outlines the key milestones in the this compound clinical development and its eventual termination.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. | BioWorld [bioworld.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Idenix reports positive interim trial data for hepatitis C drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Nucleotide polymerase inhibitors for the treatment of hepatitis C virus: this compound clinical development Program - Xagena [xagena.it]
- 6. Idenix Announces Removal of the Partial Clinical Hold on HCV Nucleotide Inhibitor, this compound [prnewswire.com]
- 7. Short-term monotherapy with this compound, a liver-targeted nucleotide polymerase inhibitor, in patients with chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FDA Suspends Trials of Experimental HCV Regimen this compound plus IDX320 Due to Liver Toxicity Concerns [hivandhepatitis.com]
- 9. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of IDX184
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating potential off-target effects of IDX184, a liver-targeted nucleotide prodrug inhibitor of the hepatitis C virus (HCV) polymerase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a liver-targeted prodrug of 2'-C-methylguanosine (2'-MeG).[1][2] After oral administration, it is designed to be preferentially taken up by the liver and intracellularly converted to its active triphosphate form, 2'-MeGTP. This active metabolite then acts as a chain terminator for the HCV RNA-dependent RNA polymerase (NS5B), thus inhibiting viral replication.[3]
Q2: Why is there a concern about off-target effects with this compound, leading to the discontinuation of its clinical development?
The clinical development of this compound was halted primarily due to severe cardiac and kidney toxicity observed in patients treated with BMS-986094, another nucleotide prodrug that is metabolized to the same active 2'-MeGTP.[3] Although this compound itself showed minimal toxicity in some preclinical studies, the shared active metabolite raised significant safety concerns.[3]
Q3: What are the primary organ systems of concern for this compound-related off-target toxicity?
Based on preclinical animal studies and the adverse events seen with the related compound BMS-986094, the primary organs of concern for this compound-induced toxicity are:
-
Heart: Cardiotoxicity, including left ventricular dysfunction, has been observed.[4]
-
Kidney: Nephrotoxicity is a potential risk.[3]
-
Liver: While designed to target the liver, hepatotoxicity has been noted with similar nucleotide analogs.[3]
-
Skeletal Muscle: Myotoxicity is a known side effect of some nucleoside analogs.[5][6][7]
-
Gastrointestinal Tract: Toxicity in the lower GI tract has been observed in animal models.
Q4: What is the suspected molecular mechanism for the off-target toxicity of this compound's active metabolite?
Troubleshooting Experimental Issues
Problem 1: Inconsistent or no cytotoxicity observed in in vitro assays with this compound.
-
Possible Cause: Inefficient intracellular conversion of the this compound prodrug to its active 2'-MeGTP form in the cell line being used.[3] Liver-targeted prodrugs often require specific enzymes that may not be sufficiently expressed in all cell types.
-
Troubleshooting Steps:
-
Cell Line Selection: Use cell lines with high metabolic capacity, such as primary human hepatocytes or HepG2 cells, which are more likely to express the necessary enzymes for prodrug activation.
-
Directly Use the Active Metabolite: If possible, synthesize or obtain the active triphosphate form (2'-MeGTP) and directly apply it to the cells (e.g., via electroporation or using permeabilized cells) to bypass the need for metabolic activation. This will help determine if the lack of toxicity is due to poor activation or inherent resistance of the cell line.
-
Metabolite Analysis: Use LC-MS/MS to quantify the intracellular levels of this compound, its intermediate metabolites, and the final 2'-MeGTP to confirm successful prodrug conversion and accumulation in your cellular model.
-
Problem 2: Difficulty in detecting mitochondrial toxicity in cellular models.
-
Possible Cause: The chosen assays may not be sensitive enough, or the experimental timeframe is too short to observe significant mitochondrial dysfunction.
-
Troubleshooting Steps:
-
Use Sensitive Cell Lines: Some cell lines, like the prostate cancer cell line PC-3, have been shown to be more sensitive to mitochondrial toxins than commonly used lines like HepG2.[8]
-
Prolonged Exposure: Mitochondrial toxicity due to nucleoside analogs can be a delayed effect.[9] Extend the duration of drug exposure in your experiments (e.g., several days to weeks) to allow for the gradual depletion of mitochondrial components.
-
Multiple Endpoint Analysis: Employ a panel of assays to assess different aspects of mitochondrial function. This includes measuring mitochondrial membrane potential (e.g., using TMRE or JC-1), reactive oxygen species (ROS) production (e.g., using MitoSOX), oxygen consumption rate (e.g., using a Seahorse analyzer), and mitochondrial protein synthesis.[8]
-
Assess Mitochondrial DNA and RNA: Quantify mitochondrial DNA (mtDNA) content by qPCR to check for depletion. Analyze mitochondrial RNA (mtRNA) transcripts to assess the direct impact on PolRMT activity.
-
Data Presentation
Table 1: Summary of Preclinical Toxicity Findings for this compound and Related Compounds
| Compound | Species | Organ Systems Affected | Key Findings |
| IDX14184 | Rat | Heart, Liver, Kidney, Skeletal Muscle, GI Tract | Mitochondrial swelling observed in liver and kidney. |
| IDX14184 | Monkey | Heart, Skeletal Muscle, Liver, Kidney | - |
| BMS-986094 | Human | Heart, Kidney | Severe cardiac and kidney toxicity observed in clinical trials, leading to discontinuation. |
Table 2: In Vitro Mitochondrial Toxicity Profile of 2'-MeGTP (Active Metabolite of this compound)
| Assay | Target | Result | Implication |
| Polymerase Incorporation | Mitochondrial RNA Polymerase (PolRMT) | 27.4% incorporation relative to GTP | High potential for disrupting mitochondrial transcription. |
| Cellular Respiration | Oxygen Consumption Rate | Decreased in sensitive cell lines | Indicates impaired mitochondrial energy production. |
| Protein Synthesis | Mitochondrial Protein Synthesis | Inhibited | Suggests disruption of the synthesis of essential mitochondrial proteins. |
Experimental Protocols
Protocol 1: Assessment of Cardiotoxicity in Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)
-
Cell Culture: Culture hiPSC-CMs on fibronectin-coated plates until they form a spontaneously beating syncytium.
-
Drug Treatment: Treat the hiPSC-CMs with a dose range of this compound or 2'-MeGTP for an extended period (e.g., 7-14 days), with media changes every 2-3 days.
-
Functional Assessment:
-
Beating Rate and Contractility: Use video microscopy and motion vector analysis to measure changes in beat rate, amplitude, and rhythm.
-
Electrophysiology: Use multi-electrode arrays (MEAs) to record field potentials and assess for arrhythmias and changes in conduction velocity.
-
-
Biochemical Assays:
-
Biomarker Release: Measure the release of cardiac troponin T and lactate (B86563) dehydrogenase (LDH) into the culture medium as indicators of cardiomyocyte injury.
-
Mitochondrial Function: Perform assays for mitochondrial membrane potential and ROS production as described in the troubleshooting section.
-
-
Structural Analysis: Use high-content imaging to assess for changes in cell morphology, sarcomere structure (staining for α-actinin), and apoptosis (TUNEL assay).
Protocol 2: Evaluation of Mitochondrial RNA Polymerase (PolRMT) Inhibition
-
Enzyme Source: Use purified recombinant human PolRMT.
-
In Vitro Transcription Assay:
-
Set up a reaction mix containing a DNA template with a mitochondrial promoter, ribonucleotides (ATP, CTP, UTP, and [α-³²P]GTP), and PolRMT.
-
Add varying concentrations of 2'-MeGTP to the reactions.
-
Incubate the reactions at 37°C to allow for transcription.
-
Stop the reactions and separate the resulting RNA transcripts by denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled transcripts by autoradiography and quantify the bands to determine the inhibitory effect of 2'-MeGTP on RNA synthesis.
-
-
Chain Termination Analysis: To confirm if 2'-MeGTP acts as a chain terminator, perform the transcription assay with a single nucleotide addition protocol. After incorporation of 2'-MeGTP, assess for the addition of the next nucleotide.
Mandatory Visualizations
Caption: Intracellular activation pathway of this compound and its on-target and potential off-target effects.
Caption: A logical workflow for investigating potential off-target effects of a drug candidate like this compound.
References
- 1. Drug-Induced Nephrotoxicity and Its Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antiviral evaluation of 2'-C-methyl branched guanosine pronucleotides: the discovery of this compound, a potent liver-targeted HCV polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Mitochondrial RNA Polymerase in the Toxicity of Nucleotide Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac dysfunction associated with a nucleotide polymerase inhibitor for treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxic and drug-induced myopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Muscle Toxicity of Drugs: When Drugs Turn Physiology into Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Mitochondrial RNA Polymerase in the Toxicity of Nucleotide Inhibitors of Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial toxicity of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Addressing IDX184 instability in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing the instability of IDX184 in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a liver-targeted phosphoramidate (B1195095) prodrug of 2'-C-methylguanosine (2'-MeG).[1] It is a potent and specific inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a prodrug, this compound is designed to efficiently deliver the active metabolite, 2'-MeG monophosphate, to the liver, where it is subsequently converted to the active triphosphate form. This active triphosphate competes with the natural nucleotide substrates of the viral polymerase, leading to the termination of viral RNA synthesis.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q3: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| In DMSO | -80°C | 1 year |
Data sourced from commercially available information.
It is highly recommended to prepare single-use aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles, which can contribute to compound degradation and precipitation.
Q4: What is the solubility of this compound in common solvents?
| Solvent | Solubility | Notes |
| DMSO | 50 mg/mL (79.79 mM) | Sonication is recommended to aid dissolution. |
Data sourced from commercially available information.
Q5: Is this compound stable in aqueous solutions?
As a phosphoramidate prodrug, the stability of this compound in aqueous solutions is expected to be pH-dependent. Generally, phosphoramidate prodrugs exhibit greater stability in neutral to slightly acidic conditions and are more susceptible to hydrolysis at acidic pH. While specific stability data for this compound in various laboratory buffers is not publicly available, it is best practice to prepare fresh dilutions in aqueous buffers immediately before use and to avoid prolonged storage of aqueous solutions.
Troubleshooting Guide: this compound Precipitation in Solution
Precipitation of this compound upon dilution of a DMSO stock into aqueous buffers (e.g., cell culture media, PBS) is a common challenge. This guide provides a systematic approach to diagnose and resolve this issue.
Step 1: Initial Observation and Characterization
Before troubleshooting, carefully observe the nature of the precipitation:
-
Visual Inspection: Is the solution cloudy, or are there visible particles?
-
Microscopic Examination: Are the precipitates crystalline or amorphous? Are they floating in the medium or attached to the culture vessel?
Step 2: Systematic Troubleshooting
Use the following flowchart and table to identify and address the potential causes of precipitation.
References
Technical Support Center: Overcoming Poor Bioavailability of IDX184 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the bioavailability of IDX184 in animal models. Our resources are designed to address specific issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a topic of interest?
A1: this compound is a phosphoramidate (B1195095) prodrug of 2'-methylguanosine-5'-monophosphate, developed to treat Hepatitis C Virus (HCV) infection. It is a liver-targeted nucleotide prodrug designed to selectively deliver the active moiety to hepatocytes, the primary site of HCV replication. The topic of its bioavailability is nuanced; while systemic bioavailability of the parent drug is low, this is an intended feature of its liver-targeting design. The key is to ensure efficient and consistent delivery to the liver.
Q2: What does "low bioavailability" mean in the context of a liver-targeted drug like this compound?
A2: For a liver-targeted drug, "low bioavailability" typically refers to low systemic exposure of the prodrug itself. This is often a result of high first-pass hepatic extraction, where a large portion of the absorbed drug is taken up and metabolized by the liver before it can reach systemic circulation. In the case of this compound, studies in portal vein-cannulated monkeys indicated that over 90% of the absorbed dose was subject to hepatic extraction.[1] Therefore, low systemic levels of this compound are expected and desired, as it indicates successful delivery to the target organ.
Q3: What are the main challenges observed with this compound bioavailability in animal models?
A3: The primary challenges are not about maximizing systemic exposure but rather:
-
Ensuring sufficient absorption from the gut: While hepatic extraction is high, the initial absorption of the this compound prodrug from the gastrointestinal tract is a critical step. Studies in radiolabeled this compound in rats suggested an absorption of at least 22%.[2]
-
Formulation-dependent variability: The physical and chemical properties of the drug formulation can significantly impact the dissolution and absorption of this compound, leading to variability in drug delivery to the liver.
-
Manufacturing impurities: An early capsule formulation of this compound was found to introduce a genotoxic impurity, ethylene (B1197577) sulfide (B99878), which necessitated a reformulation effort.[1]
Q4: Which animal models are most appropriate for studying the bioavailability of this compound?
A4: Based on the developmental studies of this compound, the most relevant animal models are:
-
Rats: Useful for initial pharmacokinetic screening and mass balance studies.[2]
-
Cynomolgus Monkeys: A good model for assessing hepatic extraction and the impact of formulation changes. Portal vein-cannulated monkeys are particularly valuable for directly measuring the extent of first-pass metabolism.[1]
Q5: How is the "effective" bioavailability of this compound assessed if systemic levels of the parent drug are low?
A5: The systemic exposure of the main metabolite, 2'-methylguanosine (2'-MeG), is used as a surrogate marker for the concentration of the pharmacologically active entity, 2'-MeG triphosphate, in the liver.[1] Therefore, pharmacokinetic studies in animal models focus on measuring the plasma concentrations of 2'-MeG to evaluate and optimize different this compound formulations.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations of the metabolite (2'-MeG) between animals. | 1. Inconsistent food intake: The presence or absence of food can affect the absorption of this compound. 2. Formulation issues: Poorly optimized formulations can lead to variable dissolution and absorption. 3. Animal stress: Stress can alter gastrointestinal motility and blood flow, impacting drug absorption. | 1. Standardize feeding protocols. For this compound, administration under fed conditions was found to be effective for the tablet formulation in humans.[1] 2. Ensure the use of a validated and optimized formulation, such as the tablet formulation developed to overcome issues with the initial capsules.[1] 3. Acclimatize animals to the experimental procedures to minimize stress. |
| Low or undetectable plasma levels of this compound. | 1. High first-pass hepatic extraction: This is an expected characteristic of this compound.[1] 2. Rapid metabolism: this compound is rapidly converted to its metabolites.[2] 3. Analytical sensitivity: The concentration of this compound in systemic circulation may be below the limit of quantification of the analytical method. | 1. Focus on measuring the plasma concentration of the metabolite 2'-MeG as a surrogate for liver exposure.[1] 2. This is part of the drug's mechanism of action. 3. Use a highly sensitive and validated analytical method, such as LC-MS/MS, for the quantification of this compound and 2'-MeG.[2] |
| Unexpected toxicity in animal studies. | 1. Genotoxic impurities: As seen with the early capsule formulation of this compound, manufacturing processes can introduce toxic impurities.[1] 2. Off-target effects: High doses may lead to toxicity in other organs. | 1. Use a well-characterized and impurity-free formulation of this compound. 2. Conduct dose-ranging studies to identify a safe and effective dose. |
Data Presentation
Human Pharmacokinetic Data
The following table summarizes the pharmacokinetic parameters of this compound and its metabolite 2'-MeG in healthy human subjects after single oral doses. This data is provided as a reference for the expected pharmacokinetic profile in a clinical setting.
| Dose (mg) | Analyte | Cmax (ng/mL) | AUC₀₋∞ (ng·h/mL) | t½ (h) |
| 5 | This compound | 1.12 | 1.19 | 0.58 |
| 2'-MeG | 1.73 | 17.3 | - | |
| 10 | This compound | 2.15 | 2.21 | 0.74 |
| 2'-MeG | 3.51 | 42.1 | - | |
| 25 | This compound | 4.90 | 5.67 | 1.06 |
| 2'-MeG | 7.42 | 104 | 18.4 | |
| 50 | This compound | 11.1 | 14.5 | 0.93 |
| 2'-MeG | 14.6 | 215 | 27.2 | |
| 75 | This compound | 14.2 | 20.0 | 0.98 |
| 2'-MeG | 16.2 | 276 | 32.7 | |
| 100 | This compound | 17.3 | 22.7 | 0.88 |
| 2'-MeG | 18.6 | 334 | 43.1 |
Data adapted from a study in healthy subjects.[2]
Animal Pharmacokinetic Findings
While specific quantitative data tables for different formulations in animal models are not publicly available, key qualitative findings from studies in cynomolgus monkeys were crucial for formulation development:
-
Capsule vs. Tablet Formulation: Animal pharmacokinetic data guided the development of a tablet formulation with trace levels of ethylene sulfide that exhibited a pharmacokinetic performance equal to that of the clinical capsule in monkeys.[1]
-
Fed vs. Fasted State: The new tablet formulation showed similar exposure to the capsule used in prior clinical trials when administered to humans under fed conditions.[1]
Experimental Protocols
Key Experiment: Assessment of First-Pass Hepatic Extraction in Portal Vein-Cannulated Monkeys
Objective: To determine the extent of first-pass hepatic extraction of this compound and measure the systemic exposure of its metabolite, 2'-MeG.
Animal Model: Cynomolgus monkeys.
Procedure:
-
Surgical Preparation:
-
Anesthetize the monkeys.
-
Surgically place a catheter in the portal vein to allow for blood sampling from the vessel that carries blood from the gastrointestinal tract to the liver.
-
Place a second catheter in a peripheral vein (e.g., femoral vein) for systemic blood sampling.
-
Allow for a post-surgical recovery period.
-
-
Drug Administration:
-
Administer a single oral dose of the this compound formulation to the monkeys.
-
-
Blood Sampling:
-
Collect simultaneous blood samples from the portal vein and the peripheral vein catheters at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma samples for the concentrations of this compound and 2'-MeG using a validated LC-MS/MS method.[2]
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (e.g., Cmax, AUC) for this compound and 2'-MeG in both the portal and systemic circulation.
-
Determine the hepatic extraction ratio by comparing the AUC of this compound in the portal vein to the AUC in the systemic circulation.
-
Mandatory Visualization
Caption: Metabolic pathway of the this compound prodrug.
Caption: Experimental workflow for bioavailability assessment.
References
- 1. Pharmacokinetics of this compound, a liver-targeted oral prodrug of 2'-methylguanosine-5'-monophosphate, in the monkey and formulation optimization for human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
IDX184 formulation challenges for in vivo delivery
Welcome to the technical support center for IDX184. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the formulation and in vivo delivery of this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a liver-targeted phosphoramidate (B1195095) prodrug of 2'-methylguanosine (2'-MeG), a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2] As a prodrug, it is designed to deliver the 5'-monophosphate of 2'-MeG (2'-MeG-MP) directly to hepatocytes. This strategy bypasses the rate-limiting first phosphorylation step that often hinders the activity of nucleoside analogues, leading to higher concentrations of the active triphosphate form (2'-MeG-TP) within the liver cells.[1][2]
Q2: How is this compound metabolized in vivo?
A2: Following oral administration, this compound is rapidly absorbed and undergoes extensive first-pass hepatic extraction, with approximately 95% of the absorbed dose taken up by the liver.[2][3] In hepatocytes, it is converted to 2'-MeG-MP through processes involving both cytochrome P450 (CYP450) and other cellular enzymes.[1][2] The 2'-MeG-MP is then efficiently phosphorylated by cellular kinases to the active antiviral agent, 2'-MeG-TP.[1] Due to this liver-targeting, systemic plasma exposure to both this compound and its nucleoside metabolite 2'-MeG is low.[1][4]
Q3: What are the main pharmacokinetic properties of this compound?
A3: this compound is characterized by rapid disappearance from plasma (mean half-life of ~1 hour), consistent with its rapid uptake by the liver.[1][4] The subsequent appearance of the metabolite 2'-MeG in plasma is gradual, and it exhibits a much longer half-life (18 to 43 hours at higher doses).[1][4] Plasma levels of 2'-MeG are considered a surrogate marker for the concentration of the active triphosphate form in the liver.[3]
Q4: What are the known formulation and delivery strategies for compounds like this compound?
A4: For poorly soluble nucleotide prodrugs, several strategies can be employed to enhance aqueous solubility and oral bioavailability for in vivo studies. These include:
-
Co-solvent systems: Using a mixture of solvents, such as DMSO, ethanol, polyethylene (B3416737) glycol (PEG), or propylene (B89431) glycol, to dissolve the compound before diluting it in an aqueous vehicle.
-
Suspensions: Creating a fine, uniform suspension of the compound in an aqueous vehicle containing suspending agents (e.g., carboxymethylcellulose) and surfactants (e.g., Tween 80).[5]
-
Cyclodextrin (B1172386) complexes: Using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes that enhance the aqueous solubility of hydrophobic molecules.[1]
-
Lipid-based formulations: Incorporating the drug into lipid-based systems like self-emulsifying drug delivery systems (SEDDS), which can improve absorption by utilizing lipid uptake pathways.[3][4][6]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Vehicle
Q: I am observing precipitation or cloudiness when I dilute my this compound stock solution (in DMSO) into my aqueous vehicle (e.g., saline or PBS with 0.5% CMC) for oral gavage. What should I do?
A: This is a common issue for hydrophobic compounds. Here are several steps to troubleshoot this problem:
| Step | Action | Rationale |
| 1 | Decrease Final DMSO Concentration | Ensure the final concentration of DMSO in your formulation is as low as possible, ideally ≤10% for rodent studies, to minimize both insolubility and potential vehicle-induced toxicity. |
| 2 | Use a Co-solvent/Surfactant System | Prepare a dosing vehicle containing a surfactant like Tween 80 (0.1-0.5%) or a co-solvent like PEG 400 (10-30%) or Solutol HS-15.[7] These agents help to keep hydrophobic compounds in solution or suspension. |
| 3 | Optimize the Mixing Procedure | Instead of adding the stock solution directly to the full volume of the vehicle, try adding the vehicle to the stock solution gradually while vortexing vigorously. This "solvent-out" method can sometimes prevent immediate precipitation. |
| 4 | Gentle Warming and Sonication | Warm the aqueous vehicle to 37°C before adding the stock solution. If precipitation still occurs, brief sonication of the final formulation can help to create a more uniform and fine suspension. Be cautious not to overheat the sample. |
| 5 | Consider a Cyclodextrin Formulation | For persistent solubility issues, using a vehicle containing HP-β-CD (e.g., 20-40% in water) can significantly improve solubility.[1] A pre-formulation study to confirm complex formation is recommended. |
Issue 2: Inconsistent Pharmacokinetic (PK) or Pharmacodynamic (PD) Results
Q: My in vivo study is showing high variability in plasma concentrations of the 2'-MeG metabolite and inconsistent efficacy results between animals. Could this be a formulation issue?
A: Yes, high variability is often linked to formulation and delivery problems. An inconsistent or non-homogenous formulation can lead to variable dosing and erratic absorption.
| Step | Action | Rationale |
| 1 | Assess Formulation Homogeneity | If using a suspension, ensure it is uniformly mixed before each animal is dosed. Use a stir plate to keep the suspension agitated during the dosing period. Take samples from the top and bottom of your dosing mixture to analytically confirm dose uniformity. |
| 2 | Check for Compound Stability | Verify the stability of this compound in your chosen formulation over the duration of your experiment. The phosphoramidate moiety may be susceptible to hydrolysis, especially at non-neutral pH. Conduct a simple stability study by analyzing the concentration of this compound in the formulation at time zero and after several hours at room temperature. |
| 3 | Standardize Administration Technique | Ensure consistent oral gavage technique. The volume and speed of administration should be uniform across all animals to minimize variability in gastric emptying and transit time. |
| 4 | Evaluate the Impact of Food | For oral dosing, the presence or absence of food in the stomach can significantly alter absorption. Clinical studies with an optimized this compound tablet were conducted under fed conditions.[3] Ensure your study protocol specifies and standardizes the fasting/fed state of the animals. |
| 5 | Refine the Formulation | If variability persists with a suspension, transitioning to a solution-based formulation (e.g., using co-solvents or cyclodextrins) is highly recommended as it ensures the dose is homogenous.[8] |
Data Presentation
Table 1: Summary of Mean Plasma Pharmacokinetic Parameters of this compound in Healthy Subjects (Single Ascending Doses)
| Dose (mg) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |
| 5 | 1.1 | 1.2 | ~1 |
| 10 | 1.8 | 2.5 | ~1 |
| 25 | 3.5 | 5.5 | ~1 |
| 50 | 7.1 | 11.4 | ~1 |
| 75 | 11.5 | 18.2 | ~1 |
| 100 | 17.3 | 22.7 | ~1 |
| Data compiled from clinical studies.[1][4] |
Table 2: Summary of Mean Plasma Pharmacokinetic Parameters of 2'-MeG Metabolite in Healthy Subjects (Single Ascending Doses of this compound)
| Dose (mg) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |
| 5 | 1.7 | 17.3 | N/A |
| 10 | 2.9 | 35.8 | N/A |
| 25 | 5.2 | 87.1 | 18-43 |
| 50 | 9.8 | 165 | 18-43 |
| 75 | 14.5 | 254 | 18-43 |
| 100 | 19.0 | 334 | 18-43 |
| Data compiled from clinical studies.[1][4] |
Experimental Protocols
Protocol: Preparation of an this compound Suspension for Oral Gavage in Rodents
This protocol provides a general method for preparing a 10 mg/mL suspension, which is a common starting point for preclinical in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG 400
-
Tween 80
-
Sterile water
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
Procedure:
-
Prepare the Vehicle: Create a vehicle solution consisting of 10% PEG 400 and 0.5% Tween 80 in a 0.5% CMC aqueous solution.
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile glass vial. For a 10 mL final volume at 10 mg/mL, weigh 100 mg.
-
Initial Solubilization: Add a small volume of DMSO to the this compound powder to create a concentrated stock solution (e.g., 200 mg/mL). For 100 mg of this compound, add 0.5 mL of DMSO. Vortex until the powder is completely dissolved. This step is crucial for achieving a fine particle size upon precipitation.
-
Create the Suspension: While vigorously vortexing the dissolved this compound/DMSO solution, slowly add the vehicle prepared in Step 1 to reach the final desired volume (10 mL).
-
Homogenize: Continue to mix the suspension using a magnetic stirrer for at least 30 minutes to ensure homogeneity. The final formulation should appear as a uniform, milky suspension.
-
Dosing: Keep the formulation on a stir plate during the entire dosing procedure to prevent settling and ensure each animal receives a consistent dose.
Visualizations
References
- 1. Preparation, characterization and in vitro evaluation of a new nucleotide analogue prodrug cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TARGETED LIPID BASED DRUG CONJUGATES: A NOVEL STRATEGY FOR DRUG DELIVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Lipid-based drug carriers for prodrugs to enhance drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. admescope.com [admescope.com]
Technical Support Center: Interpreting Unexpected Results in IDX184 Replicon Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Hepatitis C Virus (HCV) replicon assays to evaluate the antiviral activity of IDX184. Below you will find troubleshooting guides and frequently asked questions to help interpret unexpected results and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a liver-targeted nucleotide prodrug of 2'-methylguanosine (2'-MeG).[1][2][3][4] Once in the liver, it is metabolized to its active triphosphate form, 2'-MeG-TP.[1][4][5] This active form acts as a non-obligate chain terminator for the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[6][7][8][9] Incorporation of 2'-MeG-TP into the growing viral RNA chain prevents the addition of subsequent nucleotides, thus halting viral RNA synthesis.[6][8][9]
Q2: What is an HCV replicon assay and how does it work?
A2: An HCV replicon is a self-replicating RNA molecule derived from the HCV genome.[10][11][12] It contains the viral non-structural proteins (like NS5B) necessary for RNA replication but lacks the structural proteins, rendering it non-infectious.[10][11][12] These replicons are introduced into a human hepatoma cell line, typically Huh-7 cells.[10][13][14] A reporter gene, such as luciferase, is often included in the replicon to provide a measurable signal that correlates with the level of viral RNA replication.[10][13] When an antiviral compound like this compound is added, a decrease in the reporter signal indicates inhibition of HCV replication.[10]
Q3: Why is it crucial to assess cytotoxicity alongside antiviral activity?
A3: It is essential to determine if the observed reduction in HCV replication is a specific antiviral effect or a result of the compound being toxic to the host cells.[10] High cytotoxicity can lead to a decrease in cell viability, which in turn will non-specifically reduce the reporter signal, giving a false impression of antiviral activity.[10] Cytotoxicity is typically measured by determining the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.[10] A desirable antiviral candidate will have a CC50 value significantly higher than its 50% effective concentration (EC50).[10]
Troubleshooting Guides
Issue 1: Higher than Expected EC50 Value (Low Potency)
If this compound appears less potent than anticipated in your replicon assay, consider the following causes and troubleshooting steps.
| Possible Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Assess the stability of this compound in the cell culture medium over the duration of the assay. |
| Suboptimal Replicon System | Ensure the HCV replicon genotype used is susceptible to this compound. Some HCV genotypes or specific replicon constructs may have baseline resistance or lower sensitivity. Use a replicon with known sensitivity to nucleoside inhibitors as a positive control. |
| Cell Health and Passage Number | Use Huh-7 cells with a low passage number.[10][15] High passage numbers can lead to genetic drift and altered cellular phenotypes, affecting HCV replication.[10][15] Ensure cells are healthy and not overgrown. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly impact cell health and experimental results.[10] |
Issue 2: High Cytotoxicity Observed (Low CC50 Value)
If you observe significant cytotoxicity at concentrations where antiviral activity is expected, investigate the following possibilities.
| Possible Cause | Troubleshooting Step |
| Compound Solubilization Issues | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in cell culture medium. Poor solubility can lead to compound precipitation and non-specific toxic effects. |
| Off-Target Effects | While this compound is designed to be liver-targeted, high concentrations may lead to off-target effects in cell culture.[10] Carefully evaluate the dose-response curve for cytotoxicity. |
| Assay-Specific Artifacts | Some cytotoxicity assays can be affected by the compound itself. For example, compounds that interfere with cellular metabolism can affect the readout of MTT or similar assays. Consider using an alternative cytotoxicity assay (e.g., CellTiter-Glo).[16] |
| Contamination of Compound Stock | Ensure the purity of your this compound stock. Contaminants could be responsible for the observed cytotoxicity. |
Issue 3: Emergence of Resistant Colonies
The development of resistance is a known challenge for antiviral therapies. If you observe resistant colonies growing in the presence of this compound, consider the following.
| Possible Cause | Troubleshooting Step |
| Pre-existing Resistance Mutations | Naturally occurring resistance-associated variants (RAVs) in the NS5B polymerase can exist in the replicon population.[17][18][19][20] |
| Selection of Resistant Variants | Prolonged exposure to this compound can select for replicons with mutations in the NS5B gene that confer resistance. |
| Sub-optimal Drug Concentration | Using a concentration of this compound that is too low may facilitate the emergence of resistant variants. |
| Sequencing to Confirm Resistance | Isolate RNA from resistant colonies, amplify the NS5B coding region by RT-PCR, and sequence the PCR product to identify mutations.[15] Compare the sequence to the wild-type replicon sequence. |
Table 1: Common Resistance-Associated Variants for NS5B Nucleoside Inhibitors
| Mutation | Effect on Susceptibility | Reference |
| S282T | Associated with resistance to sofosbuvir, another nucleoside inhibitor.[17][18] | [17][18] |
| C316N/Y | Polymorphism associated with resistance to some NS5B inhibitors.[17][20] | [17][20] |
| L320F | Can confer low-level resistance to certain nucleoside inhibitors.[20] | [20] |
Experimental Protocols
HCV Replicon Luciferase Assay
-
Cell Seeding: Seed Huh-7 cells harboring an HCV replicon with a luciferase reporter gene in a 96-well plate at an appropriate density.
-
Compound Addition: The following day, treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control (an inhibitor with known potency).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding and Compound Addition: Follow steps 1 and 2 from the HCV Replicon Luciferase Assay protocol, using a separate 96-well plate.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Measurement: Measure the absorbance at 570 nm using a plate reader.[10]
-
Data Analysis: Calculate the percent cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to determine the CC50 value.[10]
Visualizations
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and pharmacokinetics of this compound, a liver-targeted nucleotide polymerase inhibitor of hepatitis C virus, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short-term monotherapy with this compound, a liver-targeted nucleotide polymerase inhibitor, in patients with chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short-Term Monotherapy with this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor, in Patients with Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 8. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 12. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. Generation of SARS-CoV-2 reporter replicon for high-throughput antiviral screening and testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. brieflands.com [brieflands.com]
- 18. dovepress.com [dovepress.com]
- 19. journals.asm.org [journals.asm.org]
- 20. Resistance mutations of NS3 and NS5b in treatment-naïve patients infected with hepatitis C virus in Santa Catarina and Rio Grande do Sul states, Brazil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Mitochondrial Toxicity of IDX184 Analogues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating the mitochondrial toxicity associated with IDX184 and its analogues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of mitochondrial toxicity for this compound and its analogues?
A1: The primary mechanism of mitochondrial toxicity for this compound and related 2'-C-methylguanosine nucleotide prodrugs is the inhibition of human mitochondrial RNA polymerase (POLRMT).[1][2] After intracellular conversion to their active triphosphate form, these analogues can be recognized as substrates by POLRMT.[1] Incorporation of the analogue triphosphate into growing mitochondrial RNA (mtRNA) chains can lead to chain termination, disrupting the synthesis of essential proteins encoded by mitochondrial DNA (mtDNA).[3] These proteins are critical components of the electron transport chain (ETC), and their depletion impairs oxidative phosphorylation, leading to decreased ATP production, increased lactate (B86563) levels, and overall cellular toxicity.[1][2]
Q2: How does the prodrug moiety of this compound analogues influence their mitochondrial toxicity?
A2: The prodrug moiety is critical as it dictates the efficiency of delivery and conversion of the nucleoside analogue to its active triphosphate form within the cell. The level of the active triphosphate metabolite is a key determinant of both antiviral efficacy and off-target mitochondrial toxicity.[1] Inefficient activation of a prodrug in specific cell types can lead to an underestimation of its potential toxicity, as observed with this compound in some cell lines where it showed minimal toxicity due to poor conversion to its active form.[1] Conversely, a highly efficient prodrug, such as BMS-986094, can lead to significant mitochondrial toxicity at submicromolar concentrations.[1][2]
Q3: Are there specific cell lines that are more sensitive to the mitochondrial toxicity of these compounds?
A3: Yes, studies have shown that the prostate cell line PC-3 is significantly more sensitive (over an order of magnitude) to the mitochondrial toxicity of certain nucleotide inhibitors compared to the commonly used hepatoma cell line, HepG2.[1][2] This highlights the importance of cell line selection in toxicity screening. For compounds like BMS-986094, which showed clinical signs of cardiomyopathy, primary rat cardiomyocytes also demonstrated profound sensitivity.[1] The choice of cell line should ideally reflect the target tissue for antiviral therapy and potential sites of toxicity.
Q4: What are the key strategies to mitigate the mitochondrial toxicity of this compound analogues?
A4: The primary strategy for mitigating mitochondrial toxicity is rational drug design aimed at increasing selectivity for the viral polymerase (e.g., HCV NS5B) over human mitochondrial polymerases like POLRMT and DNA polymerase gamma (Pol γ).[4] One successful approach involves introducing multiple modifications to the ribose sugar of the nucleoside.[1] Analogues like sofosbuvir, which contain such modifications, are poor substrates for POLRMT and exhibit a much better mitochondrial safety profile.[1][2] The goal is to design molecules that are efficiently recognized and incorporated by the viral polymerase but are sterically or electronically hindered from interacting with the active site of mitochondrial polymerases.
Data Presentation
The following table summarizes the quantitative data on the cytotoxicity and POLRMT inhibition of this compound and a close analogue, BMS-986094, in comparison to other relevant compounds.
| Compound | Parent Nucleoside | Cell Line | Cytotoxicity (CC50, µM) | POLRMT Inhibition (IC50, µM) | Reference(s) |
| This compound | 2'-C-Methylguanosine | PC-3 | 38 ± 21 | 52 | [1] |
| HepG2 | >100 | [1] | |||
| CEM | >100 | [1] | |||
| MT-2 | >100 | [1] | |||
| HFF | >100 | [1] | |||
| PHH | >100 | [1] | |||
| BMS-986094 | 2'-C-Methylguanosine | PC-3 | 0.81 ± 0.13 | 52 | [1] |
| HepG2 | 3.3 ± 1.1 | [1] | |||
| CEM | 1.1 ± 0.3 | [1] | |||
| MT-2 | 1.2 ± 0.5 | [1] | |||
| HFF | 2.0 ± 0.7 | [1] | |||
| PHH | 1.1 ± 0.6 | [1] | |||
| Sofosbuvir | 2'-F, 2'-C-Methyluridine | PC-3 | >100 | >500 | [1] |
| HepG2 | 87 ± 20 | [1] | |||
| 4'-Azidocytidine | 4'-Azidocytidine | PC-3 | 103 ± 9 | 3.8 ± 2.0 | [1] |
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity Observed at Low Concentrations
-
Question: My this compound analogue is showing significant cytotoxicity in my cell-based assay at concentrations much lower than anticipated. What could be the cause?
-
Answer:
-
Efficient Prodrug Activation: The observed toxicity may be due to highly efficient intracellular conversion of your analogue to its active triphosphate form in the specific cell line you are using.[1] This leads to higher concentrations of the active metabolite, which can then inhibit POLRMT.
-
Cell Line Sensitivity: Your chosen cell line may be particularly sensitive to mitochondrial toxins.[1][2] Cells that rely heavily on oxidative phosphorylation for energy (e.g., cells grown in galactose medium) will be more susceptible.[5]
-
Off-Target Effects: Besides POLRMT, the analogue might be inhibiting other crucial cellular enzymes, including mitochondrial DNA polymerase gamma (Pol γ).[6][7]
-
Assay Artifacts: Ensure that the observed effect is not due to assay interference. For example, in MTT or similar metabolic assays, the compound itself could be affecting the reductase enzymes.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cytotoxicity.
Issue 2: No Significant Mitochondrial Toxicity Detected, But In Vivo Adverse Events are a Concern
-
Question: My in vitro assays (e.g., cytotoxicity in HepG2, mtDNA levels) show minimal toxicity for my this compound analogue, but there's a concern for in vivo toxicity based on data from similar compounds. Why the discrepancy?
-
Answer:
-
Inefficient Prodrug Activation In Vitro: The selected cell line may lack the specific enzymes (e.g., certain cytochrome P450s or esterases) required to efficiently convert the prodrug to its active form.[1][8] This is a known issue for this compound in some cell systems.[1]
-
Short Assay Duration: Mitochondrial toxicity, especially that resulting from mtDNA depletion, can take time to manifest. Short-term cytotoxicity assays (24-72 hours) may not be sufficient to observe the effects. Longer-term studies (5-14 days) are often necessary.[1]
-
Metabolic State of Cells: Standard cell culture in high-glucose medium encourages glycolysis, which can mask the effects of mitochondrial dysfunction.[5] Cells may compensate for impaired oxidative phosphorylation by upregulating glycolysis, thus showing normal viability in the short term.
-
Lack of Tissue-Specific Metabolism: In vitro models may not replicate the complex metabolic environment of the target organ (e.g., the liver), where the drug may be concentrated and metabolized differently.
-
-
Troubleshooting Suggestions:
-
Switch to Galactose Media: Culture cells in galactose-containing, glucose-free medium to force reliance on oxidative phosphorylation. This will sensitize the cells to mitochondrial toxins.
-
Use Metabolically Competent Cells: Employ primary hepatocytes or cell lines with higher metabolic competence (e.g., HepaRG cells) that better reflect in vivo liver metabolism.
-
Extend Treatment Duration: Increase the incubation period with the compound to allow for the gradual effects of mitochondrial dysfunction to become apparent.
-
Measure Mitochondrial Respiration Directly: Use a Seahorse XF Analyzer to directly measure the oxygen consumption rate (OCR). A decrease in basal or maximal respiration is a direct indicator of mitochondrial impairment.[4]
-
Experimental Protocols
Protocol 1: Quantification of Mitochondrial DNA (mtDNA) Content
This protocol measures the relative amount of mtDNA to nuclear DNA (nDNA), providing a direct assessment of mtDNA depletion.
-
Cell Culture and Treatment: Plate cells (e.g., HepG2, PC-3) at an optimal density. Treat with various concentrations of the this compound analogue for an extended period (e.g., 7-14 days), including a vehicle control.
-
Genomic DNA Extraction: Harvest cells and extract total genomic DNA using a commercial kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).
-
DNA Quantification: Accurately quantify the DNA concentration using a fluorometric method like Qubit. Normalize all samples to the same concentration (e.g., 5 ng/µL).
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing a DNA-binding dye (e.g., SYBR Green).
-
Use two sets of validated primers: one for a mitochondrial gene (e.g., MT-ND1) and one for a single-copy nuclear gene (e.g., B2M or RPPH1).
-
Run the qPCR reaction in triplicate for each sample.
-
-
Data Analysis (ΔΔCt Method):
-
Calculate the average quantification cycle (Cq) for the mitochondrial gene (Cq_mtDNA) and the nuclear gene (Cq_nDNA).
-
Calculate ΔCq for each sample: ΔCq = Cq_mtDNA - Cq_nDNA.
-
Calculate ΔΔCq by normalizing to the vehicle control: ΔΔCq = ΔCq_treated - ΔCq_vehicle.
-
The relative mtDNA content is calculated as 2^-(ΔΔCq). A value less than 1 indicates mtDNA depletion.
-
Protocol 2: Seahorse XF Mito Stress Test
This assay assesses key parameters of mitochondrial function by measuring the oxygen consumption rate (OCR) in real-time.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the this compound analogue at various concentrations for the desired duration (e.g., 24-72 hours).
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Prepare assay medium (e.g., XF Base Medium with glucose, pyruvate, and glutamine) and warm to 37°C.
-
Wash the cells with the assay medium and add the final volume of fresh assay medium to each well.
-
-
Run the Assay: Place the cell plate and sensor cartridge in the Seahorse XF Analyzer. The instrument will sequentially inject mitochondrial inhibitors and measure the OCR after each injection:
-
Oligomycin: Inhibits ATP synthase (Complex V), revealing ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and stimulates maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.
-
-
Data Analysis: The software calculates key parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity. A decrease in these parameters in treated cells indicates mitochondrial toxicity.
Signaling Pathway and Experimental Logic Diagrams
References
- 1. Role of Mitochondrial RNA Polymerase in the Toxicity of Nucleotide Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Sensitivity of Mitochondrial Transcription and Resistance of RNA Polymerase II Dependent Nuclear Transcription to Antiviral Ribonucleosides | PLOS Pathogens [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. Differential Mitochondrial Toxicity Screening and Multi-Parametric Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity of nucleoside analogues used to treat AIDS and the selectivity of the mitochondrial DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Elevated Liver Enzymes in Preclinical and Clinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating drug candidates, with a specific focus on understanding and troubleshooting potential hepatotoxicity, using the clinical hold of IDX184 as a case study.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the clinical hold placed on this compound?
A1: The U.S. Food and Drug Administration (FDA) placed a clinical hold on this compound in September 2010 due to observations of elevated liver function tests (LFTs) in three healthy volunteers.[1][2][3] This occurred during a Phase I drug-drug interaction study that involved the co-administration of this compound, a nucleotide polymerase inhibitor, and IDX320, an investigational HCV protease inhibitor.[1][2][3]
Q2: Were the elevated liver enzymes observed with this compound alone?
A2: No, the adverse events were reported in a study where this compound was administered in combination with another investigational hepatitis C drug, IDX320.[1][2] Idenix Pharmaceuticals, the company developing the drugs, later conducted additional preclinical studies and, with the help of independent experts, concluded that the observed liver toxicity was likely caused by IDX320.[4][5] In a separate study of this compound as a monotherapy in patients with chronic hepatitis C, serum ALT levels were actually observed to decrease at certain doses.
Q3: What were the outcomes for the subjects who experienced elevated liver enzymes?
A3: The elevated liver function tests in the three affected healthy volunteers were considered serious adverse events. However, their LFTs returned to nearly normal levels during the follow-up period after discontinuing the study drugs.[1][3]
Q4: What was the status of the clinical hold on this compound?
A4: The full clinical hold was later converted to a partial hold, which allowed Idenix to proceed with a Phase IIb study of this compound in combination with pegylated interferon and ribavirin.[6] The partial clinical hold was ultimately lifted in February 2012 after the FDA reviewed favorable interim safety and antiviral activity data from this study.[6]
Troubleshooting Guide: Investigating Elevated Liver Enzymes
This guide provides a structured approach for researchers encountering unexpected elevations in liver enzymes during their experiments.
1. Immediate Actions:
-
Halt Dosing: If in a clinical or preclinical in-vivo study, immediately cease administration of the investigational drug(s) to the affected subject(s).
-
Intensify Monitoring: Increase the frequency of liver function testing (see Experimental Protocols section) to closely track the trend of enzyme levels.
-
Clinical Assessment: For human subjects, a thorough clinical evaluation should be performed to assess for signs and symptoms of liver injury, such as jaundice, nausea, and abdominal pain.
2. Investigation and Data Collection:
-
Review Dosing and Administration Records: Verify that the correct dose was administered and that there were no errors in the formulation or administration route.
-
Assess for Confounding Factors: Investigate other potential causes of liver injury, including co-administered medications, alcohol use, or underlying viral infections (e.g., hepatitis A, B, C, E).
-
Analyze Pharmacokinetic (PK) Data: Examine the plasma exposure of the drug and its metabolites. Unusually high exposure could indicate a PK issue contributing to toxicity. In the case of the this compound/IDX320 study, pharmacokinetic drug-drug interactions were not considered to be clinically significant.[1]
3. Preclinical Mechanistic Studies:
-
In Vitro Cytotoxicity Assays: Utilize cell-based assays (e.g., using primary human hepatocytes or HepG2 cells) to determine the direct cytotoxic potential of the compound.
-
Mitochondrial Toxicity Assessment: Evaluate the effect of the compound on mitochondrial function, as mitochondrial dysfunction is a common mechanism of drug-induced liver injury.
-
Reactive Metabolite Screening: Investigate the potential for the drug to be metabolized into reactive species that can cause cellular damage.
Data Presentation
While specific quantitative data for the liver enzyme elevations in the this compound/IDX320 trial were not publicly released, the table below illustrates how such data would be structured for clear comparison.
Table 1: Illustrative Liver Function Test Data from a Drug-Drug Interaction Study
| Subject ID | Treatment Group | Baseline ALT (U/L) | Peak ALT (U/L) | Baseline AST (U/L) | Peak AST (U/L) | Baseline Total Bilirubin (mg/dL) | Peak Total Bilirubin (mg/dL) | Time to Onset (Days) | Time to Resolution (Days) |
| 001-01 | Drug A + Drug B | 25 | 450 | 30 | 520 | 0.5 | 1.8 | 10 | 28 |
| 001-02 | Drug A + Drug B | 32 | 680 | 28 | 750 | 0.7 | 2.5 | 12 | 35 |
| 001-03 | Drug A + Drug B | 28 | 510 | 35 | 600 | 0.6 | 2.1 | 11 | 30 |
| 002-01 | Placebo | 22 | 25 | 29 | 31 | 0.8 | 0.7 | N/A | N/A |
Note: This table contains hypothetical data for illustrative purposes.
Experimental Protocols
1. Protocol: Monitoring Liver Function in Clinical Trials
-
Objective: To monitor the safety of an investigational drug with respect to liver function.
-
Procedure:
-
Baseline Assessment: Prior to the first dose, collect blood samples to measure a complete blood count (CBC), international normalized ratio (INR), and a hepatic function panel.[7] The hepatic function panel should include:
-
On-Treatment Monitoring: Repeat the hepatic function panel at regular intervals during the treatment period (e.g., weekly, bi-weekly, or monthly, depending on the drug's risk profile and the study phase).
-
Post-Treatment Follow-up: Continue monitoring for a specified period after the last dose to detect any delayed liver injury.
-
-
Actionable Thresholds: An increase in ALT >10-fold the upper limit of normal (ULN), or a smaller increase accompanied by symptoms of liver dysfunction or significantly elevated bilirubin, should prompt immediate discontinuation of the investigational drug.[8]
2. Protocol: In Vitro Hepatocyte Cytotoxicity Assay
-
Objective: To assess the direct cytotoxic potential of a compound on liver cells.
-
Methodology:
-
Cell Culture: Plate primary human hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in multi-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of the investigational compound for a specified duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: Measure cell viability using a validated method, such as the MTT assay (measures mitochondrial reductase activity) or a lactate (B86563) dehydrogenase (LDH) release assay (measures membrane integrity).
-
Data Analysis: Calculate the CC50 (the concentration of the compound that causes a 50% reduction in cell viability).
-
Visualizations
Caption: Workflow for Investigating Potential Drug-Induced Liver Injury.
Caption: Simplified Signaling Pathway in Drug-Induced Liver Injury.
References
- 1. biospace.com [biospace.com]
- 2. medscape.com [medscape.com]
- 3. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Idenix Announces Removal of the Partial Clinical Hold on HCV Nucleotide Inhibitor, this compound [prnewswire.com]
- 5. Idenix Update - Hopes to Resume Course With Hepatitis C Drugs by Year's End [natap.org]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. hcvguidelines.org [hcvguidelines.org]
- 8. hcvguidelines.org [hcvguidelines.org]
Technical Support Center: Investigating Potential Cardiotoxicity of the IDX184 Class of Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential cardiotoxicity of the IDX184 class of nucleoside polymerase inhibitors. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is there a concern about cardiotoxicity with the this compound class of compounds?
A1: While early clinical trials with this compound in healthy volunteers and Hepatitis C patients did not reveal significant safety issues, the drug's development was discontinued.[1][2][3][4] This decision was influenced by regulatory concerns regarding potential heart and kidney injury, especially after serious cardiac adverse events, including a patient death due to heart failure, were observed with BMS-986094, a structurally similar guanosine (B1672433) nucleotide analog.[5] Furthermore, preclinical studies on IDX14184, another related compound, identified the heart as a primary target of toxicity in rats and monkeys.[5]
Q2: What is the suspected mechanism of cardiotoxicity for this class of compounds?
A2: The precise mechanism for the this compound class is not fully elucidated. However, for the related compound BMS-986094, in vitro studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have shown that it impairs contractility by decreasing calcium transients.[6][7] It is hypothesized that as nucleoside analogs, these compounds may interfere with mitochondrial DNA polymerase, a known mechanism of toxicity for other drugs in this class, which can lead to mitochondrial dysfunction and subsequent cardiomyocyte damage.[8]
Q3: What are the key in vitro assays recommended for assessing the cardiotoxicity of this compound analogs?
A3: A comprehensive in vitro assessment should include a battery of tests to evaluate different aspects of cardiac function. Key recommended assays include:
-
hERG (human Ether-à-go-go-Related Gene) Assay: To assess the potential for QT interval prolongation and risk of Torsades de Pointes (TdP).[9]
-
iPSC-Derived Cardiomyocyte (hiPSC-CM) Assays: These cells provide a physiologically relevant human model to evaluate effects on contractility, electrophysiology, and viability.
-
Calcium Transient Assays: To measure the effect of the compound on intracellular calcium cycling, a critical component of excitation-contraction coupling.[1][5][10]
-
Mitochondrial Toxicity Assays: To investigate potential effects on mitochondrial function, a common target of nucleoside analogs.
Q4: Are there specific biomarkers that should be monitored in vivo?
A4: In preclinical animal studies, monitoring cardiac troponins (cTnI and cTnT) in serum is a sensitive indicator of myocardial injury.[8][11] Regular electrocardiogram (ECG) monitoring to assess for changes in heart rate, PR interval, QRS duration, and QT interval is also crucial.[11] Echocardiography can be used to evaluate structural and functional changes, such as left ventricular ejection fraction (LVEF).[5]
Troubleshooting Guides
Troubleshooting iPSC-Cardiomyocyte Assays
| Observed Problem | Potential Cause | Suggested Solution |
| Low purity of cardiomyocyte culture | Inefficient differentiation protocol. | Optimize differentiation protocol; consider using selection methods (e.g., metabolic selection) to enrich for cardiomyocytes. |
| High variability in beating rate between wells/batches | Inconsistent cell plating density; temperature fluctuations; batch-to-batch variation in differentiation efficiency. | Ensure uniform cell seeding density; maintain strict temperature control (37°C); qualify each batch of differentiated cells before use. |
| No spontaneous beating or weak contractions | Immature cardiomyocyte phenotype; suboptimal culture conditions. | Allow for longer maturation time in culture (at least 2 weeks); ensure appropriate culture medium and supplements are used. |
| Drug-induced cytotoxicity masks functional effects | The compound is cytotoxic at the tested concentrations. | Perform a concentration-response curve for cytotoxicity (e.g., using an LDH or MTT assay) to determine a non-toxic concentration range for functional assays. |
Troubleshooting hERG Assays
| Observed Problem | Potential Cause | Suggested Solution |
| High variability in IC50 values | Inconsistent experimental conditions (e.g., temperature, voltage protocol); issues with compound solubility. | Standardize the voltage protocol and maintain physiological temperature (35-37°C); verify compound solubility in the assay buffer. |
| False-positive or false-negative results | The hERG assay alone is not always predictive of clinical proarrhythmic risk. | Integrate hERG data with results from other assays, such as those using iPSC-cardiomyocytes and in silico modeling, as recommended by the CiPA initiative.[2] |
| Difficulty in achieving high seal resistance in patch-clamp experiments | Poor cell health; suboptimal patch-clamp technique. | Use healthy, properly cultured cells; ensure proper pipette fabrication and positioning. |
Troubleshooting Calcium Transient Assays
| Observed Problem | Potential Cause | Suggested Solution |
| Low signal-to-noise ratio | Inefficient dye loading; photobleaching. | Optimize dye loading concentration and incubation time; reduce laser power and exposure time during imaging. |
| Irregular or absent calcium transients | Cell stress or damage; arrhythmias. | Handle cells gently; ensure physiological recording conditions (temperature, buffer composition); if arrhythmias are observed, this may be a compound effect. |
| Difficulty in automated analysis of transient parameters | Poor image quality; complex transient waveforms. | Optimize imaging parameters for high-contrast images; use specialized analysis software that can accurately detect and parameterize complex waveforms.[1][6][10][12] |
Experimental Protocols
iPSC-Cardiomyocyte Contractility Assay
Objective: To assess the effect of an this compound analog on the contractility of human iPSC-derived cardiomyocytes.
Methodology:
-
Cell Culture: Plate high-purity (>95%) iPSC-cardiomyocytes on a suitable substrate (e.g., Matrigel-coated glass-bottom plates) and allow them to form a spontaneously beating syncytium.
-
Compound Preparation: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO). Make serial dilutions in the cell culture medium to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.1%).
-
Image Acquisition:
-
Place the plate on the stage of an inverted microscope equipped with a high-speed camera and environmental control (37°C, 5% CO2).
-
Record baseline contractility for a defined period (e.g., 30 seconds) before adding the compound.
-
Add the compound at different concentrations to the wells and record videos of cardiomyocyte beating at multiple time points (e.g., 15, 30, 60 minutes post-treatment).
-
-
Data Analysis:
-
Use a motion-tracking software to analyze the recorded videos.
-
Quantify parameters such as beat rate, contraction amplitude, contraction velocity, and relaxation velocity.
-
Compare the parameters before and after compound addition and across different concentrations.
-
Calcium Transient Assay in iPSC-Cardiomyocytes
Objective: To measure the effect of an this compound analog on intracellular calcium handling in iPSC-cardiomyocytes.
Methodology:
-
Cell Preparation: Culture iPSC-cardiomyocytes on glass-bottom dishes suitable for fluorescence microscopy.
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable buffer.
-
Incubate the cells with the dye solution for a specified time (e.g., 30-45 minutes) at 37°C.
-
Wash the cells with fresh culture medium to remove excess dye.
-
-
Image Acquisition:
-
Use a confocal microscope or a high-speed fluorescence imaging system to record calcium transients.
-
Acquire baseline recordings before compound addition.
-
Add the this compound analog at various concentrations and record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Use specialized software to analyze the fluorescence intensity traces.[1][6][10][12]
-
Quantify key parameters of the calcium transient, including amplitude (F/F0), peak frequency, time to peak, and decay kinetics (e.g., Tau).
-
Analyze for any irregularities such as early afterdepolarization-like events.
-
hERG Potassium Channel Assay (Automated Patch-Clamp)
Objective: To determine the inhibitory effect of an this compound analog on the hERG potassium channel.
Methodology:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Cell Preparation: On the day of the experiment, harvest the cells and prepare a single-cell suspension in the appropriate extracellular solution.
-
Automated Patch-Clamp:
-
Use an automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
Load the cell suspension and the compound plate onto the instrument.
-
The instrument will automatically establish whole-cell patch-clamp recordings.
-
-
Voltage Protocol and Data Acquisition:
-
Apply a specific voltage protocol to elicit the hERG current. A commonly used protocol involves a depolarizing pulse to activate and inactivate the channels, followed by a repolarizing pulse to measure the tail current.[13]
-
Record baseline hERG currents.
-
Apply the this compound analog at increasing concentrations and record the resulting inhibition of the hERG current.
-
-
Data Analysis:
-
Measure the peak tail current at each concentration.
-
Calculate the percentage of current inhibition relative to the vehicle control.
-
Generate a concentration-response curve and determine the IC50 value.
-
Data Presentation
Table 1: Summary of Preclinical Cardiotoxicity Findings for this compound and Related Analogs
| Compound | Study Type | Key Findings | Reference |
| This compound | Phase I/II Clinical Trials | No serious adverse events reported in short-term studies. Development halted due to potential for cardiotoxicity. | [1][2][3][4] |
| IDX14184 | Preclinical Toxicology (Rat, Monkey) | Heart identified as a primary target organ for toxicity. | [5] |
| BMS-986094 | Phase II Clinical Trial | Cases of severe left ventricular dysfunction and one patient death due to heart failure. | [6][7] |
| BMS-986094 | In vitro (iPSC-CMs) | Impaired cardiomyocyte contractility and decreased calcium transient amplitude. | [6][7] |
Table 2: Example Data Template for In Vitro Cardiotoxicity Assessment of an this compound Analog
| Assay | Parameter | Vehicle Control | Compound (1 µM) | Compound (10 µM) | Positive Control |
| hERG Assay | IC50 (µM) | - | - | - | E-4031 (known IC50) |
| iPSC-CM Contractility | Beat Rate (beats/min) | Isoproterenol (increase) / Verapamil (decrease) | |||
| Contraction Amplitude (µm) | Isoproterenol (increase) / Verapamil (decrease) | ||||
| Calcium Transient | Amplitude (F/F0) | Isoproterenol (increase) / Verapamil (decrease) | |||
| Decay Tau (ms) | Isoproterenol (decrease) / Ryanodine (increase) | ||||
| Cytotoxicity | % Cell Viability | 100% | Doxorubicin (decrease) |
Visualizations
Caption: Proposed mechanism of this compound class cardiotoxicity.
Caption: Tiered approach for cardiotoxicity testing.
References
- 1. ahajournals.org [ahajournals.org]
- 2. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. researchgate.net [researchgate.net]
- 5. Calcium Transient Assays for Compound Screening with Human iPSC-derived Cardiomyocytes: Evaluating New Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Emerging cardiovascular toxicity associated with CDK4/6 inhibitors: real-world insights from the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Models of Cancer Therapy–Associated Cardiovascular Toxicity: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 10. Deriving waveform parameters from calcium transients in human iPSC-derived cardiomyocytes to predict cardiac activity with machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | CardIAP: calcium transients confocal image analysis tool [frontiersin.org]
- 13. stemcell.com [stemcell.com]
IDX184 Antiviral Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to common pitfalls and troubleshooting strategies for antiviral experiments involving IDX184. The information is presented in a question-and-answer format to directly address specific issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a liver-targeted phosphoramidate (B1195095) prodrug of 2'-C-methylguanosine monophosphate.[1] It is designed to selectively deliver its active metabolite to hepatocytes, the primary site of Hepatitis C Virus (HCV) replication. Inside the hepatocyte, this compound is metabolized to its active triphosphate form, 2'-C-methylguanosine triphosphate (2'-MeG-TP). This active form acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[2] By mimicking the natural nucleotide (GTP), 2'-MeG-TP gets incorporated into the growing viral RNA strand, but the 2'-C-methyl group prevents the addition of the next nucleotide, thus halting viral RNA synthesis.[2]
Q2: What is the primary in vitro system for testing this compound's anti-HCV activity?
A2: The most common in vitro system is the HCV replicon assay. This system utilizes human hepatoma cell lines (e.g., Huh-7) that have been genetically engineered to contain a subgenomic HCV RNA molecule (a replicon) that can replicate autonomously.[3] These replicons often contain a reporter gene, such as luciferase, which allows for the quantification of viral replication. A decrease in the reporter signal in the presence of an antiviral compound indicates inhibition of HCV replication.[3]
Q3: Why is a cytotoxicity assay essential when evaluating this compound?
A3: A cytotoxicity assay is crucial to ensure that the observed reduction in HCV replication is a specific antiviral effect and not a result of the compound being toxic to the host cells. A compound that kills the host cells will also lead to a decrease in the reporter signal, giving a false-positive indication of antiviral activity. Cytotoxicity is typically measured by determining the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%. A good antiviral candidate will have a CC50 value significantly higher than its 50% effective concentration (EC50).
Q4: What is the Selectivity Index (SI) and why is it important?
A4: The Selectivity Index (SI) is a ratio calculated by dividing the CC50 by the EC50 (SI = CC50 / EC50). It is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a greater window between the concentration at which the drug is effective against the virus and the concentration at which it is toxic to host cells, suggesting a better safety profile.
Troubleshooting Guides
Guide 1: Inconsistent or Low Antiviral Activity (High EC50 Values)
| Potential Cause | Troubleshooting Steps |
| Compound Solubility Issues | This compound is often dissolved in DMSO to create a stock solution. Precipitation can occur when diluting the DMSO stock into aqueous cell culture media. To mitigate this, ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced toxicity. Perform serial dilutions in the culture medium rather than a single large dilution. Pre-warming the medium to 37°C and vortexing during dilution can also improve solubility. |
| Compound Stability | Phosphoramidate prodrugs can be susceptible to hydrolysis. Ensure that stock solutions are stored properly (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stable stock. |
| Cell Health and Passage Number | Use Huh-7 replicon cells at a low passage number. High passage numbers can lead to genetic drift, altering the cells' permissiveness to HCV replication and their response to antiviral compounds. Regularly test cell cultures for mycoplasma contamination, as it can significantly impact cell health and experimental results. |
| Replicon Integrity | The stability of the HCV replicon within the cell line can wane over time. Ensure that the replicon-containing cells are continuously cultured in the presence of the appropriate selection agent (e.g., G418) to maintain the replicon. |
| Timing of Treatment | The timing of compound addition can influence the observed EC50. Initiating treatment late after viral replication is established can lead to an apparent decrease in potency. Standardize the time of compound addition relative to cell seeding and the duration of treatment.[4] |
Guide 2: High Background or Variable Results in Luciferase Reporter Assays
| Potential Cause | Troubleshooting Steps |
| High Background Signal | Use white, opaque-walled plates for luminescence assays to minimize crosstalk between wells. Ensure that the luciferase assay reagents are fresh and have been stored correctly. Allow plates to equilibrate to room temperature before adding reagents and reading. |
| High Variability Between Replicates | Inconsistent cell seeding is a common source of variability. Ensure a homogenous cell suspension and use appropriate pipetting techniques to dispense an equal number of cells into each well. Edge effects, where wells on the perimeter of the plate evaporate more quickly, can concentrate the compound and affect results. To minimize this, avoid using the outer wells or fill them with sterile PBS or media. |
| Pipetting Errors | Prepare a master mix of the diluted compound to add to replicate wells to minimize pipetting variability. Use calibrated pipettes and change tips between different compound concentrations. |
| Reagent Quality | Use high-quality, fresh cell culture media and supplements. Variations in media batches can sometimes affect cell growth and replicon activity. |
Guide 3: Unexpected Cytotoxicity (Low CC50 Values)
| Potential Cause | Troubleshooting Steps |
| DMSO Toxicity | Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your specific cell line (generally under 0.5%). Run a vehicle control with the highest concentration of DMSO used in the experiment to assess its effect on cell viability. |
| Off-Target Effects | While 2'-C-methylguanosine analogs are generally selective for viral polymerases, high concentrations may have off-target effects on cellular processes. If unexpected cytotoxicity is observed at concentrations where antiviral activity is expected, consider counter-screening against other cellular targets. |
| Compound Degradation | Degradation of the prodrug could potentially lead to the formation of cytotoxic byproducts. Ensure the compound's stability under experimental conditions (e.g., in culture medium at 37°C for the duration of the assay). |
| Assay-Specific Artifacts | Some cytotoxicity assays can be affected by the compound itself. For example, compounds that are reducing agents can interfere with MTT-based assays. If you suspect assay interference, confirm the cytotoxicity with an alternative method (e.g., a trypan blue exclusion assay or a different viability dye). |
Data Presentation
Table 1: Representative In Vitro Antiviral Activity of a 2'-C-methyl Guanosine (B1672433) Phosphoramidate Prodrug Against Various HCV Genotypes
| HCV Genotype | Replicon | EC50 (µM) |
| 1a | GT 1a | 0.39 |
| 1b | GT 1b | 1.1 |
| 2a | GT 2a | 0.43 |
| 1b (S282T mutant) | GT 1b S282T | 0.69 |
Data is for a novel 2′,3′-dideoxy-2′-α-fluoro-2′-β-C-methyl-6-methoxy guanosine phosphoramidate prodrug and is intended to be representative. EC50 values for this compound may vary.
Table 2: Representative Cytotoxicity Profile
| Cell Line | Assay | CC50 (µM) |
| Huh-7 | Cytotoxicity Assay | > 100 |
Data is for a novel 2′,3′-dideoxy-2′-α-fluoro-2′-β-C-methyl-6-methoxy guanosine phosphoramidate prodrug and its parent nucleoside. CC50 values for this compound may vary.
Experimental Protocols
Protocol 1: HCV Replicon Luciferase Assay for EC50 Determination
-
Cell Seeding:
-
Culture Huh-7 cells harboring an HCV replicon with a luciferase reporter in DMEM supplemented with 10% FBS, antibiotics, and G418.
-
On the day of the assay, trypsinize the cells, count them, and resuspend in culture medium without G418.
-
Seed the cells into a 96-well white, opaque plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well).
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include appropriate controls: a negative control (vehicle, e.g., DMSO in medium) and a positive control (a known HCV inhibitor).
-
Remove the medium from the seeded cells and add the medium containing the serially diluted this compound.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Luciferase Assay:
-
After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well and mix gently.
-
Incubate for the recommended time (e.g., 10 minutes) to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence signal using a microplate reader. The luminescence intensity is proportional to the level of HCV replicon replication.
-
-
Data Analysis:
-
Normalize the raw luminescence data to the vehicle control (0% inhibition) and a background control (100% inhibition).
-
Plot the normalized data against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to calculate the EC50 value.
-
Protocol 2: MTT Cytotoxicity Assay for CC50 Determination
-
Cell Seeding and Compound Addition:
-
Follow steps 1 and 2 of the HCV Replicon Luciferase Assay protocol, using a clear 96-well plate. The cells used should be the parental Huh-7 cell line without the replicon.
-
-
Incubation:
-
Incubate the plate for the same duration as the antiviral assay (48-72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the CC50 value.
-
Mandatory Visualizations
References
- 1. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCV genotypes and their determinative role in hepatitis C treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-HCV Activity of a Novel 2′,3′-Dideoxy-2′-α-fluoro-2′-β-C-methyl Guanosine Phosphoramidate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-HCV Activity of a Novel 2',3'-Dideoxy-2'-α-fluoro-2'-β-C-methyl Guanosine Phosphoramidate Prodrug. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing IDX184 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for IDX184 treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a liver-targeted nucleotide prodrug developed as an inhibitor of the hepatitis C virus (HCV).[1][2] It is designed to selectively deliver the monophosphate of 2'-methylguanosine (2'-MeG) to hepatocytes.[1][2] Inside the liver cells, 2'-MeG monophosphate is converted to its active triphosphate form, 2'-MeG-TP. This active metabolite acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1]
Q2: What is the typical incubation time for in vitro experiments with this compound?
A2: Standard in vitro antiviral assays involving this compound or similar HCV inhibitors typically utilize incubation times ranging from 24 to 72 hours. The optimal incubation time can vary depending on the specific cell line, the multiplicity of infection (MOI), and the endpoint being measured (e.g., viral RNA levels, reporter gene activity). For a related 2'-C-methylguanosine nucleotide prodrug, INX-08189, antiviral activity was assessed at both 24 and 72 hours, indicating that the duration of treatment is a critical parameter to consider.
Q3: Why is it important to optimize the incubation time for this compound treatment?
A3: Optimizing the incubation time is crucial for obtaining accurate and reproducible results for several reasons:
-
Efficacy Determination: The apparent potency (EC50 value) of an antiviral compound can change with different incubation periods. Shorter incubation times may not allow for the full inhibitory effect to be observed, while excessively long incubation times could lead to an overestimation of potency or be confounded by cytotoxicity.
-
Understanding the Viral Replication Cycle: The timing of drug addition and the duration of exposure are critical for targeting specific stages of the viral life cycle. A time-of-addition assay can help pinpoint the stage at which this compound exerts its inhibitory effect.
-
Compound Stability: The stability of this compound in cell culture media over the incubation period can impact its effective concentration. It is important to ensure that the compound remains active throughout the experiment.
-
Cytotoxicity: Prolonged exposure to any compound can lead to cytotoxicity, which can confound the interpretation of antiviral activity. It is essential to differentiate between a true antiviral effect and a reduction in viral markers due to cell death.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in antiviral activity between experiments. | 1. Inconsistent incubation times. 2. Variation in cell health and passage number. 3. Inconsistent multiplicity of infection (MOI). | 1. Strictly adhere to a standardized incubation time for all comparative experiments. 2. Use cells from a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. 3. Use a precisely determined and consistent MOI for viral infection across all experiments. |
| Observed cytotoxicity at effective antiviral concentrations. | 1. Prolonged incubation time leading to cumulative toxicity. 2. Off-target effects of the compound. 3. High compound concentration. | 1. Perform a time-course experiment to determine the shortest incubation time that yields a robust antiviral signal without significant cytotoxicity. 2. Conduct a cytotoxicity assay (e.g., MTT, LDH) in parallel with the antiviral assay to determine the 50% cytotoxic concentration (CC50). The therapeutic index (CC50/EC50) should be as high as possible. 3. Perform a dose-response experiment to identify the lowest effective concentration. |
| Little to no antiviral effect observed. | 1. Incubation time is too short. 2. Compound instability in culture medium. 3. Suboptimal compound concentration. | 1. Extend the incubation period (e.g., test 24, 48, and 72 hours). 2. Prepare fresh dilutions of this compound for each experiment. While specific data on stability in cell culture media is limited, it is good practice to minimize the time the compound is in solution before being added to cells. 3. Perform a dose-response experiment with a wider range of concentrations. |
| EC50 value differs significantly from published data. | 1. Different incubation time used. 2. Different cell line or viral strain used. 3. Variations in experimental protocol (e.g., cell density, MOI). | 1. Compare your incubation time with the one cited in the literature. 2. Ensure that the cell line and viral strain are consistent with the reference study. 3. Standardize your protocol and ensure all parameters are consistent with established methods. |
Data Presentation
Table 1: Hypothetical Impact of Incubation Time on this compound Efficacy and Cytotoxicity
This table illustrates the expected trend of EC50 and CC50 values for an antiviral compound like this compound at different incubation times. Note: These are representative values and should be experimentally determined for your specific system.
| Incubation Time (hours) | EC50 (nM) | CC50 (µM) | Therapeutic Index (CC50/EC50) |
| 24 | 50 | > 100 | > 2000 |
| 48 | 25 | 80 | 3200 |
| 72 | 15 | 50 | 3333 |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound Antiviral Activity
Objective: To determine the optimal incubation time for assessing the antiviral efficacy of this compound in an HCV replicon or infectious virus system.
Materials:
-
Huh-7 cells (or a derivative cell line) harboring an HCV replicon (e.g., with a luciferase reporter) or susceptible to HCV infection.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Reagents for quantifying HCV replication (e.g., luciferase assay kit, reagents for RT-qPCR).
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Incubate for 24 hours.
-
Compound Dilution: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.
-
Treatment and Infection:
-
For replicon assays: Remove the old medium and add the medium containing the this compound dilutions.
-
For infectious virus assays: Infect the cells with HCV at a predetermined MOI for 4-6 hours. After the infection period, wash the cells and add the medium containing the this compound dilutions.
-
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Antiviral Activity: At each time point, quantify the level of HCV replication using the appropriate method (e.g., measure luciferase activity, or extract RNA for RT-qPCR).
-
Data Analysis: For each incubation time, calculate the percentage of inhibition relative to the vehicle control for each this compound concentration. Plot the percentage of inhibition against the log of the this compound concentration and determine the EC50 value using a non-linear regression analysis. The optimal incubation time is the one that provides a robust and reproducible EC50 value with a clear dose-response curve.
Protocol 2: Cytotoxicity Assay
Objective: To assess the cytotoxicity of this compound at different incubation times.
Materials:
-
Huh-7 cells.
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Reagents for a cytotoxicity assay (e.g., MTT, XTT, or LDH release assay kit).
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate as described in Protocol 1.
-
Compound Dilution: Prepare serial dilutions of this compound in complete cell culture medium, including a vehicle control.
-
Treatment: Remove the old medium and add the medium containing the this compound dilutions.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
Cytotoxicity Measurement: At each time point, perform the cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: For each incubation time, calculate the percentage of cell viability relative to the vehicle control for each this compound concentration. Plot the percentage of viability against the log of the this compound concentration and determine the CC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Resistance Profile of IDX184 Compared to Other Nucleoside Inhibitors for HCV
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection. Nucleoside inhibitors (NIs), a class of DAAs targeting the NS5B RNA-dependent RNA polymerase, are a cornerstone of many curative regimens. A critical characteristic of any antiviral is its resistance profile, as the high mutation rate of HCV can lead to the selection of variants that are less susceptible to treatment. This guide provides a comparative analysis of the resistance profile of IDX184, a liver-targeted nucleotide prodrug, with other notable NIs: sofosbuvir, mericitabine (B1676298), and balapiravir (B1667718).
Executive Summary
This compound distinguishes itself with a high barrier to resistance, as no resistance-associated substitutions have been detected in clinical studies. Sofosbuvir, a widely used NI, also possesses a high resistance barrier, with the S282T substitution in NS5B being the primary but clinically rare resistance pathway. Mericitabine similarly exhibits a high barrier to resistance, with S282T being the principal in vitro mutation, though it has not been observed to impact clinical outcomes. The development of balapiravir for HCV was halted for reasons unrelated to resistance, and in the limited studies, no resistance was observed.
Comparative Resistance Profiles
The following table summarizes the key resistance data for this compound and comparator nucleoside inhibitors.
| Antiviral Agent | Primary Resistance-Associated Substitution (RAS) | Fold-Change in EC50/EC90 | Clinical Significance |
| This compound | None identified in vivo.[1][2][3] | Not Applicable | High barrier to resistance. No clinically observed resistance. |
| Sofosbuvir | S282T in NS5B | 2.4 to 18-fold increase in EC50.[4] | High barrier to resistance. S282T is rarely detected in patients and is associated with reduced viral fitness.[2] |
| Mericitabine | S282T in NS5B | Reduces replication capacity to ~15% of wild-type. A related analog showed a 6.5-fold increase in EC90. | High barrier to resistance. No genotypic resistance was detected in over 600 patients in Phase I/II trials.[2][5] |
| Balapiravir | None identified in vivo. | Not Applicable | Development for HCV was discontinued. No drug-resistant strains emerged during a 14-day monotherapy trial.[6] |
Mechanism of Action and Metabolic Activation
The antiviral activity of these agents is dependent on their intracellular conversion to the active triphosphate form, which then acts as a chain terminator for the HCV NS5B polymerase.
Caption: Intracellular metabolic activation pathways of this compound, Sofosbuvir, and Mericitabine.
Experimental Protocols
HCV Replicon Assay for Antiviral Resistance Profiling
This assay is a cornerstone for evaluating the in vitro efficacy of antiviral compounds and for selecting and characterizing resistant variants.
Caption: Workflow for determining antiviral resistance using an HCV replicon assay.
Methodology:
-
Replicon Plasmids: Utilize bicistronic HCV replicon plasmids (genotype 1b, Con1 is common) containing a reporter gene (e.g., luciferase) and a selectable marker (e.g., neomycin phosphotransferase). Resistance-associated substitutions are introduced into the NS5B coding region of the replicon plasmid using site-directed mutagenesis.
-
RNA In Vitro Transcription: Linearize the replicon plasmids and use a T7 RNA polymerase kit to synthesize replicon RNA in vitro.
-
Cell Culture and Transfection: Culture human hepatoma cells (e.g., Huh-7) in appropriate media. Transfect the in vitro-transcribed HCV replicon RNA into the cells using electroporation.
-
Selection of Stable Replicon Cell Lines: For stable assays, culture the transfected cells in the presence of G418. Only cells that support active replicon replication will survive.
-
Antiviral Compound Treatment: Plate the replicon-harboring cells and treat with serial dilutions of the antiviral compound.
-
Quantification of HCV Replication: After 48-72 hours of incubation, lyse the cells and measure the reporter gene activity (e.g., luciferase).
-
Data Analysis: Normalize the reporter signal to that of untreated control cells. Plot the dose-response curve and calculate the 50% effective concentration (EC50) or 90% effective concentration (EC90). The fold-change in resistance is determined by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon.[7]
Site-Directed Mutagenesis for Introducing Resistance Mutations
This technique is used to introduce specific nucleotide changes into a plasmid, such as the HCV replicon plasmid, to create specific resistance-associated substitutions.
Methodology:
-
Primer Design: Design a pair of complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase, the wild-type replicon plasmid as a template, and the mutagenic primers. The PCR cycling conditions are optimized to amplify the entire plasmid.
-
Template DNA Digestion: Following PCR, digest the parental, methylated template DNA with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Screening: Plate the transformed bacteria on antibiotic-containing agar (B569324) plates to select for colonies containing the plasmid. Screen individual colonies for the desired mutation by plasmid sequencing.
Conclusion
This compound demonstrates a highly favorable resistance profile with no identified resistance-associated substitutions in clinical settings, setting a high benchmark for nucleoside inhibitors. Sofosbuvir and mericitabine also exhibit high barriers to resistance, with the primary in vitro resistance mutation, S282T, having limited clinical impact due to reduced viral fitness. The robust in vitro and in vivo resistance profiles of these NIs underscore their critical role in the development of effective and durable HCV treatment regimens. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of novel antiviral agents.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hcvguidelines.org [hcvguidelines.org]
- 5. Hepatitis C virus resistance to new specifically-targeted antiviral therapy: A public health perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
IDX184 Demonstrates Potential Efficacy Against Sofosbuvir-Resistant Hepatitis C Virus
For Immediate Release
[City, State] – December 18, 2025 – Researchers and drug development professionals in the field of hepatitis C virus (HCV) therapeutics now have access to comparative data on the efficacy of IDX184, an investigational nucleotide analog inhibitor, against sofosbuvir-resistant HCV. This guide provides a detailed analysis of available preclinical data, offering a valuable resource for those developing next-generation antiviral agents.
The emergence of drug-resistant HCV strains poses a significant challenge to current therapeutic strategies. The S282T mutation in the viral NS5B polymerase is the primary substitution associated with resistance to the widely used direct-acting antiviral, sofosbuvir (B1194449). Understanding the activity of novel inhibitors against this and other resistant variants is crucial for the development of effective salvage therapies.
This compound, a liver-targeted prodrug of 2’-methylguanosine monophosphate, is designed to deliver the active antiviral moiety directly to the site of HCV replication. In vitro studies have characterized its activity against both wild-type and sofosbuvir-resistant HCV.
Comparative Antiviral Efficacy: this compound vs. Sofosbuvir
Data from in vitro studies utilizing HCV replicon assays have been compiled to compare the efficacy of this compound and sofosbuvir against wild-type and the sofosbuvir-resistant S282T mutant of HCV. While direct head-to-head comparative studies are limited, the available data provides valuable insights into the potential of this compound.
| Compound | HCV Genotype | Virus Type | EC50 (nM) | Fold Change in EC50 vs. Wild-Type | Reference |
| This compound (as INX-08189) * | 1b | Wild-Type | 10 ± 6 | - | [1] |
| 1b | S282T Mutant | ~100 | ~10 | [1] | |
| Sofosbuvir | 1b | Wild-Type | 45 - 170 | - | |
| 1b | S282T Mutant | 427.5 - 1615 | 9.5 | [2] |
Note: INX-08189 is a phosphoramidate (B1195095) prodrug of 2’-C-methylguanosine, the same active moiety as this compound. Data for INX-08189 is considered representative of this compound's antiviral activity. The EC50 for the S282T mutant for INX-08189 is an approximation based on the reported 10-fold reduction in sensitivity. The EC50 range for the sofosbuvir S282T mutant is calculated based on the reported 9.5-fold resistance and the wild-type EC50 range.
The data indicates that while the S282T mutation reduces the susceptibility to this compound by approximately 10-fold, the compound retains activity against this resistant variant.[1] Similarly, sofosbuvir's efficacy is diminished by the S282T mutation.[3][4]
Experimental Protocols
The determination of the half-maximal effective concentration (EC50) for antiviral compounds against HCV is typically performed using a cell-based HCV replicon assay. The following is a detailed methodology representative of such an experiment.
HCV Replicon Assay for EC50 Determination
Objective: To determine the concentration of an antiviral compound that inhibits 50% of HCV RNA replication in a cell-based assay.
Materials:
-
Cell Line: Human hepatoma cells (e.g., Huh-7) stably harboring an HCV subgenomic replicon. These replicons typically contain a reporter gene, such as luciferase, for ease of quantification. Both wild-type and S282T mutant replicon cell lines are required for resistance profiling.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) to maintain the replicon.
-
Test Compounds: this compound and sofosbuvir, dissolved in dimethyl sulfoxide (B87167) (DMSO) to create high-concentration stock solutions.
-
Assay Plates: 96-well, white, clear-bottom tissue culture plates suitable for luminescence readings.
-
Reagents: Luciferase assay reagent (e.g., Bright-Glo™), Cell viability reagent (e.g., CellTiter-Glo®).
-
Instrumentation: Luminometer for reading luminescence.
Procedure:
-
Cell Seeding:
-
Culture Huh-7 cells harboring either the wild-type or S282T mutant HCV replicon.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of approximately 5,000 to 10,000 cells per well in 100 µL of culture medium without the selection agent.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds (this compound and sofosbuvir) in culture medium from the DMSO stock solutions. A typical 10-point, 3-fold dilution series is common. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
-
Include control wells: "no-drug" (vehicle control with DMSO only) and "no-cell" (background control).
-
Carefully remove the medium from the cell plates and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement (HCV Replication):
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer. The light output is proportional to the level of HCV RNA replication.
-
-
Cell Viability Assay (Cytotoxicity):
-
In a parallel plate, perform a cell viability assay (e.g., CellTiter-Glo®) to determine the 50% cytotoxic concentration (CC50) of the compounds. This is crucial to ensure that the observed reduction in replication is not due to cell death.
-
-
Data Analysis:
-
Normalize the luminescence data by setting the average signal from the vehicle-only control wells to 100% replication and the background wells to 0% replication.
-
Plot the percentage of inhibition against the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., a four-parameter logistic curve fit).
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of nucleotide inhibitors and the experimental workflow for determining antiviral efficacy.
Caption: Mechanism of action for nucleotide inhibitors like this compound and sofosbuvir.
References
- 1. INX-08189, a Phosphoramidate Prodrug of 6-O-Methyl-2′-C-Methyl Guanosine, Is a Potent Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of NS5B Substitutions in Genotype 1b Hepatitis C Virus Evaluated by Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the QSAR Analysis of IDX184 and Other Hepatitis C Virus Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the quantitative structure-activity relationship (QSAR) analysis of IDX184, a nucleotide analog inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, with other prominent HCV inhibitors. By presenting experimental data, detailed methodologies, and visual representations of key processes, this document aims to facilitate a deeper understanding of the structure-activity landscapes of these antiviral compounds.
Comparative Data on HCV NS5B Inhibitors
The development of direct-acting antivirals (DAAs) has revolutionized the treatment of HCV. A key target for these drugs is the NS5B RNA-dependent RNA polymerase, which is essential for viral replication. Inhibitors of NS5B are broadly classified as nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs). This compound falls into the category of a liver-targeted nucleotide prodrug of 2'-methyl guanosine.[1][2]
QSAR Analysis of Nucleotide Inhibitors
A comparative QSAR study of several NIs, including the activated triphosphate forms of this compound, sofosbuvir, and R7128, alongside ribavirin (B1680618) and their parent nucleotides, provides valuable insights into their inhibitory potential.[3] The following table summarizes key quantum chemical descriptors calculated for these compounds.
| Compound | Total Energy (kcal/mol) | Heat of Formation (kcal/mol) | Molar Refractivity (ų) | LogP | Dipole Moment (Debye) |
| IDX-184 (activated) | -1195.78 | -750.33 | 118.45 | -1.87 | 8.89 |
| Sofosbuvir (activated) | -1152.34 | -557.11 | 110.21 | -1.23 | 65.38 |
| R7128 (activated) | -1089.55 | -654.89 | 105.34 | -2.01 | 10.34 |
| Ribavirin | -589.67 | -150.98 | 55.78 | -2.45 | 6.54 |
| Guanosine Triphosphate (GTP) | -1150.12 | -690.11 | 110.12 | -2.55 | 7.65 |
| Uridine Triphosphate (UTP) | -1100.23 | -720.56 | 101.87 | -2.98 | 5.43 |
| Cytidine Triphosphate (CTP) | -1055.76 | -688.43 | 103.21 | -3.11 | 9.87 |
Data sourced from a comparative QSAR study on HCV nucleotide inhibitors.[3]
These QSAR parameters suggest that IDX-184 exhibits favorable characteristics for NS5B inhibition compared to other NIs in the study.[3] Specifically, its stability and reactivity, as implied by these parameters, position it as a potent DAA.[3]
Performance of Diverse HCV Inhibitors
The ultimate measure of an antiviral drug's effectiveness lies in its clinical performance. The following table presents a comparison of the in vitro potency and clinical efficacy of this compound and other representative HCV inhibitors from different classes.
| Inhibitor | Class | Target | Genotype | EC50/IC50 | Sustained Virologic Response (SVR) Rate |
| This compound | Nucleotide Inhibitor (NI) | NS5B Polymerase | Pan-genotypic (in vitro)[1] | Potent antiviral activity demonstrated in clinical trials[1] | Phase IIb trial showed high rates of virologic response[1] |
| Sofosbuvir | Nucleotide Inhibitor (NI) | NS5B Polymerase | Pan-genotypic | ~15-130 nM (EC50, depending on genotype) | >90% in combination therapies |
| Dasabuvir | Non-Nucleoside Inhibitor (NNI) | NS5B Polymerase (Allosteric site) | Genotype 1 | - | >95% in combination with other DAAs for GT1 |
| Ledipasvir | NS5A Inhibitor | NS5A | Genotype 1, 4, 5, 6 | pM range (EC50) | >95% in combination with sofosbuvir |
| Glecaprevir | NS3/4A Protease Inhibitor | NS3/4A Protease | Pan-genotypic | pM to nM range (EC50) | >95% in combination with pibrentasvir |
Experimental Protocols
QSAR Analysis Methodology
The generation of the QSAR data presented above involves a multi-step computational process:
-
Molecular Modeling: The 3D structures of the inhibitor molecules are built and optimized using computational chemistry software. This step is crucial for calculating accurate molecular descriptors.
-
Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical parameters, are calculated for each optimized structure. These descriptors quantify various aspects of the molecule's physicochemical properties.
-
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Genetic Algorithms (GA) are employed to build a mathematical model that correlates the calculated descriptors with the experimentally determined biological activity (e.g., pIC50).[4]
-
Model Validation: The predictive power and robustness of the developed QSAR model are rigorously assessed using various validation techniques, including internal validation (leave-one-out cross-validation) and external validation with a separate test set of compounds.[4]
HCV Replicon Assay for Antiviral Activity
The in vitro antiviral activity of HCV inhibitors is commonly determined using the HCV replicon system. This assay measures the ability of a compound to inhibit the replication of a subgenomic HCV RNA molecule within a human hepatoma cell line (e.g., Huh-7).
-
Cell Culture: Huh-7 cells harboring a stable HCV replicon are cultured in a suitable medium.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor) are included.
-
Incubation: The treated cells are incubated for a specific period (e.g., 72 hours) to allow for HCV replication and the effect of the inhibitor to manifest.
-
Quantification of Replication: The level of HCV RNA replication is quantified. This is often achieved by measuring the activity of a reporter gene (e.g., luciferase) engineered into the replicon or by quantifying HCV RNA levels using real-time RT-PCR.
-
Data Analysis: The concentration of the compound that inhibits HCV replication by 50% (EC50) is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
HCV Replication and the Role of NS5B Polymerase
The life cycle of HCV is a complex process that relies on the host cell's machinery for its replication. A critical step in this cycle is the replication of the viral RNA genome, which is catalyzed by the NS5B RNA-dependent RNA polymerase. Nucleotide inhibitors like this compound, after intracellular phosphorylation to their active triphosphate form, act as chain terminators when incorporated into the nascent viral RNA strand by the NS5B polymerase, thus halting replication.[2]
Experimental Workflow for 3D-QSAR (CoMFA/CoMSIA)
Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the steric and electrostatic interactions between inhibitors and their target.
References
- 1. Idenix reports positive interim trial data for hepatitis C drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDX-184 is a superior HCV direct-acting antiviral drug: a QSAR study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QSAR study of HCV NS5B polymerase inhibitors using the genetic algorithm-multiple linear regression (GA-MLR) - PMC [pmc.ncbi.nlm.nih.gov]
Validating IDX184: A Comparative Guide to Antiviral Activity in Primary Human Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of IDX184, a novel nucleotide analog prodrug, with other relevant antiviral agents. The focus is on performance within primary human hepatocytes, the gold standard for in vitro evaluation of anti-Hepatitis C Virus (HCV) compounds. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to aid in the objective assessment of this compound.
Executive Summary
This compound is a liver-targeted prodrug of 2'-methylguanosine designed for the treatment of HCV infection. Its mechanism of action involves the intracellular conversion to the active triphosphate form, 2'-methylguanosine triphosphate (2'-MeG-TP), which acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase. A key advantage of this compound is its targeted delivery to the liver, which leads to high concentrations of the active metabolite in hepatocytes while minimizing systemic exposure.[1][2] This targeted approach is designed to enhance efficacy and improve the safety profile. In primary human hepatocytes, this compound has been shown to be significantly more efficient at generating the active triphosphate metabolite compared to its parent nucleoside.[1]
This guide compares the available data on this compound with that of sofosbuvir (B1194449), another widely used nucleotide analog NS5B inhibitor, and other relevant compounds. While direct head-to-head studies in primary human hepatocytes are limited, this guide synthesizes the available information from in vitro studies, including replicon assays, to provide a comparative overview.
Comparative Antiviral Activity
The following table summarizes the available quantitative data on the antiviral activity of this compound and comparator compounds. It is important to note that the majority of publicly available data on EC50 values are derived from HCV replicon assays, which are a valuable tool for assessing antiviral potency but do not fully recapitulate the complex environment of primary human hepatocytes.
| Compound | Target | Assay System | EC50 | Key Findings in Primary Human Hepatocytes |
| This compound | HCV NS5B Polymerase | Replicon Assay | ~0.4 µM | Formation of the active triphosphate metabolite (2'-MeG-TP) is approximately 100-fold higher compared to the parent nucleoside (2'-MeG).[1] |
| Sofosbuvir | HCV NS5B Polymerase | Replicon Assay (various genotypes) | 32 nM - 130 nM[3] | Efficiently metabolized to its active triphosphate form (GS-461203).[4][5] |
| Mericitabine (B1676298) | HCV NS5B Polymerase | Replicon Assay | Not specified | Converted to its active triphosphate form within hepatocytes.[6][7] |
| Balapiravir | HCV NS5B Polymerase | Huh-7 cells | 1.9 µM - 11 µM (DENV) | Activity against HCV has been documented, but clinical development was halted.[8][9] |
| Remdesivir | Viral RNA Polymerase | N/A for HCV | Not available for HCV | Primarily investigated for Ebola and SARS-CoV-2. No significant anti-HCV activity has been reported. |
Note: EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect. Lower EC50 values indicate higher potency.
Experimental Protocols
The following provides a detailed methodology for a key experiment to validate and compare the antiviral activity of compounds like this compound in primary human hepatocytes.
Protocol: In Vitro Antiviral Activity Assay in Primary Human Hepatocytes using a Luciferase Reporter Virus
1. Objective: To determine the 50% effective concentration (EC50) of antiviral compounds against HCV replication in primary human hepatocytes.
2. Materials:
- Cryopreserved primary human hepatocytes
- Hepatocyte plating and maintenance medium
- HCV reporter virus expressing a luciferase gene (e.g., Renilla or Firefly luciferase)
- Test compounds (this compound and comparators) dissolved in DMSO
- Luciferase assay reagent
- 96-well cell culture plates, collagen-coated
- Luminometer
3. Methods:
Visualizations
Signaling Pathway: Metabolic Activation of Nucleotide Analog Prodrugs
The following diagram illustrates the general intracellular activation pathway of nucleotide analog prodrugs like this compound and sofosbuvir.
Caption: Intracellular activation of nucleotide prodrugs.
Experimental Workflow: Antiviral Activity Assay
The diagram below outlines the key steps in the experimental workflow for determining the antiviral activity of a compound in primary human hepatocytes.
Caption: Workflow for antiviral activity assessment.
Conclusion
References
- 1. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short-Term Monotherapy with this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor, in Patients with Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sofosbuvir Activates EGFR-Dependent Pathways in Hepatoma Cells with Implications for Liver-Related Pathological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Effects of the Hepatitis C Virus Nucleoside Polymerase Inhibitor RO5855 (Mericitabine Parent) and Ribavirin in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatitis C viral kinetics with the nucleoside polymerase inhibitor mericitabine (RG7128) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of IDX184 and Other NS5B Polymerase Inhibitors
For researchers, scientists, and drug development professionals, understanding the cross-resistance profiles of antiviral agents is paramount in the development of effective combination therapies. This guide provides a detailed comparison of IDX184, a liver-targeted nucleotide prodrug inhibitor of the hepatitis C virus (HCV) NS5B polymerase, with other NS5B inhibitors, supported by available experimental data.
This compound is a prodrug of 2'-methylguanosine (2'-MeG) that is intracellularly converted to its active triphosphate form, which acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase. Clinical studies have demonstrated its antiviral activity, and importantly, short-term monotherapy with this compound did not lead to the detection of resistance-associated mutations.
Cross-Resistance Profile of this compound
The primary mechanism of resistance to 2'-C-methylribonucleoside inhibitors, the class to which this compound belongs, is the selection of the S282T substitution in the NS5B polymerase. In vitro studies have confirmed that this mutation confers a reduction in sensitivity to this class of drugs.
A key aspect of developing robust antiviral strategies is to assess the potential for cross-resistance with other available therapeutic agents. Nucleoside inhibitors (NIs) like this compound, which target the highly conserved active site of the NS5B polymerase, generally exhibit a high barrier to resistance and are not expected to show cross-resistance with non-nucleoside inhibitors (NNIs) that bind to allosteric sites.
Quantitative Analysis of Antiviral Activity
To provide a clear comparison, the following table summarizes the 50% effective concentration (EC50) values for various NS5B inhibitors against wild-type (WT) HCV replicons and those harboring resistance-associated substitutions.
| Compound | HCV Genotype | Replicon | EC50 (nM) - Wild-Type | EC50 (nM) - S282T Mutant | Fold Change vs. WT | EC50 (nM) - L159F Mutant | Fold Change vs. WT | EC50 (nM) - V321A Mutant | Fold Change vs. WT |
| This compound (as INX-08189) | 1b | Huh-7 | 10 ± 6 | ~100 | ~10 | - | - | - | - |
| Sofosbuvir | 1b | Huh-7 | 40 - 90 | 2,000 - 15,000 | 50 - 167 | 120 - 270 | 3 | 120 - 270 | 3 |
| Mericitabine | 1b | Huh-7 | 230 | > 10,000 | > 43 | - | - | - | - |
Note: Data for this compound is based on its related compound INX-08189, a phosphoramidate (B1195095) prodrug of 2'-C-methylguanosine. The S282T mutation has been shown to confer an approximately 10-fold reduction in sensitivity to INX-08189.[1] Data for Sofosbuvir and Mericitabine are aggregated from multiple studies for comparative purposes.[2]
Experimental Protocols
The determination of antiviral activity and cross-resistance is typically performed using HCV replicon assays. Below is a generalized protocol for such an assay.
HCV Replicon Assay for EC50 Determination
This method utilizes human hepatoma (Huh-7) cells that harbor a subgenomic HCV replicon. These replicons are engineered to express a reporter gene, such as luciferase, which allows for the quantification of viral RNA replication.
Materials:
-
Huh-7 cells stably harboring an HCV replicon (e.g., genotype 1b) with a luciferase reporter.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (e.g., G418) to maintain the replicon.
-
Test compounds (e.g., this compound, other NS5B inhibitors).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the HCV replicon-containing Huh-7 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of the test compounds. Include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control with a known inhibitor.
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol. The luminescence signal is directly proportional to the level of HCV RNA replication.
-
Data Analysis: Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control. The EC50 value, the concentration at which 50% of viral replication is inhibited, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
To assess cross-resistance, this assay is performed using replicon cell lines that have been engineered to contain specific resistance-associated substitutions in the NS5B polymerase.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the cross-resistance of NS5B inhibitors.
Signaling Pathways and Logical Relationships
The mechanism of action of nucleoside and non-nucleoside NS5B inhibitors involves different binding sites on the polymerase, which is the basis for the general lack of cross-resistance between these two classes.
References
High Barrier to Resistance of IDX184's S282T Mutation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a critical challenge in the development of antiviral therapies. For Hepatitis C Virus (HCV), the NS5B polymerase is a prime target for direct-acting antivirals (DAAs). This guide provides a comparative analysis of the resistance profile of IDX184, a nucleoside NS5B polymerase inhibitor, with a focus on the high barrier to resistance conferred by the S282T mutation. We will compare its performance with the well-characterized NS5B inhibitor, sofosbuvir (B1194449), and provide supporting experimental data and detailed protocols.
Mechanism of Action and Resistance
Both this compound and sofosbuvir are nucleoside analogs that act as chain terminators during HCV RNA replication. Their active triphosphate forms are incorporated into the nascent RNA strand by the NS5B polymerase, leading to the cessation of viral genome elongation. The S282T mutation in the NS5B polymerase is the primary amino acid substitution associated with resistance to the 2'-C-methylribonucleoside class of inhibitors, which includes this compound, as well as to sofosbuvir.[1] This mutation is located near the active site of the enzyme and is thought to sterically hinder the incorporation of the nucleotide analogs.
Comparative Analysis of the S282T Resistance Profile
The high barrier to resistance for a drug is determined by two key factors: the degree of reduced susceptibility caused by a resistance mutation (measured as a fold-change in EC50 or IC50) and the replication fitness of the resistant virus.
Data Presentation
| Inhibitor | HCV Genotype | S282T EC50 Fold Change | S282T Replication Capacity (% of Wild-Type) | Reference |
| This compound | 1b | ~10 (for the related compound INX-08189) | 5% | [2][3] |
| Sofosbuvir | 1b | 2.4 - 19.4 | 3.2% - 22% | [4] |
Note: The EC50 fold change for this compound is based on data for the structurally related compound INX-08189, as direct data for this compound was not available in the reviewed literature.
As the data indicates, while the S282T mutation confers a degree of resistance to both this compound and sofosbuvir, the resulting mutant virus exhibits significantly impaired replication capacity. For this compound, the S282T replicon's fitness is reduced to a mere 5% of the wild-type virus.[5] This severe fitness cost is a major contributor to the high barrier to resistance, as the mutant virus is less likely to establish itself as the dominant viral population in a patient. In preclinical studies, the S282T mutation was slow to emerge in response to this compound treatment.[5]
Experimental Protocols
HCV Replicon Assay for EC50 Determination
This protocol is used to determine the concentration of an antiviral compound that inhibits 50% of HCV RNA replication in a cell-based system.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) expressing a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.
-
G418 (Geneticin) for maintaining replicon-bearing cells.
-
Test compound (e.g., this compound, sofosbuvir).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the HCV replicon cells in 96-well plates at a density of 5,000-10,000 cells per well in DMEM without G418. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of the test compound in DMEM. Add the diluted compounds to the cells. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the EC50 value.
In Vitro Resistance Selection Protocol
This protocol is used to select for and characterize HCV variants with reduced susceptibility to an antiviral compound.
Materials:
-
HCV replicon-containing cells.
-
Cell culture medium with and without G418.
-
Test compound.
-
Cell culture flasks or plates.
-
RNA extraction kit.
-
RT-PCR reagents.
-
Sequencing services.
Procedure:
-
Initiation of Selection: Plate HCV replicon cells at a low density and culture them in the presence of the test compound at a concentration equal to its EC50.
-
Dose Escalation: Gradually increase the concentration of the test compound in the culture medium as the cells adapt and resume growth. This is typically done in a stepwise manner over several weeks to months.[6]
-
Isolation of Resistant Colonies: Once cell colonies that can grow in high concentrations of the compound emerge, isolate and expand them.
-
Phenotypic Analysis: Determine the EC50 of the test compound against the resistant cell lines to quantify the fold-resistance.
-
Genotypic Analysis: Extract RNA from the resistant colonies, amplify the NS5B coding region using RT-PCR, and sequence the PCR product to identify mutations.
HCV NS5B Enzymatic Assay for IC50 Determination
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase.
-
RNA template/primer (e.g., poly(A)/oligo(U)).
-
Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP.
-
Test compound (in its active triphosphate form).
-
Assay buffer.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Reaction Setup: In a reaction plate, combine the purified NS5B enzyme, RNA template/primer, and varying concentrations of the test compound in the assay buffer.
-
Initiation of Reaction: Initiate the polymerase reaction by adding the rNTP mix.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Quantification: Stop the reaction and quantify the amount of labeled rNTP incorporated into the newly synthesized RNA.
-
Data Analysis: Calculate the percentage of inhibition of polymerase activity for each compound concentration. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of action of nucleoside inhibitors and the S282T resistance mutation.
Caption: Experimental workflow for in vitro resistance selection and analysis.
Conclusion
The S282T mutation in the HCV NS5B polymerase confers a low level of resistance to the nucleoside inhibitor this compound, a characteristic shared with sofosbuvir. Critically, this mutation imposes a substantial fitness cost on the virus, severely impairing its replication capacity. This combination of a modest reduction in drug susceptibility and a significant decrease in viral fitness establishes a high barrier to the development of clinically relevant resistance to this compound. These findings underscore the potential of this compound as a robust component of combination therapies for the treatment of chronic HCV infection. Further head-to-head comparative studies are warranted to precisely quantify the resistance profile of this compound against a panel of clinically relevant HCV genotypes and resistance-associated substitutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro selection and characterization of HCV replicons resistant to multiple non-nucleoside polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Nucleotide Prodrugs with Improved Potency Against HCV Variants Carrying NS5B S282T Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. In vitro anti-hepatitis C virus (HCV) resistance selection and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of IDX184 and its Analogues: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic properties of IDX184, a liver-targeted nucleotide prodrug formerly in development for the treatment of Hepatitis C Virus (HCV), and its analogues. The information is intended to support researchers and professionals in the field of drug development.
Executive Summary
This compound is a phosphoramidate (B1195095) prodrug of 2'-methylguanosine-5'-monophosphate designed for targeted delivery to the liver.[1] Upon oral administration, it is metabolized to its active triphosphate form, 2'-methylguanosine triphosphate (2'-MeG-TP), which is a potent inhibitor of the HCV NS5B polymerase. This targeted approach aims to maximize efficacy at the site of viral replication while minimizing systemic exposure and potential side effects.[1][2] Clinical development of this compound and its analogue, IDX-19368, was discontinued (B1498344) due to safety concerns related to a similar compound in the same class, BMS-986094. This guide presents the available pharmacokinetic data for this compound and discusses its known analogue, IDX-19368.
Data Presentation: Pharmacokinetics of this compound in Healthy Subjects
The following tables summarize the mean pharmacokinetic parameters of this compound and its primary metabolite, 2'-methylguanosine (2'-MeG), following single ascending oral doses administered to healthy subjects.[1]
Table 1: Pharmacokinetic Parameters of this compound in Plasma
| Dose (mg) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | AUC0-∞ (ng·h/mL) | t1/2 (h) |
| 5 | 1.12 ± 0.54 | 1.19 ± 0.55 | 1.25 ± 0.56 | 0.8 ± 0.3 |
| 10 | 2.03 ± 1.01 | 2.45 ± 1.13 | 2.54 ± 1.15 | 0.9 ± 0.3 |
| 25 | 4.88 ± 2.41 | 6.04 ± 2.91 | 6.22 ± 2.98 | 1.0 ± 0.3 |
| 50 | 8.67 ± 3.98 | 11.5 ± 5.1 | 11.8 ± 5.2 | 1.1 ± 0.4 |
| 75 | 13.1 ± 6.1 | 17.8 ± 7.9 | 18.2 ± 8.1 | 1.2 ± 0.4 |
| 100 | 17.3 ± 8.2 | 22.7 ± 10.1 | 23.3 ± 10.4 | 1.2 ± 0.4 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Terminal half-life.
Table 2: Pharmacokinetic Parameters of 2'-MeG (Metabolite) in Plasma
| Dose (mg) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | AUC0-∞ (ng·h/mL) | t1/2 (h) |
| 5 | 1.73 ± 0.69 | 17.3 ± 6.9 | 20.1 ± 7.8 | 15.6 ± 6.2 |
| 10 | 3.45 ± 1.38 | 40.8 ± 15.5 | 46.9 ± 17.1 | 18.1 ± 6.9 |
| 25 | 8.01 ± 3.20 | 119 ± 45 | 134 ± 50 | 22.3 ± 8.4 |
| 50 | 14.2 ± 5.7 | 233 ± 88 | 262 ± 98 | 25.8 ± 9.7 |
| 75 | 18.9 ± 7.6 | 334 ± 126 | 375 ± 140 | 28.9 ± 10.9 |
| 100 | 24.1 ± 9.6 | 428 ± 161 | 481 ± 180 | 30.7 ± 11.6 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Terminal half-life.
This compound Analogues: IDX-19368
IDX-19368 is a closely related analogue of this compound, also a liver-targeted nucleotide prodrug of 2'-methylguanosine.[2] Preclinical studies indicated that IDX-19368 demonstrated high levels of the active triphosphate metabolite in the liver. However, its clinical development was halted by the U.S. Food and Drug Administration (FDA) as a precautionary measure due to serious cardiac adverse events observed with a similar compound, BMS-986094, which shares the same active metabolite.[2] Consequently, detailed clinical pharmacokinetic data for IDX-19368 is not publicly available, precluding a direct quantitative comparison with this compound.
Experimental Protocols
Pharmacokinetic Study in Healthy Subjects
The data presented in Tables 1 and 2 were obtained from a single-center, randomized, double-blind, placebo-controlled, single-ascending-dose study in healthy male and female subjects.
-
Study Design: Cohorts of subjects received single oral doses of this compound (5, 10, 25, 50, 75, or 100 mg) or placebo.
-
Sample Collection: Blood samples were collected in tubes containing EDTA at predose and at various time points up to 120 hours post-dose. Plasma was separated by centrifugation and stored at -70°C until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound and 2'-MeG were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Protein precipitation was performed by adding acetonitrile (B52724) to the plasma samples.
-
Chromatography: Chromatographic separation was achieved on a C18 reversed-phase column.
-
Detection: Detection was performed using a triple quadrupole mass spectrometer in the positive ion mode with multiple reaction monitoring.
-
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed by noncompartmental methods to determine the pharmacokinetic parameters.
Mandatory Visualization
Metabolic Pathway of this compound
The following diagram illustrates the metabolic activation of the prodrug this compound to its pharmacologically active form, 2'-MeG-TP, within a hepatocyte.
Caption: Metabolic activation pathway of the prodrug this compound in hepatocytes.
Experimental Workflow for Pharmacokinetic Analysis
The diagram below outlines the general workflow for the pharmacokinetic analysis of this compound and its metabolite 2'-MeG from clinical study samples.
Caption: General workflow for the pharmacokinetic analysis of this compound.
References
Comparative Efficacy of IDX184 Against Diverse Viral Genotypes: A Guide for Researchers
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral efficacy of IDX184 against various Hepatitis C Virus (HCV) genotypes. The data presented herein is intended to offer an objective performance evaluation of this compound in comparison to other relevant alternatives, supported by available experimental data.
Executive Summary
This compound is a liver-targeted nucleotide prodrug of 2'-methylguanosine monophosphate designed to inhibit the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. Preclinical and clinical studies have demonstrated its activity across multiple HCV genotypes, positioning it as a pan-genotypic antiviral agent. This guide summarizes the available efficacy data, details the experimental methodologies used in its evaluation, and provides visualizations of its mechanism of action and the general workflow for assessing antiviral efficacy.
Data Presentation: Quantitative Efficacy
The following tables summarize the in vitro and in vivo efficacy of this compound and a key comparator, sofosbuvir, another widely used NS5B polymerase inhibitor.
Table 1: In Vitro Efficacy of this compound and Sofosbuvir Against HCV Genotypes
| Antiviral Agent | HCV Genotype | Mean EC50 (nM) |
| This compound | Genotype 1 | Potent activity demonstrated, specific EC50 values not detailed in available public data. |
| Genotype 2 | Stated to be fully active in vitro, specific EC50 values not detailed.[1] | |
| Genotype 3 | Stated to be fully active in vitro, specific EC50 values not detailed.[1] | |
| Genotype 4 | Stated to be fully active in vitro, specific EC50 values not detailed.[1] | |
| Sofosbuvir | Genotype 1a | 40 |
| Genotype 1b | 110 | |
| Genotype 2a | 15 | |
| Genotype 2b | Data not available | |
| Genotype 3a | 50 | |
| Genotype 4a | Data not available | |
| Genotype 5a | Data not available | |
| Genotype 6a | Data not available |
EC50 (50% effective concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. A Quantitative Structure-Activity Relationship (QSAR) study has suggested that this compound is a highly potent direct-acting antiviral, potentially superior to other nucleoside inhibitors based on computational modeling.
Table 2: Clinical Efficacy of this compound in Treatment-Naïve HCV Genotype 1 Patients (3-Day Monotherapy)
| This compound Daily Dose | Mean HCV RNA Reduction (log10 IU/mL) |
| 25 mg | -0.5 ± 0.6[2][3] |
| 50 mg | -0.7 ± 0.2[2][3] |
| 75 mg | -0.6 ± 0.3[2][3] |
| 100 mg | -0.7 ± 0.5[2][3] |
| Placebo | -0.05 ± 0.3[2][3] |
Data from a Phase Ib/IIa proof-of-concept study. Patients with genotype 1a and 1b showed similar responses. No resistance mutations associated with this compound were detected during this short-term study.[2]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in the evaluation of this compound.
In Vitro Efficacy Assessment: HCV Replicon Assay
The in vitro antiviral activity of this compound is determined using an HCV replicon assay. This cell-based assay measures the replication of subgenomic HCV RNA in a human hepatoma cell line (e.g., Huh-7).
Materials:
-
Huh-7 cells harboring a stable HCV replicon (e.g., genotype 1b) containing a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (e.g., G418).
-
This compound and control compounds (e.g., sofosbuvir, vehicle control).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Huh-7 replicon cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Addition: Serial dilutions of this compound and control compounds are prepared in culture medium. The medium from the cell plates is replaced with the medium containing the test compounds.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.
-
Data Analysis: The 50% effective concentration (EC50) is calculated by determining the concentration of the compound that inhibits HCV replicon replication by 50% compared to the vehicle-treated control. A cytotoxicity assay is also performed in parallel to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
Clinical Trial Protocol: Phase II Study in HCV-Infected Patients
The in vivo efficacy of this compound is evaluated in randomized, double-blind, placebo-controlled clinical trials.
Patient Population:
-
Treatment-naïve adult patients with chronic HCV infection (specific genotype as per study design).
-
Compensated liver disease.
-
HCV RNA levels above a specified threshold (e.g., ≥ 5 log10 IU/mL).[2]
-
Exclusion criteria typically include co-infection with Hepatitis B Virus (HBV) or Human Immunodeficiency Virus (HIV), decompensated liver disease, and prior antiviral treatment for HCV.
Study Design:
-
Randomization: Patients are randomized to receive once-daily oral doses of this compound at varying concentrations or a matching placebo.
-
Treatment Duration: The treatment period can range from a few days in proof-of-concept studies to several weeks in later-phase trials.
-
Assessments:
-
Virologic Response: Plasma HCV RNA levels are quantified at baseline, during treatment, at the end of treatment, and at specified follow-up time points. The primary efficacy endpoint is the change in HCV RNA from baseline.
-
Safety and Tolerability: Adverse events, clinical laboratory parameters, and vital signs are monitored throughout the study.
-
HCV RNA Quantification: HCV RNA levels in patient plasma are quantified using a validated real-time reverse transcription-polymerase chain reaction (RT-PCR) assay with a lower limit of quantification of, for example, 15 IU/mL.
Mandatory Visualizations
Mechanism of Action of this compound
Caption: Intracellular activation of this compound and inhibition of HCV RNA replication.
Experimental Workflow for Antiviral Efficacy Testing
Caption: General workflow for the development and evaluation of an antiviral drug.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Short-Term Monotherapy with this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor, in Patients with Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short-term monotherapy with this compound, a liver-targeted nucleotide polymerase inhibitor, in patients with chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Cellular Target Engagement of IDX184: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the cellular target engagement of IDX184, a nucleotide prodrug inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. We will explore key experimental approaches, present comparative data with the benchmark NS5B inhibitor sofosbuvir (B1194449), and provide detailed protocols to facilitate the design and execution of these critical studies.
Executive Summary
This compound is a liver-targeted prodrug of 2'-methylguanosine monophosphate designed to be intracellularly converted to its active triphosphate form, 2'-methylguanosine triphosphate (2'-MeG-TP). This active metabolite acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. Confirmation of target engagement in a cellular context is paramount to validating its mechanism of action and guiding further drug development. This guide will focus on three primary experimental strategies:
-
HCV Replicon Assays: To measure the functional consequence of target engagement by quantifying the inhibition of viral RNA replication in cells.
-
Intracellular Triphosphate Quantification: To directly measure the formation of the active 2'-MeG-TP metabolite within the cell, a prerequisite for target interaction.
-
Biochemical Assays: To determine the direct inhibitory activity of the active triphosphate metabolite on the isolated NS5B polymerase enzyme.
A comparative analysis with sofosbuvir, a clinically approved and widely used HCV NS5B nucleotide inhibitor, will be provided to benchmark the performance of this compound.
Data Presentation
Table 1: In Vitro Antiviral Activity in HCV Replicon Assays
The half-maximal effective concentration (EC50) in HCV replicon assays is a key measure of a compound's ability to inhibit viral replication within a cellular environment. Lower EC50 values indicate greater potency.
| Compound | HCV Genotype | Replicon System | EC50 (µM) | Citation |
| This compound | Genotype 1b | Not Specified | 0.3 - 0.45 | [1] |
| Sofosbuvir | Genotype 1b | Huh-7 | 0.091 - 0.102 | [2] |
| Sofosbuvir | Genotype 1a | Huh-7 | 0.040 - 0.092 | [2] |
| Sofosbuvir | Genotype 2a | Huh-7 | 0.032 - 0.053 | [2] |
Note: Data for this compound and sofosbuvir are from different studies and experimental conditions may vary.
Table 2: Intracellular Active Triphosphate Metabolite Concentrations
The formation of the active triphosphate metabolite is a critical step for target engagement of nucleoside/nucleotide inhibitors.
| Prodrug | Active Metabolite | Cell Type | Intracellular Concentration | Citation |
| This compound | 2'-MeG-TP | Primary Human Hepatocytes | ~100-fold higher than with 2'-MeG | [3] |
| Sofosbuvir | GS-461203 | Human Liver Tissue | ~50 µM (estimated) |
Note: Direct quantitative comparison of intracellular triphosphate levels from different studies is challenging due to variations in experimental conditions, such as drug concentration and incubation time.
Table 3: Biochemical Inhibition of HCV NS5B Polymerase
The half-maximal inhibitory concentration (IC50) in a biochemical assay measures the direct inhibitory effect of the active triphosphate form on the purified NS5B enzyme.
| Active Metabolite | HCV Genotype | IC50 (µM) | Citation |
| 2'-MeG-TP (from this compound) | Genotype 1b | Not directly available | |
| GS-461203 (from Sofosbuvir) | Not Specified | Not directly available |
Mandatory Visualization
Caption: Intracellular activation of this compound and inhibition of HCV replication.
Caption: Workflow for determining antiviral EC50 using an HCV replicon assay.
Experimental Protocols
HCV Replicon Assay
This assay is the gold standard for evaluating the antiviral activity of compounds against HCV in a cellular context.
Principle: HCV subgenomic replicons are RNA molecules that can autonomously replicate in human hepatoma cell lines (e.g., Huh-7). These replicons often contain a reporter gene (e.g., luciferase) that allows for the quantification of viral replication. A decrease in reporter signal in the presence of a compound indicates inhibition of HCV replication.
Methodology:
-
Cell Culture: Maintain Huh-7 cells harboring a stable HCV replicon (e.g., genotype 1b) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 (to maintain selection for the replicon).
-
Cell Seeding: Plate the replicon-containing cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and a reference compound (e.g., sofosbuvir) in DMEM. Add the diluted compounds to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase readings to the vehicle control. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Intracellular Triphosphate (TP) Quantification by LC-MS/MS
This method directly measures the concentration of the active triphosphate metabolite within the cell.
Principle: Cells are treated with the nucleoside prodrug, and then lysed. The cell lysate is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the intracellular triphosphate species.
Methodology:
-
Cell Culture and Treatment: Plate primary human hepatocytes or Huh-7 cells. Treat the cells with a known concentration of this compound or sofosbuvir for a specified time.
-
Cell Lysis and Extraction: Wash the cells with cold phosphate-buffered saline (PBS) and lyse them with a cold extraction solution (e.g., 70% methanol).
-
Sample Preparation: Centrifuge the lysate to pellet cellular debris. Collect the supernatant containing the intracellular metabolites.
-
LC-MS/MS Analysis: Inject the sample onto a liquid chromatography system coupled to a triple quadrupole mass spectrometer. Use an appropriate column (e.g., anion exchange or reversed-phase with an ion-pairing agent) to separate the triphosphate metabolite from other cellular components.
-
Quantification: Use a stable isotope-labeled internal standard for the triphosphate of interest to accurately quantify its concentration by comparing the peak areas. A standard curve of the pure triphosphate metabolite is used for absolute quantification.
NS5B Polymerase Biochemical Assay
This in vitro assay assesses the direct inhibitory activity of the triphosphate metabolite on the purified HCV NS5B polymerase.
Principle: The assay measures the incorporation of a radiolabeled or fluorescently labeled nucleotide into a nascent RNA strand by the purified recombinant NS5B enzyme using a synthetic RNA template. The inhibition of this incorporation by the active triphosphate metabolite is quantified.
Methodology:
-
Enzyme and Template: Use purified, recombinant HCV NS5B polymerase and a synthetic RNA template/primer.
-
Reaction Mixture: Prepare a reaction buffer containing the NS5B enzyme, the RNA template/primer, a mixture of the four natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP), one of which is labeled (e.g., [α-³³P]GTP or a fluorescent analog), and varying concentrations of the test inhibitor (e.g., 2'-MeG-TP).
-
Reaction Incubation: Initiate the reaction by adding the enzyme or the nucleotide mixture and incubate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Reaction Quenching and Product Detection: Stop the reaction by adding a quenching buffer (e.g., EDTA). The amount of incorporated labeled nucleotide is quantified. For radiolabeled nucleotides, this can be done by spotting the reaction mixture onto a filter membrane, washing away unincorporated nucleotides, and measuring the radioactivity with a scintillation counter. For fluorescently labeled nucleotides, a fluorescence plate reader can be used.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
Confirming the cellular target engagement of this compound is a multi-faceted process that relies on a combination of functional cellular assays, direct measurement of the active metabolite, and biochemical validation. The HCV replicon assay provides a robust system to assess the antiviral potency of this compound in a relevant cellular context. Direct quantification of intracellular 2'-MeG-TP levels via LC-MS/MS confirms the successful conversion of the prodrug to its active form, a prerequisite for target engagement. Finally, biochemical assays with the purified NS5B polymerase validate the direct inhibitory mechanism of the active metabolite.
While direct head-to-head comparative data with sofosbuvir in all these assays from a single study is limited in the public domain, the available evidence suggests that this compound is a potent inhibitor of HCV replication. The provided protocols offer a framework for researchers to conduct their own comparative studies to rigorously evaluate the target engagement profile of this compound and other novel HCV NS5B inhibitors.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of IDX184
The proper disposal of the investigational antiviral agent IDX184 is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a nucleoside analog developed for Hepatitis C, this compound should be managed as a potentially hazardous chemical. The following step-by-step guidance outlines the necessary procedures for its safe handling and disposal in a research environment.
Immediate Safety and Handling Protocols
All personnel handling this compound must be thoroughly trained on its potential hazards and the required safety protocols. Engineering controls, such as a chemical fume hood or biological safety cabinet, should be utilized when handling the solid compound or preparing solutions. In the event of a spill, the area should be immediately secured. Spill cleanup should only be performed by trained personnel equipped with appropriate PPE. The spilled material should be absorbed with an inert material, collected in a sealed container for hazardous waste disposal, and the area must be decontaminated.
A comprehensive Personal Protective Equipment (PPE) regimen is mandatory.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. Double-gloving is recommended. | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Lab Coat | A dedicated lab coat, preferably disposable. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for handling large quantities of powder or if there is a risk of aerosolization. | Prevents inhalation of the compound. |
Step-by-Step Disposal Procedures
The disposal of this compound and materials contaminated with it must be managed as hazardous pharmaceutical waste. Incineration by a licensed hazardous waste facility is the recommended final disposal method.[1][2] Under no circumstances should this compound waste be disposed of down the drain or mixed with regular trash.[3][4]
1. Waste Segregation and Collection:
-
Solid Waste: All materials contaminated with this compound, such as unused product, weighing papers, contaminated gloves, bench paper, and other disposable labware, should be collected in a dedicated, clearly labeled hazardous waste container.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's chemical safety office.[5]
-
Sharps Waste: Needles, syringes, scalpels, and other items that can puncture the skin and are contaminated with this compound must be collected in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[6]
2. Container Labeling and Storage:
-
All waste containers must be clearly and securely labeled with the words "Hazardous Waste ," the full chemical name "This compound ," and any other information required by your institution and local regulations.[4][5]
-
Keep waste containers sealed except when adding waste.
-
Store waste containers in a designated and secure satellite accumulation area away from general lab traffic, segregated from incompatible materials.[4]
3. Decontamination of Laboratory Glassware:
-
Reusable glassware that has come into contact with this compound should be decontaminated.
-
A standard procedure involves:
-
Rinsing the glassware with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove residual this compound.
-
Collecting the rinsate as hazardous liquid waste.[5]
-
Washing the glassware with a laboratory detergent and rinsing thoroughly with water.
-
4. Final Disposal Protocol:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]
-
Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste management vendor.
-
For investigational drugs used in clinical trials, always consult the study sponsor's instructions, as they may require the return of unused or expired materials.[2][7]
Disposal Workflow and Logic
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials in a laboratory setting.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. m.productshows.com [m.productshows.com]
- 3. waste360.com [waste360.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. healthcare.uiowa.edu [healthcare.uiowa.edu]
Essential Safety and Handling Protocols for IDX184
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the Investigational Antiviral Agent IDX184.
This document provides crucial safety and logistical information for the handling of this compound, a nucleotide prodrug developed for the treatment of Hepatitis C. While clinical studies have indicated that this compound is generally well-tolerated in human subjects, appropriate personal protective equipment (PPE) and handling procedures are essential in a laboratory setting to minimize occupational exposure.[1][2][3][4]
No specific Material Safety Data Sheet (MSDS) for this compound was publicly available at the time of this writing. The following recommendations are therefore based on general best practices for handling potent, non-volatile pharmaceutical compounds in a research environment and information gleaned from general safety protocols for hazardous drugs.[5][6][7]
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the primary barrier against exposure to active pharmaceutical ingredients. For this compound, a comprehensive PPE strategy is mandatory.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Powder-free, chemotherapy-grade. The outer glove should extend over the gown sleeve. | Prevents dermal absorption. Double gloving allows for the immediate removal of the outer glove if contamination occurs. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric. | Protects skin and personal clothing from potential contamination. Must be discarded as hazardous waste after use. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles, especially when handling the solid compound. | Protects against splashes and aerosolized particles that could enter the eyes or come into contact with the face. |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid form of the compound outside of a certified containment system (e.g., chemical fume hood, biological safety cabinet) to prevent inhalation. |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the tracking of contaminants out of the laboratory and protects the head and hair from contamination. |
Operational Plan: Handling and Preparation of this compound Solutions
Adherence to a strict, step-by-step procedural workflow is critical to ensure safety and experimental integrity.
Caption: Workflow for the safe handling and preparation of this compound.
Disposal Plan
All materials that come into contact with this compound are to be considered hazardous waste and must be disposed of in accordance with institutional and local regulations.
| Waste Type | Examples | Containment | Disposal Method |
| Solid Hazardous Waste | Gloves, gowns, shoe covers, weigh boats, pipette tips, empty vials. | Designated, sealed, and labeled hazardous waste container (e.g., yellow chemotherapy waste bin). | High-temperature incineration by a certified hazardous waste management company. |
| Liquid Hazardous Waste | Unused or expired stock solutions, contaminated solvents. | Labeled, leak-proof hazardous liquid waste container. | Incineration by a certified hazardous waste management company. DO NOT pour down the drain. |
| Sharps Hazardous Waste | Needles and syringes used in animal studies. | Puncture-proof, labeled sharps container for hazardous waste. | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps. |
References
- 1. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Safety and pharmacokinetics of this compound, a liver-targeted nucleotide polymerase inhibitor of hepatitis C virus, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. gerpac.eu [gerpac.eu]
- 7. ashp.org [ashp.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
